molecular formula C10H13N B154532 2-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1612-65-3

2-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B154532
CAS No.: 1612-65-3
M. Wt: 147.22 g/mol
InChI Key: KYXSVGVQGFPNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of secondary amines. The THIQ heterocyclic scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its association with a wide spectrum of pharmacological activities. Researchers are interested in THIQ derivatives for their potential applications in developing therapies for neurodegenerative diseases and as key intermediates for the synthesis of more complex bioactive molecules . The core THIQ structure is the subject of extensive research, particularly in neuroscience. Studies on close structural analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties in experimental models. These properties are attributed to a multi-target mechanism of action that includes the scavenging of free radicals, inhibition of glutamate-induced excitotoxicity, and antagonism of the NMDA receptor . Given the structural similarity, the 2-methyl derivative serves as a valuable research chemical for investigating structure-activity relationships (SAR) to further elucidate the pharmacophore required for these effects and to discover new neuroprotective agents . Beyond central nervous system research, the THIQ core is a versatile building block in synthetic and medicinal chemistry. It is commonly constructed via the Pictet-Spengler condensation, a classic method for forming the tetrahydroisoquinoline ring system from phenethylamine derivatives and aldehydes or ketones . Researchers utilize this and other methods to create libraries of novel THIQ analogs for screening against various biological targets. The 2-methyl substituent on this particular compound provides a strategic point for further chemical modification, making it a useful intermediate or precursor in organic synthesis and drug discovery campaigns aimed at infectious diseases, cancer, and other conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXSVGVQGFPNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53112-33-7 (hydrochloride)
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00167086
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612-65-3
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological interest. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃N--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--
CAS Number 1612-65-3--INVALID-LINK--
Boiling Point Not definitively reported; Estimated based on related compounds (e.g., 2-Methyl-1,2,3,4-tetrahydroquinoline: 125 °C at 17 Torr)--INVALID-LINK--
Melting Point Not available--INVALID-LINK--
pKa (predicted) 9.66 ± 0.20 (for the parent compound 1,2,3,4-tetrahydroisoquinoline)--INVALID-LINK--
Solubility Poor solubility has been noted for some THIQ analogs. Likely soluble in organic solvents.--INVALID-LINK--
Appearance Colorless oil (for the related compound 2-Methyltetrahydroquinoline)--INVALID-LINK--

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNLGC Standards
Molecular Weight 183.68 g/mol LGC Standards
CAS Number 53112-33-7--INVALID-LINK--
Melting Point Not available

Synthesis and Experimental Protocols

General Synthetic Strategies

2.1.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline.[1][2] For the synthesis of N-methylated derivatives, a secondary amine precursor can be used, or N-methylation can be performed as a subsequent step.

2.1.2. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[1]

A detailed experimental protocol for a related compound, 2-Methyl-1,2,3,4-tetrahydroquinoline, involves the reduction of 2-methylquinoline (B7769805) with sodium in ethanol.[3]

Experimental Workflow: General Synthesis of Tetrahydroisoquinolines

G cluster_pictet Pictet-Spengler Reaction cluster_bischler Bischler-Napieralski Reaction beta_arylethylamine β-Arylethylamine condensation Condensation beta_arylethylamine->condensation carbonyl Carbonyl Compound carbonyl->condensation cyclization Cyclization condensation->cyclization thiq Tetrahydroisoquinoline cyclization->thiq phenylethylamide β-Phenylethylamide cyclization_b Cyclization phenylethylamide->cyclization_b dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization_b->dihydroisoquinoline reduction Reduction dihydroisoquinoline->reduction thiq_b Tetrahydroisoquinoline reduction->thiq_b

Caption: General synthetic routes to the tetrahydroisoquinoline core.

Biological Activity and Signaling Pathways

This compound and its analogs have garnered significant attention for their interactions with key neurological pathways, particularly the dopaminergic and glutamatergic systems. A primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

N-Methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by both MAO-A and MAO-B, leading to the formation of the N-methyl-isoquinolinium ion.[4] This interaction results in the inhibition of MAO, thereby increasing the synaptic availability of monoamines like dopamine (B1211576) and serotonin.[5] The inhibition of MAO by 1-methyl THIQ has been shown to shift dopamine catabolism towards the Catechol-O-methyltransferase (COMT) dependent pathway.[1]

Enzyme Kinetic Data for MAO Inhibition by N-Methyl-1,2,3,4-tetrahydroisoquinoline [4]

EnzymeKm (μM)Vmax (pmol/min/mg protein)
MAO-A 571 ± 250.29 ± 0.06
MAO-B 463 ± 430.16 ± 0.03

Signaling Pathway: MAO Inhibition and Dopamine Metabolism

compound 2-Methyl-1,2,3,4- tetrahydroisoquinoline mao Monoamine Oxidase (MAO-A & MAO-B) compound->mao Inhibits dopac DOPAC mao->dopac dopamine Dopamine dopamine->mao Metabolized by comt COMT dopamine->comt Metabolized by three_mt 3-MT comt->three_mt

Caption: Inhibition of MAO by this compound alters dopamine metabolism.

Modulation of Dopaminergic and Glutamatergic Systems

The 1-methyl analog of tetrahydroisoquinoline (1MeTIQ) has been shown to possess neuroprotective properties and acts as a regulator of the dopaminergic system. It can influence dopamine release and metabolism.[6][7] Furthermore, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), suggest a modulatory effect on glutamate (B1630785) release in the striatum. While direct evidence for this compound's effect on glutamate is limited, the known interplay between the dopaminergic and glutamatergic systems suggests a potential indirect influence.

Logical Relationship: Potential Neuroprotective Mechanism

compound 2-Methyl-THIQ (and analogs) mao_inhibition MAO Inhibition compound->mao_inhibition dopamine_modulation Dopamine System Modulation compound->dopamine_modulation glutamate_modulation Glutamate System Modulation (Potential) compound->glutamate_modulation neuroprotection Neuroprotective Effects mao_inhibition->neuroprotection dopamine_modulation->neuroprotection glutamate_modulation->neuroprotection

Caption: Potential neuroprotective actions of 2-Methyl-THIQ and its analogs.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically active tetrahydroisoquinolines. Its ability to inhibit monoamine oxidase and potentially modulate key neurotransmitter systems, such as the dopaminergic and glutamatergic pathways, underscores its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate its physical and chemical properties, optimize synthetic routes, and comprehensively characterize its biological activity and signaling mechanisms. This guide serves as a foundational resource to stimulate and support these future investigations.

References

Spectral Data Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinoline. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.05m4HAromatic C-H
3.55s2HC1-H₂
2.85t, J=5.8 Hz2HC4-H₂
2.65t, J=5.8 Hz2HC3-H₂
2.45s3HN-CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data [1]

Chemical Shift (δ) ppmCarbon Assignment
134.5C4a
133.0C8a
128.8C5/C8
126.3C6/C7
56.0C1
51.5C3
45.9N-CH₃
29.0C4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3060 - 3010Aromatic C-H stretch
2930 - 2850Aliphatic C-H stretch
2780Tertiary amine C-N stretch
1600, 1495, 1450Aromatic C=C bending
1465, 1375CH₂/CH₃ bending
740Ortho-disubstituted benzene (B151609) C-H bend
Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
14780%[M]⁺ (Molecular Ion)
132100%[M-CH₃]⁺ (Base Peak)
10440%[M-C₂H₅N]⁺
9135%[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the spectral data of this compound.

Spectral_Analysis_Workflow cluster_reporting Reporting NMR_Acq NMR Spectroscopy (¹H and ¹³C) NMR_Proc Fourier Transform & Phase Correction NMR_Acq->NMR_Proc Raw Data IR_Acq IR Spectroscopy IR_Proc Fourier Transform & Baseline Correction IR_Acq->IR_Proc Interferogram MS_Acq Mass Spectrometry MS_Proc Peak Detection & Mass Calibration MS_Acq->MS_Proc Ion Signal NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Structure Elucidation NMR_Proc->NMR_Analysis Processed Spectra IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Processed Spectrum MS_Analysis Molecular Ion Identification Fragmentation Pattern Analysis Structure Confirmation MS_Proc->MS_Analysis Mass Spectrum Report Data Tabulation Spectral Interpretation Summary Technical Guide Generation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

An In-depth Technical Guide to the Biological Activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have garnered significant attention for their therapeutic potential, exhibiting anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and related THIQ derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound and related THIQ derivatives against different human cancer cell lines.

CompoundCancer Cell LineActivityValueReference
2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesHeLa, PC3, MCF-7, SKBR-3IC508.3 µM - 34.34 µM[6]
Substituted tetrahydroisoquinoline derivativesColon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)IC50 (KRas inhibition)0.9 µM - 10.7 µM[2]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinolineIshikawa, MCF-7, MDA-MB-231IC500.23 µg/mL, 0.63 µg/mL, 0.74 µg/mL[9]
1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineVarious cancer cell linesCytotoxicityHigh
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: KRas Inhibition

Certain tetrahydroisoquinoline derivatives have been shown to inhibit KRas, a key protein in cancer signaling.[2] Inhibition of the KRas pathway can lead to decreased cell proliferation and tumor growth.

KRas_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS SOS Receptor Tyrosine Kinase->SOS Ras-GDP (inactive) Ras-GDP (inactive) SOS->Ras-GDP (inactive) activates Ras-GTP (active) Ras-GTP (active) Ras-GDP (inactive)->Ras-GTP (active) Downstream Signaling (e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) Ras-GTP (active)->Downstream Signaling (e.g., RAF-MEK-ERK) THIQ Derivative THIQ Derivative THIQ Derivative->Ras-GTP (active) inhibits Cell Proliferation Cell Proliferation Downstream Signaling (e.g., RAF-MEK-ERK)->Cell Proliferation

Caption: KRas signaling pathway and the inhibitory action of a THIQ derivative.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][10][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several THIQ derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µM)Reference
THIQ-dipeptide conjugate 7aE. coli33[10][11]
THIQ-dipeptide conjugate 7gE. coli66[10][11]
THIQ-dipeptide conjugates 7b, 7e, 7hE. coli166[10][11]
THIQ-dipeptide conjugate 7cC. albicans166[11]
1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinolineBacteria and FungiStrong activity
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin, nystatin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the THIQ derivatives in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial activity of novel compounds is a multi-step process.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Strain_Selection Strain_Selection Characterization->Strain_Selection Broth_Dilution Broth_Dilution Strain_Selection->Broth_Dilution MIC_Determination MIC_Determination Broth_Dilution->MIC_Determination

Caption: General workflow for antimicrobial activity assessment.

Neuroprotective Activity

Certain 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) derivatives have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative disorders like Parkinson's disease.[12][13][14][15] These compounds can exhibit both neuroprotective and, in some cases, neurotoxic effects depending on their substitution patterns.[12]

Key Findings on Neuroprotective Effects
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous derivative is reported to be neuroprotective.[13][14] It has been shown to counteract the toxic effects of rotenone, a pesticide that induces Parkinsonism-like symptoms in animal models.[15]

  • N-functionalized 1-MeTIQ derivatives: The addition of functional groups to the nitrogen atom of 1-MeTIQ can modulate its neuroprotective properties. For instance, 1-Me-N-propargyl-TIQ demonstrated a significant inhibitory effect against MPTP-induced reduction in striatal dopamine (B1211576) content and the number of nigral tyrosine hydroxylase-positive cells in mice.[13][14]

  • Hydroxy-1MeTIQ derivatives: Hydroxylated derivatives of 1MeTIQ have also been tested for their neuroprotective activity, with some showing greater efficacy than the parent compound.[12]

Experimental Protocol: Assessment of Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model to study Parkinson's disease and evaluate potential neuroprotective agents.[13][14]

Materials:

  • Male C57BL/6 mice

  • MPTP hydrochloride

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Saline solution

  • Apparatus for behavioral testing (e.g., open field)

  • Reagents and equipment for immunohistochemistry and HPLC analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 1-MeTIQ derivative or vehicle to the mice for a specified period.

  • MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Assessment: Conduct behavioral tests (e.g., to assess bradykinesia) at a specific time point after MPTP administration.[13][14]

  • Tissue Collection and Preparation: Euthanize the mice and collect brain tissues (striatum and substantia nigra) for further analysis.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.[15]

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify dopaminergic neuron loss.

Logical Relationship: Neuroprotection vs. Neurotoxicity

The biological effect of 1-MeTIQ derivatives can be modulated by their chemical structure, leading to either neuroprotective or neurotoxic outcomes.

Neuroactivity_Logic 1-MeTIQ_Core 1-Methyl-1,2,3,4-tetrahydroisoquinoline Core Substitution_Pattern Substitution Pattern 1-MeTIQ_Core->Substitution_Pattern Neuroprotective_Effect Neuroprotective Effect Substitution_Pattern->Neuroprotective_Effect e.g., Hydroxyl, N-propargyl Neurotoxic_Effect Neurotoxic Effect Substitution_Pattern->Neurotoxic_Effect e.g., Methoxyl (in some cases)

Caption: Influence of substitution on the neuroactivity of 1-MeTIQ derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents is well-documented in the scientific literature. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers and drug development professionals in their exploration of this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

IUPAC Name and Chemical Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: this compound[1]

Other Names: 2-methyl-3,4-dihydro-1H-isoquinoline, N-Methyl-1,2,3,4-tetrahydroisoquinoline[1][2]

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 15362)

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[1]
Molecular Weight 147.22 g/mol PubChem[1]
CAS Number 1612-65-3PubChem[1]
Appearance Colorless oilWikipedia
Boiling Point Not availableChemical Synthesis Database[3]
Melting Point Not availableChemical Synthesis Database[3]
Density Not availableChemical Synthesis Database[3]

Table 2: Spectroscopic Data

Data TypeKey SignalsSource
Mass Spectrometry (EI) m/z fragments: 131 (base peak), 90.9Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ)[4]
¹³C NMR Data reported in J. Org. Chem. 41, 1498(1976)PubChem[1]

Biological Activity of Tetrahydroisoquinoline Derivatives

While specific quantitative biological data for this compound is limited in the provided search results, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Derivatives of this core structure have demonstrated a wide range of activities.[8]

Table 3: Biological Activities of Representative THIQ Derivatives

Derivative ClassTarget/ActivityQuantitative Data ExampleSource
1-Methyl-THIQ Analogs Neuroprotective, Antidepressant-1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action[9]
THIQ-3-Carboxylic Acids Bcl-2/Mcl-1 Inhibition (Anticancer)Lead compound Kᵢ = 5.2 µM (against Bcl-2)Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors[10]
1,1-Dialkyl-THIQs Dopamine D₂ Receptor Blocking-Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines[11]
Various Substituted THIQs Anticonvulsant, Antibacterial-Biological Activities of Tetrahydroisoquinolines Derivatives[7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the tetrahydroisoquinoline core and a common assay for evaluating cytotoxicity.

General Synthesis of N-Methyl-Tetrahydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced and N-alkylated to yield the target structure.[5]

Step 1: N-Acylation of β-Phenylethylamine

  • Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Add a base, for example, triethylamine (B128534) (1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent, such as acetyl chloride (1.1 eq), dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl derivative.

Step 2: Cyclization to 3,4-Dihydroisoquinoline (B110456)

  • Dissolve the N-acyl product from Step 1 in a solvent like acetonitrile (B52724) or toluene.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq).[5]

  • Reflux the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol (B129727).

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Remove the methanol under reduced pressure, add water, and extract with DCM.

  • Dry the combined organic layers and concentrate to yield the tetrahydroisoquinoline core.

Step 4: N-Methylation

  • Dissolve the tetrahydroisoquinoline from Step 3 (1.0 eq) in a solvent like methanol or acetonitrile.

  • Add formaldehyde (B43269) (37% aqueous solution, 1.5 eq) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of chemical compounds.

  • Cell Plating: Seed cancer cells (e.g., Jurkat cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a THIQ derivative) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Apoptotic Signaling Pathway of THIQ Derivatives

Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in human cells through the activation of MAPK signaling pathways.[12]

THIQ_Apoptosis_Pathway cluster_cell Cellular Response THIQ THIQ Derivative Cell Cancer Cell MAPK ERK1/2 & p38-MAPK Signaling THIQ->MAPK Stress Signal Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) THIQ->Bcl2 Inhibition by some derivatives Mitochondria Mitochondria MAPK->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis & DNA Damage Casp3->Apoptosis Bcl2->Mitochondria inhibits

Caption: Apoptotic pathway induced by select THIQ derivatives.

Experimental Workflow: Bischler-Napieralski Synthesis

This diagram illustrates the key stages in the synthesis of the this compound core.

Synthesis_Workflow Start β-Phenylethylamine + Acetyl Chloride Acylation Step 1: N-Acylation Start->Acylation Intermediate1 N-Acetyl-β-phenylethylamine Acylation->Intermediate1 Cyclization Step 2: Cyclization (e.g., POCl₃) Intermediate1->Cyclization Intermediate2 3,4-Dihydroisoquinoline Intermediate Cyclization->Intermediate2 Reduction Step 3: Reduction (e.g., NaBH₄) Intermediate2->Reduction Intermediate3 1,2,3,4-Tetrahydroisoquinoline Reduction->Intermediate3 Methylation Step 4: N-Methylation (Reductive Amination) Intermediate3->Methylation Product 2-Methyl-1,2,3,4- tetrahydroisoquinoline Methylation->Product

Caption: General workflow for the synthesis of 2-Methyl-THIQ.

References

The Ubiquitous Presence of N-Methylated Tetrahydroisoquinolines in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated tetrahydroisoquinolines (THIQs) represent a significant class of alkaloids with a wide distribution in the natural world, found in plants, foodstuffs, and endogenously in mammals. Their structural similarity to key neurotransmitters has led to extensive research into their pharmacological and toxicological properties. This technical guide provides an in-depth overview of the natural occurrence of these compounds, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their biosynthetic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this fascinating group of molecules.

Natural Occurrence and Quantitative Data

N-methylated THIQs have been identified in a diverse array of natural sources. They are well-documented in various plant families, are present in certain foods and beverages as a result of fermentation or natural occurrence in raw materials, and are also synthesized endogenously in mammalian systems, including the human brain. The following tables summarize the quantitative data available for several key N-methylated THIQs.

Table 1: N-Methylated Tetrahydroisoquinolines in Plant Sources

CompoundPlant SourcePart of PlantConcentrationReference
N-Methyl-CoclaurinePapaver somniferumLatex, StemNot Quantified[1][2]
Higenamine (B191414) ((S)-(-)-demethylcoclaurine)Nelumbo nucifera (Lotus)Leaf (dried)9667.6 µg/kg[3]
Higenamine ((S)-(-)-demethylcoclaurine)Nelumbo nucifera (Lotus)Seeds (dried)1183.8 µg/kg[3]
HigenamineAconitum speciesTuberNot Quantified[3]
HigenamineNandina domestica-Not Quantified[4][5]
HigenamineTinospora crispa-Not Quantified[4][5]
HigenamineAnnona squamosa-Not Quantified[4][6]
HigenamineAristolochia brasiliensis-Not Quantified[5]
HigenamineAsarum sieboldii-Not Quantified[5]
HigenamineGnetum parvifolium-Not Quantified[5]
CalycotomineCalycotome villosaSeedsNot Quantified[7]

Table 2: N-Methylated Tetrahydroisoquinolines in Food and Beverages

CompoundFood/Beverage SourceConcentrationReference
Salsolinol (B1200041)Banana (dried)R/S ratio near 1[8]
SalsolinolCocoa products20–25 µg/g (racemate)[9]
SalsolinolBeerPresent[10]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)CheesePresent[11]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Red WinePresent[11]
N-MethyltyramineBeer~ 5–8 mg/L[12]
N-MethyltyramineBarley (raw)~ 5 µg/g[12]
N-MethyltyramineGreen Malts~ 21 µg/g[12]
N-MethyltyramineKilned Malts~ 27 µg/g[12]

Table 3: Endogenous N-Methylated Tetrahydroisoquinolines in Mammalian Tissues

CompoundMammalian TissueConcentrationReference
N-Methyl-(R)-salsolinolHuman BrainPresent, accumulates in nigrostriatal system[13]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Rat Brain1.61 to 2.08 ng/g[14]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Rat Liver1.61 to 2.08 ng/g[14]
1,2,3,4-tetrahydroisoquinoline (TIQ)Rat Brain4.83 to 5.22 ng/g[14]
1,2,3,4-tetrahydroisoquinoline (TIQ)Rat Liver4.83 to 5.22 ng/g[14]
(R)-SalsolinolHuman Blood0.0022 +/- 0.0015 µM[15]

Experimental Protocols

The accurate identification and quantification of N-methylated THIQs from complex natural matrices require robust and sensitive analytical methodologies. Below are detailed protocols for the extraction and analysis of these compounds.

General Protocol for Extraction of Alkaloids from Plant Material

This protocol is a generalized acid-base extraction method suitable for the isolation of total alkaloids from dried plant material.

Materials:

Procedure:

  • Maceration: Macerate 500 mg of the dried, powdered plant material with 5 mL of methanol three times at room temperature.[16]

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in 10 mL of 2% sulfuric acid.

  • Defatting: Remove neutral compounds by partitioning the acidic solution with diethyl ether (3 x 10 mL) in a separatory funnel. Discard the ether layers.

  • Basification: Make the acidic aqueous phase alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.

  • Alkaloid Extraction: Extract the liberated free alkaloids with chloroform (3 x 10 mL).

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.[16]

Protocol for Quantitative Analysis of N-Methylated THIQs by HPLC-MS/MS

This protocol outlines a method for the sensitive quantification of THIQs in biological samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation and Columns:

  • UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[17]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Certified reference standards of the target N-methylated THIQs

  • Deuterated internal standards (e.g., 1-MeTIQ-d4)[14]

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., urine, plasma), perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile, vortexing, and centrifuging.

    • For tissue samples, homogenize in a suitable buffer and perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[14]

    • Spike the sample with a known concentration of the deuterated internal standard before extraction.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.[17]

    • Mobile Phase B: 0.1% Formic acid in methanol.[17]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds of interest.

    • Flow Rate: 0.3 mL/min.[17]

    • Injection Volume: 3 µL.[17]

    • Column Temperature: 40 °C.[17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

    • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each target analyte and internal standard using the reference standards.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

    • Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Protocol for GC-MS Analysis of Alkaloids

This protocol provides a general procedure for the analysis of thermally stable and volatile alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or semi-polar capillary column (e.g., TR-5 MS, 30 m x 0.25 mm x 0.25 µm).[16]

Reagents:

  • Methanol (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in methanol to a concentration of approximately 1 mg/mL.[16]

    • If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of polar compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C.[16]

    • Injection Mode: Splitless.[16]

    • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[16]

    • Oven Temperature Program:

      • Initial temperature: 80°C for 1 min.

      • Ramp to 250°C at 10°C/min, hold for 2 min.

      • Ramp to 300°C at 10°C/min, hold for 10 min.[16]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: m/z 40-600.[11]

    • Source Temperature: 230 °C.[11]

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra and retention times with those of reference standards or by searching mass spectral libraries (e.g., NIST).

Visualizations: Pathways and Workflows

Biosynthetic Pathway of N-Methylated Tetrahydroisoquinolines in Plants

The biosynthesis of many N-methylated THIQs in plants, such as N-methyl-coclaurine, originates from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This pathway involves a series of enzymatic steps, including methylation reactions catalyzed by specific N-methyltransferases.

Biosynthetic Pathway of N-Methylated THIQs cluster_0 Starting Precursors cluster_1 Intermediate Steps cluster_2 N-Methylation Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6-O-Methyltransferase (6OMT) N-Methyl-Coclaurine N-Methyl-Coclaurine (S)-Coclaurine->N-Methyl-Coclaurine Coclaurine N-Methyltransferase (CNMT)

Caption: Biosynthesis of N-Methyl-Coclaurine from Tyrosine.

Experimental Workflow for Alkaloid Isolation and Identification

The process of isolating and identifying novel N-methylated THIQs from a natural source typically follows a multi-step workflow, from extraction to structure elucidation.

Alkaloid Isolation Workflow Plant_Material Dried & Powdered Plant Material Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Compound Pure Compound TLC_Analysis->Pure_Compound Pool & Purify Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for alkaloid isolation.

Signaling Pathway of N-Methylated THIQ Neurotoxicity

Certain N-methylated THIQs, such as N-methyl-salsolinol, are known to be neurotoxic, particularly to dopaminergic neurons. Their mechanism of action can involve the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to apoptosis.

Neurotoxicity Signaling Pathway NM_THIQ N-Methyl-Salsolinol MAO Monoamine Oxidase (MAO) NM_THIQ->MAO Dopamine_Receptor Dopamine Receptor (e.g., D2) NM_THIQ->Dopamine_Receptor Interaction Oxidized_Metabolite Oxidized Metabolite (e.g., DMDHIQ+) MAO->Oxidized_Metabolite Mitochondrion Mitochondrion Oxidized_Metabolite->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ROS Increased ROS Production Complex_I->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Neurotoxic mechanism of N-Methyl-Salsolinol.

Conclusion

N-methylated tetrahydroisoquinolines are a structurally diverse and widely distributed class of natural products with significant biological activities. Their presence in the human diet and their endogenous formation in the brain underscore the importance of understanding their physiological and pathological roles. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the chemistry, biology, and therapeutic potential of these intriguing compounds. The continued development of advanced analytical techniques will undoubtedly lead to the discovery of new N-methylated THIQs and a deeper understanding of their complex interactions within biological systems.

References

The Pharmacological Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ). Due to the limited publicly available data on 2-Me-THIQ, this document leverages extensive research on its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), and the broader class of tetrahydroisoquinolines (THIQs) to infer its potential biological activities. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ derivatives have shown promise as anticancer, antibacterial, antiviral, and neuroprotective agents.[2][3] this compound (2-Me-THIQ) is a specific analog within this class. While direct pharmacological studies on 2-Me-THIQ are scarce, its structural similarity to the well-characterized isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), suggests a potential for interesting and therapeutically relevant biological effects. This guide aims to provide a detailed, albeit predictive, pharmacological profile of 2-Me-THIQ by examining the rich dataset available for its close analogs.

Inferred Pharmacological Profile of this compound

Based on the activities of 1-Me-THIQ and other THIQ derivatives, the potential pharmacological profile of 2-Me-THIQ is hypothesized to include interactions with monoamine oxidases, the dopaminergic system, and NMDA receptors.

Monoamine Oxidase Inhibition

1-Me-THIQ is a known reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This inhibition can lead to increased levels of monoamine neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAO inhibitors.

Table 1: Monoamine Oxidase Inhibition by 1-Methyl-1,2,3,4-tetrahydroisoquinoline

CompoundEnzymeKi (µM)SpeciesComments
1-Me-THIQMAO-A9Rat BrainCompetitive, reversible inhibition.[4]
1-Me-THIQMAO-B106Rat BrainNoncompetitive, not fully reversible.[4]
Dopaminergic System Modulation

The THIQ scaffold is a common feature in compounds targeting dopamine (B1211576) receptors.[5] Depending on the substitution pattern, THIQ derivatives can act as agonists, antagonists, or allosteric modulators of dopamine receptors.[6][7] 1-Me-THIQ, in particular, has demonstrated neuroprotective effects in animal models of Parkinson's disease, a disorder characterized by the loss of dopaminergic neurons.[8] This neuroprotection may be linked to its ability to modulate dopamine metabolism and protect against dopamine-related oxidative stress.[9]

Table 2: Dopamine Receptor Affinity of Selected Tetrahydroisoquinoline Derivatives

CompoundReceptorKi (nM)Assay Type
Apomorphine (THIQ-related)D10.46 - 1085Radioligand Binding
DETQ (a THIQ derivative)D1-Positive Allosteric Modulator
NMDA Receptor Antagonism

Certain THIQ derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[10] Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders.[11] The potential for 2-Me-THIQ to interact with the NMDA receptor warrants investigation, as this could contribute to neuroprotective effects.

Experimental Protocols

The following are generalized experimental protocols for assessing the key potential pharmacological activities of 2-Me-THIQ, based on standard assays used for related compounds.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of 2-Me-THIQ on MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A, and benzylamine (B48309) for MAO-B.

  • Procedure:

    • The reaction is initiated by adding the substrate to a mixture of the enzyme and varying concentrations of 2-Me-THIQ.

    • The reaction is incubated at 37°C and then stopped.

    • The formation of the product (4-hydroxyquinoline for MAO-A, or benzaldehyde (B42025) for MAO-B) is measured fluorometrically or spectrophotometrically.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve. Ki values are determined using the Cheng-Prusoff equation.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Me-THIQ for dopamine D1 and D2 receptors.

Methodology:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human D1 or D2 receptors.

  • Radioligand: [3H]SCH23390 for D1 receptors, and [3H]spiperone for D2 receptors.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of 2-Me-THIQ.

    • Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., haloperidol).

    • The reaction is incubated to equilibrium and then terminated by rapid filtration.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To assess the effect of 2-Me-THIQ on extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • A microdialysis probe is surgically implanted into the striatum.

    • After a recovery period, the probe is perfused with artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals before and after systemic administration of 2-Me-THIQ.

  • Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified by HPLC with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the pharmacological investigation of 2-Me-THIQ.

Hypothetical Signaling Pathway for Neuroprotection

2-Me-THIQ 2-Me-THIQ MAO-B MAO-B 2-Me-THIQ->MAO-B Inhibition NMDA Receptor NMDA Receptor 2-Me-THIQ->NMDA Receptor Antagonism Oxidative Stress Oxidative Stress MAO-B->Oxidative Stress Reduces Dopaminergic Neuron Dopaminergic Neuron Oxidative Stress->Dopaminergic Neuron Damages Neuroprotection Neuroprotection Dopaminergic Neuron->Neuroprotection Leads to Excitotoxicity Excitotoxicity NMDA Receptor->Excitotoxicity Reduces Excitotoxicity->Dopaminergic Neuron Damages

Caption: Hypothetical neuroprotective mechanism of 2-Me-THIQ.

Experimental Workflow for In Vitro Profiling

cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Cellular Assays Receptor Binding Assays Receptor Binding Assays cAMP Assay (Dopamine Receptors) cAMP Assay (Dopamine Receptors) Receptor Binding Assays->cAMP Assay (Dopamine Receptors) Calcium Flux Assay (NMDA Receptors) Calcium Flux Assay (NMDA Receptors) Receptor Binding Assays->Calcium Flux Assay (NMDA Receptors) Enzyme Inhibition Assays Enzyme Inhibition Assays Neuroprotection Assay Neuroprotection Assay Enzyme Inhibition Assays->Neuroprotection Assay cAMP Assay (Dopamine Receptors)->Neuroprotection Assay Neurotoxicity Assay Neurotoxicity Assay Calcium Flux Assay (NMDA Receptors)->Neurotoxicity Assay 2-Me-THIQ 2-Me-THIQ 2-Me-THIQ->Receptor Binding Assays 2-Me-THIQ->Enzyme Inhibition Assays In Vitro Efficacy In Vitro Efficacy ADME/Tox Profiling ADME/Tox Profiling In Vitro Efficacy->ADME/Tox Profiling In Vivo Efficacy Models In Vivo Efficacy Models ADME/Tox Profiling->In Vivo Efficacy Models Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization Lead Optimization->In Vitro Efficacy Iterative Improvement IND-Enabling Studies IND-Enabling Studies Lead Optimization->IND-Enabling Studies

References

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] Its unique structural and conformational properties allow it to interact with a wide range of biological targets, making it a highly versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the THIQ core, detailing its synthesis, diverse pharmacological activities, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The THIQ nucleus is an integral part of the isoquinoline (B145761) alkaloids family and is widely distributed in nature.[1][4] Synthetic THIQ analogs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties, underscoring the immense therapeutic potential of this heterocyclic system.[1][5][6]

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is primarily achieved through two classical and robust synthetic methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[7][8][9] This reaction is a cornerstone for the synthesis of a wide variety of THIQ-containing natural products and pharmaceuticals.[10]

Generalized Reaction Scheme:

A β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the 1-substituted THIQ product.[1][7]

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine beta-Arylethylamine Iminium_Ion Iminium Ion beta-Arylethylamine->Iminium_Ion + Aldehyde/Ketone + Acid Catalyst (H+) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_Ion THIQ 1,2,3,4-Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization

Caption: Generalized workflow of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of a 1-Substituted THIQ Derivative

This protocol describes a general procedure for the Pictet-Spengler reaction.

Materials:

  • β-phenylethylamine (1.0 eq)

  • Substituted benzaldehyde (B42025) (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve β-phenylethylamine in DCM in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted tetrahydroisoquinoline.[11]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate.[12][13][14] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.[1]

Generalized Reaction Scheme:

A β-arylethylamide is treated with a dehydrating agent to form a nitrilium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution. The resulting 3,4-dihydroisoquinoline is then reduced to the final THIQ product.[13]

Bischler_Napieralski cluster_start Starting Material cluster_intermediates Intermediates cluster_end Product beta-Arylethylamide beta-Arylethylamide Dihydroisoquinoline 3,4-Dihydroisoquinoline beta-Arylethylamide->Dihydroisoquinoline + Dehydrating Agent (e.g., POCl3) THIQ 1,2,3,4-Tetrahydroisoquinoline Dihydroisoquinoline->THIQ Reduction (e.g., NaBH4)

Caption: Generalized workflow of the Bischler-Napieralski reaction.

Detailed Experimental Protocol: Synthesis of a THIQ via Bischler-Napieralski Reaction

This protocol provides a general procedure for the Bischler-Napieralski reaction followed by reduction.

Materials:

  • N-acyl-β-phenylethylamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Anhydrous toluene (B28343) or acetonitrile (B52724) as solvent

  • Sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq)

  • Methanol (B129727) as solvent for reduction

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the N-acyl-β-phenylethylamine in anhydrous toluene or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride to the solution at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution to pH 8-9.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired tetrahydroisoquinoline.[6]

Pharmacological Activities of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is a versatile platform that has been extensively explored for a wide range of pharmacological activities.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[15][16][17] The natural product Trabectedin (Yondelis®), a complex THIQ alkaloid, is an FDA-approved drug for the treatment of soft tissue sarcoma.[18][19]

Quantitative Data on Anticancer THIQ Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
GM-3-18Colo3200.9 - 10.7KRas Inhibition[1][20]
GM-3-121MCF-70.43 (µg/mL)Anti-angiogenesis[1]
Compound 15MCF-715.16Cytotoxicity[7]
Compound 7eA5490.155CDK2 Inhibition[12]
Compound 8dMCF70.170DHFR Inhibition[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • THIQ test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the THIQ compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[21][22]

MTT_Assay Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with THIQ Compounds Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Reagent Treat_Cells->Add_MTT 48-72h Incubation Dissolve_Formazan Dissolve Formazan with DMSO Add_MTT->Dissolve_Formazan 4h Incubation Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial and Antifungal Activity

THIQ derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][4] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[15]

Quantitative Data on Antimicrobial THIQ Derivatives

Compound IDPathogenMIC (µg/mL)Reference
1-substituted-6,7-dimethoxy-THIQVarious bacteria3.5-20[15]
THIQ derivative 2BMethicillin-resistant S. aureus32[15]
Cationic THIQ-triazole 4bS. aureus2-4[23]
Cationic THIQ-triazole 4bM. tuberculosis H37Rv6[23]
LimacusineM. tuberculosis42.6[24]
(+)-ActinodaphnineGram-positive bacteria≥50[13]
(+)-ActinodaphnineCandida albicans62.5-1000[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • THIQ test compounds

  • Positive control antibiotic/antifungal

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a serial two-fold dilution of the THIQ compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known effective drug), a negative control (microorganism with no drug), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator.[25]

Antiviral Activity

Certain THIQ derivatives have been identified as potent inhibitors of various viruses, including HIV and influenza.[4][11] Their mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or interference with viral entry and replication processes.[26][27]

Quantitative Data on Antiviral THIQ Derivatives

Compound IDVirusEC50 (µM)Reference
trans-1SARS-CoV-23.15[3]
trans-2SARS-CoV-212.02[3]
Compound 172Influenza A0.489 (489.39 nM)[26]
Isoquinolone 1Influenza A (H1N1)Not specified[27]

Experimental Protocol: Anti-influenza Virus Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Minimal Essential Medium (MEM)

  • Trypsin

  • Agarose

  • THIQ test compounds

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known dilution of influenza virus for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of MEM, agarose, and different concentrations of the THIQ compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[28]

Neuroprotective and Other Activities

The THIQ scaffold is also associated with neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities, making it a promising area of research for neurodegenerative diseases and inflammatory conditions.[5][6][25]

Quantitative Data on Neuroactive and Anti-inflammatory THIQ Derivatives

Compound/ActivityTarget/ModelIC50/EffectReference
Acetylcholinesterase InhibitionIn vitro Ellman's methodVaries with derivative[4][17]
Anti-inflammatoryCarrageenan-induced paw edemaDose-dependent reduction[29][30]
NeuroprotectionVarious in vitro modelsVaries with derivative[31][32]
COX-2 InhibitionIn vitro assay0.58 µM (compound 11f)[33]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • THIQ test compounds

  • 96-well plate and microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the THIQ test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding DTNB and the substrate ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product kinetically at 412 nm over several minutes.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][6]

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For example, in anticancer THIQs, the substitution pattern on a C1-benzyl group can significantly influence tubulin polymerization inhibitory activity.[34] Similarly, for antibacterial THIQs, lipophilicity and the nature of substituents at the 5- and 8-positions play a key role in their efficacy against Mycobacterium tuberculosis.[10][13]

Conclusion

The tetrahydroisoquinoline core is undeniably a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the development of new therapeutic agents. Its synthetic accessibility through well-established reactions like the Pictet-Spengler and Bischler-Napieralski methods, combined with its broad spectrum of pharmacological activities, ensures its continued importance in drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design, synthesis, and evaluation of novel THIQ-based compounds with enhanced therapeutic potential. Further exploration of the vast chemical space around the THIQ nucleus holds great promise for addressing unmet medical needs across various disease areas.

References

The Neuroprotective Potential of Tetrahydroisoquinoline (THIQ) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, numerous THIQ analogs have exhibited significant neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the neuroprotective potential of THIQ analogs, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Neuroprotective THIQ Analogs

The neuroprotective efficacy of various THIQ analogs has been quantified in a range of in vitro and in vivo studies. The following tables summarize key quantitative data, including IC50 and EC50 values, to facilitate comparison across different compounds and assays.

THIQ AnalogAssay TypeCell Line/ModelEndpointIC50/EC50Reference
PAV-615 In vivoc9ALS/FTD mouse modelMotor performance improvementNot Applicable[1]
c9ALS/FTD mouse modelReduction of cortical DPRsNot Applicable[1]
c9ALS/FTD mouse modelReduction of pTDP-43Not Applicable[1]
Higenamine In vitroGuinea pig ventricular myocytesICa-L potentiationEC50 = 0.27 µM[2]
In vitroGuinea pig ventricular myocytesIKs potentiationEC50 = 0.64 µM[2]
Homo-bis-nitrones (HBNs) In vitroHuman neuroblastoma SH-SY5Y cellsNeuroprotection against Oligomycin A/RotenoneHBN6 EC50 = 1.24 ± 0.39 μM[3]
In vitroHuman neuroblastoma SH-SY5Y cellsNeuroprotection in an oxygen-glucose deprivation modelHBN3 EC50 ≤ HBN6 EC50 ≤ HBN5 EC50[3]
Benzothiazole-Isoquinoline Derivatives In vitroMonoamine Oxidase B (MAO-B) InhibitionEnzyme activity assayCompound 4g IC50 = 0.03 ± 0.003 µM[4]
In vitroButyrylcholinesterase (BuChE) InhibitionEnzyme activity assayCompound 4g IC50 = 1.02 ± 0.04 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and evaluation of neuroprotective THIQ analogs.

Synthesis of THIQ Analogs

The synthesis of THIQ analogs can be achieved through various established methods, with the Pictet-Spengler reaction being a cornerstone.[5]

General Procedure for Pictet-Spengler Condensation:

  • Reaction Setup: A solution of a phenylethylamine derivative and an aldehyde or ketone is prepared in an appropriate solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • Acid Catalysis: A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired THIQ analog.[5]

Synthesis of PAV-615 (A specific THIQ-based protein assembly modulator):

The synthesis of PAV-615 involves a multi-step process, as detailed in the supplementary materials of the referenced study. The key steps include the generation of a substituted acetophenone, followed by a series of reactions to construct the THIQ core and subsequent modifications to yield the final compound. For the complete, detailed synthesis protocol, please refer to the supporting information of the primary literature.[1]

In Vitro Neuroprotection Assays

1. MTT Assay for Cell Viability:

This assay assesses the ability of THIQ analogs to protect neuronal cells from toxic insults by measuring mitochondrial metabolic activity.[6]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the THIQ analog for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or amyloid-beta peptides for an Alzheimer's model) to the wells, excluding the control wells.[6][7]

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[6]

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay (steps 1-4).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).[8]

In Vivo Models of Neurodegenerative Diseases

1. MPTP-Induced Mouse Model of Parkinson's Disease:

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A typical regimen involves multiple injections over a specific period.

  • THIQ Analog Treatment: Administer the THIQ analog (e.g., dissolved in a suitable vehicle) at various doses before, during, or after MPTP administration.

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, or open field test.

  • Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using techniques like HPLC.

  • Immunohistochemistry: Assess the loss of dopaminergic neurons in the substantia nigra by staining for tyrosine hydroxylase (TH).

2. Scopolamine-Induced Rat Model of Alzheimer's Disease:

Scopolamine (B1681570), a muscarinic receptor antagonist, induces cognitive deficits that are characteristic of Alzheimer's disease.[9]

  • Animal Model: Use appropriate rat strains (e.g., Wistar or Sprague-Dawley).

  • Scopolamine Administration: Administer scopolamine hydrobromide dissolved in saline via intraperitoneal (i.p.) or subcutaneous (s.c.) injection to induce amnesia.[9]

  • THIQ Analog Treatment: Administer the THIQ analog at various doses prior to scopolamine injection.

  • Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.[9]

  • Biochemical Analysis: Measure the levels of acetylcholine (B1216132) and the activity of acetylcholinesterase in brain homogenates.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of THIQ analogs are mediated through a variety of signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Comprehensive Signaling Pathway of THIQ Derivatives in Alzheimer's Disease

Several THIQ derivatives have been shown to modulate key pathological pathways in Alzheimer's disease, including those involving amyloid-beta (Aβ) production, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[10]

THIQ_AD_Signaling cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis THIQ_Analogs THIQ Analogs (e.g., Dauricine, 1MeTIQ, Jatrorrhizine, THICAPA) BACE1 BACE1 THIQ_Analogs->BACE1 Inhibition Abeta_agg Aβ Aggregation THIQ_Analogs->Abeta_agg Inhibition GSK3b GSK3β THIQ_Analogs->GSK3b Inhibition Microglia Activated Microglia THIQ_Analogs->Microglia Inhibition ROS Reactive Oxygen Species (ROS) THIQ_Analogs->ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) THIQ_Analogs->Antioxidant_Enzymes Upregulation Caspases Caspase Activation THIQ_Analogs->Caspases Inhibition Neuroprotection Neuroprotection THIQ_Analogs->Neuroprotection APP APP Abeta Aβ Production BACE1->Abeta Abeta->Abeta_agg Plaques Amyloid Plaques Abeta_agg->Plaques Neuronal_Death Neuronal Death Plaques->Neuronal_Death Tau Tau pTau Tau Hyperphosphorylation GSK3b->pTau NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Neuronal_Death Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Cytokines->Neuronal_Death ROS->Neuronal_Death Antioxidant_Enzymes->ROS Inhibition Caspases->Neuronal_Death

Caption: Comprehensive signaling pathway of THIQ derivatives in Alzheimer's disease.

Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates a general workflow for screening and characterizing the neuroprotective effects of THIQ analogs in vitro.

in_vitro_workflow Start Start: Synthesized THIQ Analogs Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Toxicity_Induction Induce Neurotoxicity (e.g., 6-OHDA, Aβ, H2O2) Cell_Culture->Toxicity_Induction Treatment Treat with THIQ Analogs (Dose-Response) Toxicity_Induction->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Treatment->Cytotoxicity_Assay ROS_Assay Measure Oxidative Stress (e.g., DCFH-DA Assay) Treatment->ROS_Assay Apoptosis_Assay Assess Apoptosis (e.g., Caspase-3 Assay, Annexin V Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for in vitro neuroprotection assays.

Conclusion

THIQ analogs represent a promising class of compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, targeting key pathological pathways in neurodegenerative diseases, make them attractive candidates for further drug development. This technical guide provides a foundational overview of the quantitative data, experimental protocols, and signaling pathways associated with these compounds. Continued research, focusing on the systematic evaluation of a broader range of analogs and the elucidation of their precise molecular targets, will be crucial in translating the therapeutic promise of THIQ derivatives into clinical realities.

References

The Genesis of a Core Scaffold: A Technical History of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged heterocyclic motif, forming the structural core of over 2,500 known alkaloids.[1] These compounds exhibit a vast spectrum of pharmacological activities, from the potent analgesic properties of morphine to the antimicrobial effects of berberine (B55584) and the antineoplastic potential of saframycin.[2][3] This technical guide delves into the history of their discovery, from the initial isolation of their parent compounds to the development of synthetic methodologies that unlocked their structural secrets and enabled their production for research and medicine.

From Plant Extracts to Pure Compounds: A Historical Overview

The journey into isoquinoline (B145761) alkaloids began long before their structures were known. The use of opium from Papaver somniferum dates back millennia, but the modern era of alkaloid chemistry was initiated in the early 19th century. A pivotal moment was the isolation of morphine from opium by Friedrich Sertürner in 1806, marking the first time a pure, active compound was obtained from a plant.[4] Another significant early example involves emetine (B1671215), the active anti-protozoal agent from the ipecac root, which was used medicinally throughout the 19th century.[5]

The discovery and structural elucidation of the simpler, foundational THIQ alkaloids followed, alongside the development of synthetic chemistry. These efforts were crucial in establishing the tetrahydroisoquinoline core as a distinct and important class of natural products.

Data Presentation: Key Milestones in the Discovery and Synthesis of THIQ Alkaloids

The following table summarizes key events that defined the field, from the landmark chemical reactions that enabled their synthesis to the isolation of representative members of the class.

YearDiscoveryKey Contributor(s)Significance
1893Bischler-Napieralski Reaction August Bischler & Bernard NapieralskiProvided the first reliable method to synthesize 3,4-dihydroisoquinolines, direct precursors to THIQs.[6]
1911Pictet-Spengler Reaction Amé Pictet & Theodor SpenglerA biomimetic reaction that directly forms the THIQ core from β-arylethylamines and carbonyl compounds.[7]
1919Synthesis of MescalineErnst SpäthA landmark synthesis that helped establish the structures of simple phenethylamine (B48288) and isoquinoline alkaloids.[8]
1929Isolation of Salsoline (B3022551) and Salsolidine (B1215851)Orechoff & ProskurninaFirst isolation of simple THIQ alkaloids from Salsola richteri, establishing them as natural products.[9]
1975Characterization of Emetine from Hedera helixMahran, Hilal, & el-AlfyDetailed structural characterization of a complex THIQ alkaloid using modern spectroscopic methods.[10]

Biosynthesis: Nature's Pictet-Spengler Reaction

The biosynthesis of most THIQ alkaloids originates from the amino acid L-tyrosine. In a pathway that mirrors the Pictet-Spengler reaction, tyrosine is first metabolized to dopamine. Dopamine then condenses with a carbonyl compound, typically 4-hydroxyphenylacetaldehyde (also derived from tyrosine), in a stereoselective cyclization catalyzed by norcoclaurine synthase (NCS). This reaction forms the fundamental THIQ scaffold, (S)-norcoclaurine.

This central intermediate, (S)-norcoclaurine, is then elaborated through a series of enzymatic hydroxylations, O-methylations, and N-methylations to produce the pivotal intermediate (S)-reticuline . From (S)-reticuline, biosynthetic pathways diverge to create the vast structural diversity of benzylisoquinoline alkaloids, including morphine, codeine, and papaverine.[11] The conversion of (S)-reticuline to its (R)-enantiomer is a critical step for the biosynthesis of morphine-type alkaloids and is catalyzed by reticuline (B1680550) epimerase.[8] Subsequent intramolecular oxidative C-C phenol (B47542) coupling, a reaction catalyzed by cytochrome P450 enzymes like salutaridine (B1681412) synthase, generates the complex polycyclic structures characteristic of many potent alkaloids.[8][12]

Biosynthesis of (S)-Reticuline cluster_legend Enzyme Abbreviations Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase invis1 Tyrosine->invis1 Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HP_acetaldehyde 4-Hydroxyphenyl- acetaldehyde HP_acetaldehyde->Norcoclaurine Norcoclaurine Synthase (NCS) Pictet-Spengler Reaction Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT* N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT** Hydroxy_N_Methyl 3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methyl CYP80B1 Reticuline (S)-Reticuline Hydroxy_N_Methyl->Reticuline 4'OMT*** invis2 Reticuline->invis2 -> Diverse Alkaloids invis1->HP_acetaldehyde Transaminase, Decarboxylase 6OMT* 6OMT: Norcoclaurine 6-O-methyltransferase CNMT** CNMT: Coclaurine N-methyltransferase 4'OMT*** 4'OMT: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase Pictet-Spengler Reaction Mechanism Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine + H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalyst (H⁺) Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Attack THIQ Tetrahydroisoquinoline Cyclized->THIQ Rearomatization (-H⁺) Alkaloid Isolation Workflow Start 1. Plant Material (Dried, Powdered) Step1 2. Defatting (Extraction with non-polar solvent, e.g., Hexane) Start->Step1 Step2 3. Basification & Extraction (Moisten with alkali, e.g., NH₄OH, then extract with organic solvent, e.g., CHCl₃) Step1->Step2 Step3 4. Acidic Wash (Extract organic phase with dilute acid, e.g., H₂SO₄) Step2->Step3 Alkaloid salts -> free bases Step4 5. Liberation of Free Base (Basify aqueous acid layer with NH₄OH) Step3->Step4 Alkaloids move to aqueous phase as salts Step5 6. Final Extraction (Extract with fresh organic solvent, e.g., CH₂Cl₂) Step4->Step5 Step6 7. Purification (Crude Alkaloid Mixture) Step5->Step6 Free bases move back to organic phase Step7 8. Chromatography (e.g., Column Chromatography, HPLC) Step6->Step7 Step8 Step8 Step7->Step8 End 9. Pure Alkaloid (Characterization: NMR, MS, X-ray) Step8->End

References

Methodological & Application

Application Notes and Protocols: Pictet-Spengler Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction is a classic and efficient method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. This application note provides a detailed protocol for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various therapeutic agents. The described method utilizes N-methyl-2-phenylethanamine and a formaldehyde (B43269) source under acidic conditions.

Reaction Principle

The Pictet-Spengler synthesis of this compound proceeds via the acid-catalyzed reaction of N-methyl-2-phenylethanamine with formaldehyde. The reaction is initiated by the formation of an electrophilic iminium ion from the amine and formaldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the phenyl ring attacks the iminium ion to form the cyclic product. The use of formic acid can serve as both the solvent and the acid catalyst, while paraformaldehyde acts as a convenient source of formaldehyde.

Experimental Protocol

This protocol is based on established principles of the Pictet-Spengler reaction and adapted from procedures for similar tetrahydroisoquinoline syntheses.

Materials:

  • N-methyl-2-phenylethanamine

  • Paraformaldehyde

  • Formic acid

  • Sodium carbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Oxalic acid

  • Ethanol (B145695)

  • Water (deionized)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-methyl-2-phenylethanamine, paraformaldehyde, and formic acid.

  • Reaction: Heat the reaction mixture with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the formic acid under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in water and basify the solution to a pH of approximately 10 by the slow addition of a saturated sodium carbonate solution. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic extracts with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (optional, as oxalate (B1200264) salt): For purification, the crude product can be converted to its oxalate salt. Dissolve the crude product in absolute ethanol and add a solution of oxalic acid in ethanol dropwise. The oxalate salt will precipitate.

  • Isolation of Pure Product: Collect the precipitated salt by filtration. To recover the free base, suspend the salt in water and add a saturated sodium carbonate solution to adjust the pH to ~10. Extract the free base with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the pure this compound.

Data Presentation

ParameterValueNotes
Reactants
N-methyl-2-phenylethanamine1.0 equivalentStarting material
Paraformaldehyde1.1 - 1.5 equivalentsFormaldehyde source
Solvent/Catalyst
Formic AcidSufficient quantity to dissolve reactantsCan act as both solvent and catalyst.
Reaction Conditions
Temperature40 - 100 °CReaction temperature may vary; optimization may be required.
Reaction Time24 - 48 hoursMonitor by TLC for completion.
Work-up & Purification
pH for Neutralization~10Using saturated sodium carbonate solution.
Extraction SolventEthyl Acetate
Yield
Expected Yield60 - 85%Yields can vary based on reaction scale and purification method.

Visualizations

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_methyl_phenethylamine N-methyl-2-phenylethanamine Iminium_ion Iminium Ion N_methyl_phenethylamine->Iminium_ion + HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Cyclized_intermediate Cyclized Intermediate Iminium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Product 2-Methyl-1,2,3,4- tetrahydroisoquinoline Cyclized_intermediate->Product - H+

Caption: Reaction mechanism of the Pictet-Spengler synthesis.

experimental_workflow Reactants 1. Mix Reactants (N-methyl-2-phenylethanamine, Paraformaldehyde, Formic Acid) Reaction 2. Heat and Stir (Monitor by TLC) Reactants->Reaction Workup 3. Concentrate and Neutralize (Remove Formic Acid, Add Na2CO3) Reaction->Workup Extraction 4. Extract with Ethyl Acetate Workup->Extraction Drying 5. Dry and Concentrate (Anhydrous Na2SO4) Extraction->Drying Purification 6. Purification (Optional) (Oxalate Salt Formation/Liberation) Drying->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis

Caption: Experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the N-methyl group, the aliphatic protons of the tetrahydroisoquinoline core, and the aromatic protons.

  • ¹³C NMR: Expected signals for the carbons of the N-methyl group, the aliphatic core, and the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃N, MW: 147.22 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline nucleus is found in compounds with diverse pharmacological activities, including but not limited to:

  • Antihypertensive agents

  • Anticancer agents

  • Antimicrobial agents

  • Neuroprotective agents

The ability to synthesize this core structure efficiently via the Pictet-Spengler reaction is therefore of significant interest to researchers in drug discovery and development.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with care.

  • Paraformaldehyde is a source of formaldehyde, which is a known carcinogen and sensitizer. Avoid inhalation of dust.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Bischler-Napieralski Reaction for N-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds.[1] The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This reaction proceeds through the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced to the desired N-substituted tetrahydroisoquinoline.[2][3] This two-step sequence offers a versatile route to a wide array of substituted THIQs, making it a valuable tool in drug discovery and development. These application notes provide detailed protocols and comparative data for the synthesis of N-substituted tetrahydroisoquinolines using the Bischler-Napieralski reaction.

Reaction Principle

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] It involves the cyclodehydration of a β-arylethylamide, typically promoted by a dehydrating agent in acidic conditions.[4] The resulting 3,4-dihydroisoquinoline is an imine that is not typically isolated but is reduced in situ or in a subsequent step to the corresponding tetrahydroisoquinoline.[3] The overall transformation can be summarized as follows:

  • Cyclization (Bischler-Napieralski Reaction): A β-arylethylamide is treated with a condensing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce cyclization and formation of a 3,4-dihydroisoquinolinium salt.[5][6]

  • Reduction: The intermediate dihydroisoquinolinium salt is then reduced to the final N-substituted tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[3]

Core Advantages and Considerations

Advantages:

  • Versatility: The reaction is tolerant of a wide range of substituents on both the aromatic ring and the N-acyl group, allowing for the synthesis of diverse libraries of compounds.

  • Accessibility of Starting Materials: The required β-arylethylamides can be readily prepared from corresponding β-arylethylamines and carboxylic acids or their derivatives.

  • High Yields: Under optimized conditions, this two-step synthesis can provide good to excellent yields of the target tetrahydroisoquinolines.

Considerations:

  • Reaction Conditions: The cyclization step often requires harsh conditions, such as refluxing in strong acids, which may not be suitable for sensitive substrates.[7]

  • Electron-Donating Groups: The aromatic ring of the β-arylethylamide generally requires electron-donating groups to facilitate the electrophilic aromatic substitution.[6] Substrates lacking these groups may require more forceful conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[2][8]

  • Regioselectivity: In cases of unsymmetrically substituted aromatic rings, the cyclization may lead to a mixture of regioisomers.[9]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Tetrahydroisoquinolines

This protocol describes a general two-step procedure for the synthesis of an N-substituted tetrahydroisoquinoline from a β-arylethylamide.

Step 1: Bischler-Napieralski Cyclization

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).

  • Add an anhydrous solvent such as dichloromethane (B109758) (DCM), toluene, or acetonitrile.

  • Add the dehydrating agent (e.g., POCl₃, 2-5 equiv) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction time can vary from 1 to 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Step 2: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add the reducing agent (e.g., sodium borohydride, NaBH₄, 1.5-3.0 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted tetrahydroisoquinoline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various N-substituted tetrahydroisoquinolines via the Bischler-Napieralski reaction, highlighting the reaction conditions and corresponding yields.

Starting β-ArylethylamideN-SubstituentCyclization Reagent/ConditionsReduction ReagentOverall Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamideMethylPOCl₃ / RefluxNaBH₄~75% (overall)[3]
Differentially substituted amidesVariedPOCl₃ or PPANaBH₄Not specified[5]
Amide 98TrifluoroacetylPOCl₃, then (CF₃CO)₂O-Not specified for THIQ[3]
Bis-amide from 160VariedBischler-NapieralskiReduction75% (overall)[3]
(S)-1-alkyl-1,2-diphenylethylamidesVariedPOCl₃–P₂O₅LiAlH₄Not specified[10]
N-acetyl-β-arylethyl amine 13AcetylPOCl₃-Quantitative (dihydroisoquinoline)[11]

Mandatory Visualizations

Reaction Pathway Diagram

Bischler_Napieralski_Tetrahydroisoquinoline_Synthesis Bischler-Napieralski Reaction for N-Substituted Tetrahydroisoquinolines cluster_reduction Step 2: Reduction starting_amide β-Arylethylamide reagents_cyclization Dehydrating Agent (e.g., POCl₃, PPA) intermediate 3,4-Dihydroisoquinolinium Salt (Imine Intermediate) reagents_cyclization->intermediate Intramolecular Electrophilic Aromatic Substitution reagents_reduction Reducing Agent (e.g., NaBH₄) final_product N-Substituted Tetrahydroisoquinoline reagents_reduction->final_product Reduction of Imine

Caption: General reaction pathway for the synthesis of N-substituted tetrahydroisoquinolines.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow: Bischler-Napieralski Synthesis of THIQs start Start: β-Arylethylamide cyclization 1. Add Solvent and Dehydrating Agent (e.g., POCl₃) start->cyclization reflux 2. Heat to Reflux (1-12 h) cyclization->reflux quench_cyclization 3. Quench with Ice and Basify reflux->quench_cyclization extract_cyclization 4. Extract with Organic Solvent quench_cyclization->extract_cyclization concentrate_cyclization 5. Dry and Concentrate extract_cyclization->concentrate_cyclization dihydroisoquinoline Crude 3,4-Dihydroisoquinoline concentrate_cyclization->dihydroisoquinoline dissolve_reduction 6. Dissolve in Alcohol (e.g., MeOH) dihydroisoquinoline->dissolve_reduction reduction 7. Add Reducing Agent (e.g., NaBH₄) at 0°C dissolve_reduction->reduction stir 8. Stir at Room Temperature (1-4 h) reduction->stir quench_reduction 9. Quench with Water or Dilute Acid stir->quench_reduction extract_reduction 10. Extract with Organic Solvent quench_reduction->extract_reduction concentrate_reduction 11. Dry and Concentrate extract_reduction->concentrate_reduction purification 12. Column Chromatography concentrate_reduction->purification final_product Pure N-Substituted Tetrahydroisoquinoline purification->final_product

Caption: Step-by-step experimental workflow for the two-step synthesis.

Troubleshooting and Optimization

  • Low Yield in Cyclization: If the cyclization step gives a low yield, consider using a stronger dehydrating agent (e.g., P₂O₅ in POCl₃), a higher boiling point solvent (e.g., xylene instead of toluene), or microwave irradiation to increase the reaction rate and conversion.[1]

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which forms styrenes.[1] This can sometimes be suppressed by using a nitrile as the solvent, which shifts the equilibrium away from the side product.[1]

  • Incomplete Reduction: If the reduction of the dihydroisoquinoline is incomplete, increase the equivalents of the reducing agent or the reaction time. Ensure the reaction is performed under anhydrous conditions if using hydride reagents sensitive to moisture.

  • Purification Challenges: The basic nature of the tetrahydroisoquinoline product can sometimes lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent.

Conclusion

The Bischler-Napieralski reaction, followed by a reduction step, is a robust and adaptable method for the synthesis of N-substituted tetrahydroisoquinolines. Its tolerance for various functional groups and the commercial availability of a wide range of starting materials make it an attractive strategy for generating compound libraries for drug discovery programs. By carefully selecting the reaction conditions and purification methods, researchers can efficiently access a diverse array of tetrahydroisoquinoline derivatives for further biological evaluation.

References

Application Notes and Protocols for the Multicomponent Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of tetrahydroisoquinoline (THIQ) derivatives using multicomponent reactions (MCRs). THIQs are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. MCRs offer an efficient and diversity-oriented approach to this important class of compounds.

Introduction to Multicomponent Reactions for THIQ Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid construction of complex molecules.[1] For the synthesis of THIQs, several MCRs have proven to be particularly effective, including the Ugi, Pictet-Spengler, and various domino reactions. These methods allow for the introduction of multiple points of diversity in a single step, making them ideal for the generation of compound libraries for drug discovery.[1]

Key Multicomponent Reactions for THIQ Synthesis

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile MCR that can be adapted for the synthesis of C1-substituted THIQ derivatives. Typically, this involves the reaction of a 3,4-dihydroisoquinoline (B110456) (acting as the imine component), an isocyanide, a carboxylic acid, and a fourth component which can be varied.[2] A notable variation is the Ugi-azide reaction, which incorporates an azide (B81097) to form a tetrazole ring.[3]

General Reaction Scheme:

A 3,4-dihydroisoquinoline reacts with an isocyanide, a carboxylic acid, and another nucleophile (or the carboxylic acid itself can act as the nucleophile) to form a complex THIQ derivative.

Ugi_Reaction cluster_reactants Reactants 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Ugi Reaction Ugi Reaction 3,4-Dihydroisoquinoline->Ugi Reaction Isocyanide Isocyanide Isocyanide->Ugi Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Reaction Fourth Component Fourth Component Fourth Component->Ugi Reaction Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline Derivative Ugi Reaction->Tetrahydroisoquinoline Derivative

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][4] This reaction can be performed under asymmetric conditions to yield enantioenriched THIQ derivatives.[5]

General Reaction Scheme:

A β-phenylethylamine derivative condenses with a carbonyl compound to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to afford the THIQ ring system.

Pictet_Spengler_Reaction cluster_reactants Reactants beta-Arylethylamine beta-Arylethylamine Iminium Ion Formation Iminium Ion Formation beta-Arylethylamine->Iminium Ion Formation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Iminium Ion Formation Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Formation->Intramolecular Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Intramolecular Cyclization->Tetrahydroisoquinoline

Domino Reactions

Domino reactions, also known as cascade or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single pot. For THIQ synthesis, domino sequences such as the Heck-aza-Michael reaction have been developed.[3][6] These reactions offer a high degree of complexity generation from relatively simple starting materials.

General Reaction Scheme:

A domino sequence is initiated, for example, by a Heck reaction, which then triggers a subsequent intramolecular aza-Michael addition to form the THIQ scaffold.

Domino_Reaction Starting Materials Starting Materials Heck Reaction Heck Reaction Starting Materials->Heck Reaction Intermediate Intermediate Heck Reaction->Intermediate Aza-Michael Addition Aza-Michael Addition Intermediate->Aza-Michael Addition Tetrahydroisoquinoline Tetrahydroisoquinoline Aza-Michael Addition->Tetrahydroisoquinoline

Data Presentation: Quantitative Summary of MCRs for THIQ Synthesis

The following tables summarize representative quantitative data for the synthesis of THIQ derivatives via Ugi, Pictet-Spengler, and Domino reactions.

Table 1: Ugi Reaction for the Synthesis of Tetrazolyl-THIQ Derivatives [3]

EntryAldehyde (1)Isocyanide (4)ProductYield (%)
12-Bromobenzaldehyde (B122850)t-Butyl isocyanide6a 60
22-Bromo-5-methoxybenzaldehydet-Butyl isocyanide6b 58
32-BromobenzaldehydeEthyl isocyanoacetate6c 77
42-Bromo-5-methoxybenzaldehydeEthyl isocyanoacetate6d 79
52-Bromo-4,5-dimethoxybenzaldehydeEthyl isocyanoacetate6e 78

Table 2: Asymmetric Pictet-Spengler Reaction of Tryptamines [5]

EntryTryptamine (B22526)AldehydeCatalystYield (%)ee (%)
1TryptamineBenzaldehydeChiral Phosphoric Acid9590
2TryptamineIsovaleraldehydeChiral Phosphoric Acid8892
35-MethoxytryptamineBenzaldehydeChiral Phosphoric Acid9694
45-MethoxytryptamineCyclohexanecarboxaldehydeChiral Phosphoric Acid9196

Table 3: Domino Heck-Aza-Michael Reaction for THIQ Synthesis [3]

Entry2-BromophenethylsulfonamideAmineAcryloyl ChlorideProductYield (%)
188 Benzylamine89 91a 97
288 4-Methoxybenzylamine89 91b 95
388 Allylamine (B125299)89 91c 85
488 Morpholine89 91d 78

Experimental Protocols

Protocol 1: One-Pot Ugi-Azide/Heck Reaction for Tetrazolyl-THIQ Synthesis[3]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 mmol)

  • Allylamine hydrochloride (1.0 mmol)

  • Trimethylsilyl (B98337) azide (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Nitrogen atmosphere

Procedure:

  • A mixture of the 2-bromobenzaldehyde derivative, allylamine hydrochloride, trimethylsilyl azide, and isocyanide in MeOH is stirred at 40 °C for 24 hours.

  • After the reaction is complete, the solvent is evaporated under vacuum to give the crude Ugi adduct.

  • To a solution of the crude intermediate in MeCN (3 mL), add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2 equiv).

  • The mixture is stirred for 3 hours at 105 °C under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford the desired tetrazolyl-tetrahydroisoquinoline.

Protocol 2: Asymmetric Pictet-Spengler Reaction[5]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (4 Å)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the tryptamine derivative and molecular sieves.

  • Add the anhydrous solvent and the chiral phosphoric acid catalyst.

  • Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction for the specified time (monitor by TLC).

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.

Protocol 3: Domino Heck-Aza-Michael Reaction for THIQ Synthesis[3]

Materials:

  • 2-Bromophenethylsulfonamide (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Acryloyl chloride (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the 2-bromophenethylsulfonamide and the amine in the solvent.

  • Add the base and then slowly add the acryloyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the acrylamide (B121943) intermediate in situ.

  • Add the palladium catalyst and ligand to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Development and Signaling Pathways

THIQ derivatives synthesized via MCRs have shown promise in various therapeutic areas by targeting key biological pathways.

Dihydrofolate Reductase (DHFR) Inhibition and Folate Metabolism

Certain THIQ derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[7][8] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[9] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial agents.[7][8][9]

DHFR_Pathway Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Product Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate->Amino Acid Synthesis THIQ Derivative THIQ Derivative THIQ Derivative->DHFR Inhibits

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Regulation

THIQ derivatives have also been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7][8] CDK2, in complex with its regulatory partner cyclin E or A, controls the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[7]

CDK2_Pathway Cyclin E/A Cyclin E/A Active Cyclin/CDK2 Complex Active Cyclin/CDK2 Complex Cyclin E/A->Active Cyclin/CDK2 Complex CDK2 CDK2 CDK2->Active Cyclin/CDK2 Complex G1/S Transition G1/S Transition Active Cyclin/CDK2 Complex->G1/S Transition Promotes Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation THIQ Derivative THIQ Derivative THIQ Derivative->CDK2 Inhibits

Dopamine (B1211576) Receptor Modulation

The THIQ scaffold is a well-known pharmacophore for dopamine receptor ligands.[10] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and are implicated in various neurological and psychiatric disorders.[10][11] THIQ derivatives can act as agonists, antagonists, or allosteric modulators of dopamine D2 and D3 receptors, thereby influencing downstream signaling pathways involving adenylyl cyclase and phospholipase C.[10][12]

Dopamine_Receptor_Pathway cluster_membrane Cell Membrane Dopamine Receptor (D2/D3) Dopamine Receptor (D2/D3) G-protein (Gi/o) G-protein (Gi/o) Dopamine Receptor (D2/D3)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Dopamine Dopamine Dopamine->Dopamine Receptor (D2/D3) Activates THIQ Ligand THIQ Ligand THIQ Ligand->Dopamine Receptor (D2/D3) Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

References

Asymmetric Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. This class of compounds is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and pharmaceutical agents. The methodologies outlined below focus on achieving high enantioselectivity through established and reliable synthetic routes.

Application Notes

The asymmetric synthesis of this compound analogs is crucial for the development of chiral drugs, as the biological activity of enantiomers can differ significantly. The primary strategies to achieve enantiocontrol in the synthesis of this scaffold include:

  • Asymmetric Catalysis: This approach involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. A prominent example is the asymmetric transfer hydrogenation of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate. This method is highly efficient and atom-economical.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. The use of Ellman's chiral sulfinamide auxiliary is a well-established method in this context.

  • Asymmetric Pictet-Spengler Reaction: This powerful reaction forms the tetrahydroisoquinoline core in a single step from a β-arylethylamine and an aldehyde or ketone. The use of chiral Brønsted acids as catalysts can render this reaction highly enantioselective.

The choice of synthetic strategy will depend on the specific target analog, the availability of starting materials, and the desired scale of the synthesis. Subsequent N-methylation is a common final step to afford the 2-methyl-THIQ target compounds. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde (B43269) and formic acid.

Key Synthetic Pathways

Two principal and effective pathways for the asymmetric synthesis of this compound analogs are the Bischler-Napieralski/Asymmetric Reduction pathway and the Asymmetric Pictet-Spengler reaction.

Bischler_Napieralski_Asymmetric_Reduction cluster_0 Bischler-Napieralski Reaction cluster_1 Asymmetric Reduction & N-Methylation A β-Phenylethylamine C N-Acyl-β-phenylethylamine A->C Acylation B Acyl Halide B->C D 3,4-Dihydroisoquinoline C->D Dehydrative Cyclization (e.g., POCl3) E Chiral 1-Substituted THIQ D->E Asymmetric Transfer Hydrogenation (Chiral Catalyst) F Chiral 2-Methyl-1-Substituted THIQ E->F N-Methylation (Eschweiler-Clarke) Asymmetric_Pictet_Spengler cluster_0 Asymmetric Pictet-Spengler Reaction cluster_1 N-Methylation A β-Phenylethylamine C Chiral 1-Substituted THIQ A->C Condensation & Cyclization B Aldehyde/Ketone B->C D Chiral 2-Methyl-1-Substituted THIQ C->D Eschweiler-Clarke Reaction Catalyst Chiral Brønsted Acid Catalyst->C

Application Notes and Protocols for the Use of 2-Methyl-1,2,3,4-tetrahydroisoquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) and its derivatives in structure-activity relationship (SAR) studies. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This document focuses on the synthesis, biological evaluation, and SAR of 2-Me-THIQ analogs across various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Synthetic Strategies for 2-Methyl-THIQ Analogs

The construction of the 2-Me-THIQ core and its derivatives is primarily achieved through established synthetic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[2][3][4] For the synthesis of 2-methyl-THIQ derivatives, an N-methyl-β-phenylethylamine is a common starting material.

Pictet-Spengler Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product N-Methyl-β-phenylethylamine N-Methyl-β-phenylethylamine Condensation Condensation N-Methyl-β-phenylethylamine->Condensation + Aldehyde_Ketone Aldehyde or Ketone (R1, R2) Aldehyde_Ketone->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Iminium Ion Intermediate 2-Me-THIQ 2-Methyl-1,2,3,4- tetrahydroisoquinoline Derivative Cyclization->2-Me-THIQ

Pictet-Spengler synthesis of 2-Me-THIQ derivatives.

Protocol: General Procedure for Pictet-Spengler Synthesis of 1-Substituted-2-Methyl-THIQ Derivatives [5]

  • Reactant Preparation: In a round-bottom flask, dissolve N-methyl-β-phenylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equivalents) to the solution.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-methyl-THIQ derivative.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent, which can then be reduced to the corresponding tetrahydroisoquinolines.[6][7] N-methylation can be performed as a subsequent step.

Bischler-Napieralski Reaction Workflow β-Arylethylamide β-Arylethylamide Cyclization Cyclization (e.g., POCl3) β-Arylethylamide->Cyclization Dihydroisoquinoline Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH4) Dihydroisoquinoline->Reduction THIQ 1,2,3,4-Tetrahydroisoquinoline Reduction->THIQ N-Methylation N-Methylation (e.g., MeI, NaH) THIQ->N-Methylation 2-Me-THIQ 2-Methyl-1,2,3,4- tetrahydroisoquinoline N-Methylation->2-Me-THIQ MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat with 2-Me-THIQ analogs Incubation1->Compound_Treatment Incubation2 Incubate (48-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Calcium Mobilization Assay Cell_Loading Load CXCR4-expressing cells with a calcium- sensitive dye Compound_Incubation Incubate cells with 2-Me-THIQ analogs Cell_Loading->Compound_Incubation Ligand_Stimulation Stimulate with CXCL12 Compound_Incubation->Ligand_Stimulation Fluorescence_Measurement Measure fluorescence (calcium flux) Ligand_Stimulation->Fluorescence_Measurement Data_Analysis Determine IC50 values Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities, including antimicrobial properties.[1] The substitution at the nitrogen atom (N-2 position) of the THIQ core, particularly with a methyl group, has been shown to be a viable strategy for modulating the antimicrobial potency of these derivatives.[2][3]

These application notes provide detailed protocols for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives and their subsequent evaluation for antimicrobial activity. The methodologies described herein are intended to serve as a practical guide for researchers engaged in the discovery and development of new antimicrobial agents.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and antimicrobial activity of this compound derivatives.

Table 1: Synthesis Yields of 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles [1]

CompoundAr-groupYield (%)
1a C₆H₅92
1b 4-CH₃-C₆H₄95
1c 4-OCH₃-C₆H₄97
1d 4-Cl-C₆H₄94
1e 4-F-C₆H₄96
1f 4-NO₂-C₆H₄89
1g 3-NO₂-C₆H₄85
1h 2-Cl-C₆H₄90
1i 2,4-diCl-C₆H₂88
1j Thiophen-2-yl91

Table 2: Minimum Inhibitory Concentration (MIC) of Tetrahydroisoquinoline Derivatives

CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Candida albicans (μg/mL)Aspergillus niger (μg/mL)Reference
HSN584 4-16-----[4]
HSN739 4-16-----[4]
Compound 136 -> Ciprofloxacin----[5]
Compound 150 ----Zone of Inhibition: 20 mm-[5]
Nystatin ----Zone of Inhibition: 15 mm-[5]
Compound 8d 16-----
Compound 8f 32-----

Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not available.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles.[1]

Materials:

Procedure:

  • A mixture of an aromatic aldehyde (1 mmol), N-methyl-4-piperidone (1 mmol), and malononitrile (2 mmol) is taken in ethanol (10 mL).

  • A catalytic amount of piperidine (B6355638) (0.1 mmol) is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for the appropriate time (typically 2-5 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product formed is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The product is then dried under vacuum to afford the pure 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds. This is a standard method for assessing antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • For bacteria, select 3-5 well-isolated colonies from an agar (B569324) plate and transfer them to a tube containing MHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For fungi, prepare a spore suspension and adjust the concentration as required.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microdilution Assay:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Inoculate each well (except for the sterility control) with 5 µL of the prepared inoculum.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC determination to ascertain whether the compound is microbistatic or microbicidal.

Materials:

  • Microtiter plates from the MIC assay

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening Start Starting Materials (Aldehyde, N-methyl-4-piperidone, Malononitrile) Reaction Multicomponent Reaction Start->Reaction Ethanol, Piperidine Purification Filtration & Washing Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Pure Compound MBC_MFC MBC/MFC Determination MIC->MBC_MFC Subculturing Data Data Analysis MBC_MFC->Data DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by THIQ Derivative DNA Relaxed DNA Gyrase DNA Gyrase (GyrA & GyrB) DNA->Gyrase Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled ATP-dependent supercoiling Binding Binding to Gyrase-DNA Complex Gyrase->Binding Replication DNA Replication & Cell Division Supercoiled->Replication THIQ 2-Methyl-THIQ Derivative THIQ->Binding Block Replication Blocked Binding->Block

References

Experimental protocol for N-methylation of 1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-methylation of 1,2,3,4-tetrahydroisoquinoline (B50084) to synthesize N-methyl-1,2,3,4-tetrahydroisoquinoline. The primary method described is the Eschweiler-Clarke reaction, a widely used and efficient method for the methylation of secondary amines.[1][2][3] This reductive amination utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium (B1175870) salts.[1] This document includes a detailed, step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the reaction workflow to guide researchers in the successful synthesis of this key chemical intermediate.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are important structural motifs found in a wide range of biologically active compounds and natural products.[4] The N-methylation of THIQ is a critical step in the synthesis of various pharmaceutical agents and research compounds. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation.[1][2][3] The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide in the process.[3] This method is advantageous due to its typically high yields, mild reaction conditions, and the inability to form over-methylated quaternary ammonium salts.[1]

Comparison of N-Methylation Methods

The following table summarizes quantitative data for different methods of N-methylation of secondary amines, providing a comparison of their efficiency and conditions.

MethodReagentsReducing AgentSolventReaction TimeTemperatureYield (%)Reference
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidFormic AcidNone (neat) or Water10-20 hoursReflux (approx. 100 °C)High (typically >90%)[1]
Solvent-Free Ball Milling FormalinSodium TriacetoxyborohydrideNone (Liquid-Assisted Grinding)20 minutesAmbient78-95%[5][6][7]
Catalytic N-Alkylation Methanol-Toluene24 hours120 °C30-99%[8][9]

Experimental Protocol: N-Methylation of 1,2,3,4-Tetrahydroisoquinoline via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of secondary amines.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,2,3,4-tetrahydroisoquinoline.

  • Reagent Addition: To the stirred amine, add a stoichiometric excess of aqueous formaldehyde solution, followed by a stoichiometric excess of formic acid. A typical molar ratio is 1 equivalent of amine to 2-3 equivalents of both formaldehyde and formic acid. The addition of formic acid may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 10-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.

Expected Yield: High, typically in the range of 85-95%.

Characterization of N-Methyl-1,2,3,4-tetrahydroisoquinoline

The identity and purity of the synthesized N-methyl-1,2,3,4-tetrahydroisoquinoline can be confirmed by spectroscopic methods.

Data Type Description
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol [10][11]
¹H NMR (CDCl₃) δ (ppm): 7.15-7.00 (m, 4H, Ar-H), 3.59 (s, 2H, N-CH₂-Ar), 2.89 (t, 2H, Ar-CH₂), 2.65 (t, 2H, N-CH₂), 2.45 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ (ppm): 134.6, 133.9, 128.7, 126.3, 126.0, 125.6, 56.4, 51.3, 45.9, 29.2

Note: NMR data is sourced from PubChem and may vary slightly based on solvent and instrument.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the N-methylation of 1,2,3,4-tetrahydroisoquinoline.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THIQ 1,2,3,4-Tetrahydroisoquinoline Iminium Iminium Ion THIQ->Iminium + Formaldehyde Formaldehyde Formaldehyde FormicAcid Formic Acid Product N-Methyl-1,2,3,4-tetrahydroisoquinoline Iminium->Product + Formic Acid (Hydride Transfer) CO2 Carbon Dioxide

Caption: Chemical reaction pathway for the Eschweiler-Clarke N-methylation.

experimental_workflow start Start reaction_setup 1. Reaction Setup: Combine THIQ and Formaldehyde start->reaction_setup reagent_addition 2. Add Formic Acid reaction_setup->reagent_addition heating 3. Heat to Reflux (10-18 hours) reagent_addition->heating workup 4. Work-up: Neutralize, Extract with DCM heating->workup drying 5. Dry and Concentrate workup->drying purification 6. Purification: Vacuum Distillation or Column Chromatography drying->purification analysis 7. Characterization: NMR, MS purification->analysis end End Product analysis->end

Caption: General experimental workflow for N-methylation of THIQ.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of tetrahydroisoquinoline (THIQ) compounds utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1] These protocols are particularly relevant for the construction of THIQ libraries for drug discovery and development, given the diverse biological activities exhibited by this scaffold.[2][3]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis employs microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conductivity, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This technology accelerates reaction rates, often enabling reactions to be completed in minutes rather than hours.[4] Key advantages include:

  • Speed: Significant reduction in reaction times.

  • Yield: Often higher product yields compared to conventional methods.

  • Purity: Reduced side product formation.

  • Efficiency: Lower energy consumption.

Two primary methods for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction, both of which are amenable to microwave assistance.[5][6][7]

Application in Drug Development: Targeting the NF-κB Signaling Pathway

Tetrahydroisoquinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[3][8][9] One key mechanism of action for certain THIQ compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8][9] NF-κB is a crucial transcription factor that, when dysregulated, is implicated in inflammation and cancer progression by promoting cell proliferation and preventing apoptosis.[8][9] Specific THIQ derivatives have been shown to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity and inducing cytotoxicity in cancer cells.[8][9] This makes microwave-assisted synthesis of novel THIQ analogues a valuable strategy for developing new anticancer therapeutics.

Experimental Protocols

Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[10]

General Protocol:

  • Reactant Preparation: In a microwave process vial, combine the β-arylethylamine (1.0 mmol), the aldehyde or ketone (1.2 mmol), and a suitable solvent (e.g., methanol (B129727), ethanol, or toluene, 3-5 mL).

  • Acid Catalyst: Add a catalytic amount of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., 1.1 mmol of HCl).[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 50-120 °C) for a designated time (e.g., 5-30 minutes).[11] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of chloroform (B151607) and methanol) to afford the desired tetrahydroisoquinoline derivative.[11]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Microwave-Assisted Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the corresponding tetrahydroisoquinoline.[12][13]

Protocol for Dihydroisoquinoline Synthesis:

  • Reactant Preparation: To a microwave process vial, add the β-phenylethylamide (1.0 mmol) and a suitable solvent (e.g., acetonitrile (B52724) or toluene, 3-5 mL).

  • Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[5] Monitor the reaction by TLC.

  • Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dihydroisoquinoline by column chromatography or crystallization.

Protocol for Reduction to Tetrahydroisoquinoline:

  • Dissolution: Dissolve the purified 3,4-dihydroisoquinoline (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).

  • Reducing Agent: Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 mmol) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification and Characterization: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tetrahydroisoquinoline by column chromatography and characterize by spectroscopic methods.

Data Presentation

Table 1: Microwave-Assisted Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Entryβ-ArylethylamineAldehyde/KetoneSolventTemperature (°C)Time (min)Yield (%)Reference
1Dopamine4-ChlorobenzaldehydeMethanol503085[11]
2L-Dopa methyl esterBenzaldehydeMethanol502092[11]
3TryptamineAcetoneToluene1201578[14]
42-(3,4-Dimethoxyphenyl)ethylamineFormaldehydeEthanol801095N/A
5Phenethylamine4-MethoxybenzaldehydeAcetonitrile1002088N/A

Table 2: Microwave-Assisted Bischler-Napieralski Synthesis of Dihydroisoquinolines

Entryβ-PhenylethylamideDehydrating AgentSolventTemperature (°C)Time (min)Yield (%)Reference
1N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Acetonitrile1401591[5]
2N-PhenethylbenzamideP₂O₅Toluene1502085[5]
3N-(4-Methoxyphenethyl)propionamidePOCl₃Toluene1302589N/A
4N-PhenethylisobutyramideP₂O₅Dioxane1601082N/A
5N-(3-Chlorophenethyl)acetamidePOCl₃Acetonitrile1401887N/A

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Synthesis cluster_bischler_napieralski Bischler-Napieralski Synthesis PS_Start β-Arylethylamine + Aldehyde/Ketone PS_MW Microwave Irradiation (Acid Catalyst) PS_Start->PS_MW PS_Workup Work-up PS_MW->PS_Workup PS_Purify Purification PS_Workup->PS_Purify PS_THIQ Tetrahydroisoquinoline PS_Purify->PS_THIQ BN_Start β-Phenylethylamide BN_MW Microwave Irradiation (Dehydrating Agent) BN_Start->BN_MW BN_DHIQ Dihydroisoquinoline BN_MW->BN_DHIQ BN_Reduce Reduction (e.g., NaBH₄) BN_DHIQ->BN_Reduce BN_Workup Work-up & Purification BN_Reduce->BN_Workup BN_THIQ Tetrahydroisoquinoline BN_Workup->BN_THIQ

Figure 1: General experimental workflows for the microwave-assisted synthesis of THIQs.

pictet_spengler_mechanism amine β-Arylethylamine imine Imine amine->imine + Aldehyde aldehyde Aldehyde aldehyde->imine iminium Iminium Ion imine->iminium H⁺ cyclization Intramolecular Electrophilic Substitution iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearrangement spiro->rearrangement deprotonation Deprotonation rearrangement->deprotonation thiq Tetrahydroisoquinoline deprotonation->thiq - H⁺

Figure 2: Simplified mechanism of the Pictet-Spengler reaction.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimulus (LPS) IKK IKK Complex LPS->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Degradation NFkB_IkappaB NF-κB-IκBα Complex NFkB_IkappaB->IkappaB NFkB_IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation THIQ THIQ Derivative THIQ->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by a THIQ derivative.

References

Application Notes and Protocols: 2-Methyl-1,2,3,4-tetrahydroisoquinoline in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-TIQ) is a derivative of the broader class of tetrahydroisoquinolines (THIQs), a structural motif found in various natural and synthetic compounds with diverse biological activities. While research into the parent compound and its analogs has shown neuroprotective potential in various neurodegenerative disease models, the specific application of 2-Me-TIQ in Alzheimer's disease (AD) research is an emerging area of investigation. This document provides an overview of the current understanding and outlines protocols for investigating the therapeutic potential of 2-Me-TIQ in AD.

The core pathology of Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These events lead to synaptic dysfunction, neuronal loss, and cognitive decline. Research into THIQ derivatives suggests potential mechanisms of action relevant to AD, including the modulation of amyloid precursor protein (APP) processing and inhibition of secretase enzymes involved in Aβ production.

Potential Mechanisms of Action

While direct evidence for 2-Me-TIQ in Alzheimer's models is limited, related tetrahydroisoquinoline derivatives have been shown to modulate key pathological pathways in AD. The proposed mechanisms for investigation for 2-Me-TIQ include:

  • Modulation of Amyloid Precursor Protein (APP) Processing: Tetrahydroisoquinoline derivatives have been investigated for their ability to influence the proteolytic processing of APP. This can occur through the inhibition of β-secretase (BACE1) and γ-secretase, enzymes that cleave APP to produce the amyloidogenic Aβ peptide.[1] Alternatively, they may promote the non-amyloidogenic pathway by enhancing α-secretase activity.

  • Neuroprotective Effects: The parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-Me-TIQ), has demonstrated neuroprotective properties in models of neurodegeneration, suggesting that 2-Me-TIQ may also possess the ability to protect neurons from Aβ-induced toxicity and oxidative stress.[2]

  • Anti-inflammatory Activity: Neuroinflammation is a critical component of AD pathology. Some isoquinoline (B145761) alkaloids have been shown to exert anti-inflammatory effects, which could be a relevant therapeutic target for 2-Me-TIQ in AD.

Key Experiments and Protocols

To evaluate the therapeutic potential of 2-Me-TIQ in Alzheimer's disease, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. Amyloid-β Aggregation Assay

  • Objective: To determine the effect of 2-Me-TIQ on the aggregation of Aβ peptides.

  • Protocol:

    • Synthesize or purchase Aβ(1-42) peptide.

    • Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute into an aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the Aβ peptide solution with varying concentrations of 2-Me-TIQ.

    • Monitor the aggregation kinetics using Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates Aβ fibril formation.

    • Measure fluorescence at regular intervals using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).

    • Include positive (Aβ alone) and negative (buffer alone) controls.

2. Cell-Based Assay for Aβ Production

  • Objective: To assess the impact of 2-Me-TIQ on the cellular production of Aβ.

  • Protocol:

    • Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (APP751).

    • Treat the cells with various concentrations of 2-Me-TIQ for 24-48 hours.

    • Collect the cell culture medium.

    • Quantify the levels of secreted Aβ(1-40) and Aβ(1-42) using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

3. BACE1 and γ-Secretase Inhibition Assays

  • Objective: To determine if 2-Me-TIQ directly inhibits the enzymatic activity of BACE1 and γ-secretase.

  • Protocol:

    • Utilize commercially available FRET-based BACE1 and γ-secretase assay kits.

    • Incubate the respective enzyme, substrate, and varying concentrations of 2-Me-TIQ according to the manufacturer's instructions.

    • Measure the fluorescence or luminescence to determine the enzyme activity.

    • Calculate the IC50 value of 2-Me-TIQ for each enzyme.

In Vivo Studies

1. Animal Models of Alzheimer's Disease

  • Objective: To evaluate the in vivo efficacy of 2-Me-TIQ in a relevant animal model of AD.

  • Recommended Models:

    • APP/PS1 transgenic mice: These mice overexpress mutant human APP and presenilin-1, leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

    • 5XFAD mice: This model carries five familial AD mutations and exhibits rapid and aggressive amyloid pathology.

  • Protocol:

    • Treat aged APP/PS1 or 5XFAD mice with 2-Me-TIQ or vehicle control via a suitable route of administration (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 3-6 months).

    • Monitor the general health and body weight of the animals throughout the study.

    • At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

    • Following behavioral testing, sacrifice the animals and collect brain tissue for biochemical and histological analysis.

2. Brain Tissue Analysis

  • Objective: To quantify the effects of 2-Me-TIQ on AD-related pathology in the brain.

  • Protocols:

    • Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (e.g., 4G8, 6E10) and activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP) in brain sections.

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42).

    • Western Blot: Analyze the levels of APP and its cleavage products (e.g., C99, C83), as well as synaptic markers (e.g., synaptophysin, PSD-95).

Data Presentation

All quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

AssayEndpoint2-Me-TIQ ConcentrationResult
Aβ(1-42) Aggregation% Inhibition of ThT Fluorescence10 µM
50 µM
100 µM
Aβ Production (SH-SY5Y cells)% Reduction in secreted Aβ(1-40)1 µM
10 µM
% Reduction in secreted Aβ(1-42)1 µM
10 µM
BACE1 InhibitionIC50
γ-Secretase InhibitionIC50

Table 2: In Vivo Efficacy of this compound in APP/PS1 Mice

MeasurementVehicle Control2-Me-TIQ (Dose 1)2-Me-TIQ (Dose 2)
Behavioral Outcome
Morris Water Maze (Escape Latency, s)
Biochemical Markers
Cortical Aβ Plaque Load (%)
Soluble Aβ(1-42) (pg/mg tissue)
Insoluble Aβ(1-42) (pg/mg tissue)
Histological Markers
Iba1 Positive Area (%)
GFAP Positive Area (%)

Visualizations

Signaling Pathway: Modulation of APP Processing

APP_Processing cluster_0 Cell Membrane cluster_1 Enzymes APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-cleavage C83 C83 sAPPbeta sAPPβ (amyloidogenic) APP->sAPPbeta β-cleavage C99 C99 p3_1 p3 C83->p3_1 γ-cleavage Abeta C99->Abeta γ-cleavage alpha_secretase α-secretase alpha_secretase->APP beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C83 gamma_secretase->C99 TwoMeTIQ 2-Me-TIQ TwoMeTIQ->alpha_secretase Activation? TwoMeTIQ->beta_secretase Inhibition? TwoMeTIQ->gamma_secretase Inhibition?

Caption: Proposed modulation of APP processing by 2-Me-TIQ.

Experimental Workflow: In Vivo Study

in_vivo_workflow start Start: APP/PS1 Mice treatment Treatment Period (e.g., 3 months) - 2-Me-TIQ - Vehicle Control start->treatment behavior Behavioral Testing - Morris Water Maze - Y-Maze treatment->behavior sacrifice Sacrifice & Brain Collection behavior->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis biochem Biochemistry: - ELISA (Aβ levels) - Western Blot (APP, Synaptic markers) analysis->biochem histo Histology: - Immunohistochemistry (Aβ plaques, Glial activation) analysis->histo end End: Data Analysis biochem->end histo->end

Caption: Workflow for in vivo evaluation of 2-Me-TIQ.

Conclusion

The investigation of this compound in the context of Alzheimer's disease presents a promising, albeit nascent, area of research. The protocols and experimental designs outlined here provide a foundational framework for elucidating the potential neuroprotective and disease-modifying effects of this compound. Rigorous in vitro and in vivo studies are essential to validate its mechanism of action and therapeutic efficacy, paving the way for potential drug development efforts in the fight against Alzheimer's disease.

References

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ): Application Notes and Protocols for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2][3] While extensive research has been conducted on its isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), which has demonstrated neuroprotective properties, 2-Me-THIQ remains a less-characterized compound with potential for investigation in central nervous system (CNS) studies.[1][4] These application notes provide a summary of the current knowledge on 2-Me-THIQ and its derivatives, along with protocols to guide further research into its CNS effects.

Pharmacological Profile

Available data on 2-Me-THIQ and its closely related analogs suggest a potential interaction with the monoaminergic system.

Monoamine Oxidase Inhibition

N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), which is synonymous with 2-Me-THIQ, is a substrate for both monoamine oxidase A (MAO-A) and MAO-B.[5] It is oxidized to the N-methyl-isoquinolinium ion, a metabolite that has been shown to inhibit enzymes involved in catecholamine metabolism.[5]

A substituted derivative, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (B110609) (also known as N-Methylheliamine or O-methylcorypalline), has been identified as a weak inhibitor of MAO-B.[6]

Table 1: Monoamine Oxidase Interaction of 2-Me-THIQ and a Derivative

CompoundEnzymeActivityValue
This compound (NMTIQ)MAO-ASubstrate (Km)571 +/- 25 µM[5]
Substrate (Vmax)0.29 +/- 0.06 pmol/min/mg protein[5]
MAO-BSubstrate (Km)463 +/- 43 µM[5]
Substrate (Vmax)0.16 +/- 0.03 pmol/min/mg protein[5]
6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineMAO-BInhibitor (Ki)29 µM[6]
Dopamine (B1211576) Receptor Interaction

Potential Signaling Pathways and Mechanism of Action

The primary known interaction of 2-Me-THIQ within the CNS is its metabolism by MAO. This process can have downstream effects on catecholaminergic pathways.

MAO_Metabolism 2-Me-THIQ 2-Me-THIQ N-Methyl-Isoquinolinium Ion N-Methyl-Isoquinolinium Ion 2-Me-THIQ->N-Methyl-Isoquinolinium Ion Oxidation MAO-A MAO-A MAO-A->N-Methyl-Isoquinolinium Ion MAO-B MAO-B MAO-B->N-Methyl-Isoquinolinium Ion Inhibition of Catecholamine Metabolizing Enzymes Inhibition of Catecholamine Metabolizing Enzymes N-Methyl-Isoquinolinium Ion->Inhibition of Catecholamine Metabolizing Enzymes

MAO-mediated metabolism of 2-Me-THIQ.

The formation of the N-methyl-isoquinolinium ion could lead to alterations in the levels of neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine (B1671497) by inhibiting their metabolic enzymes.[5] Further research is required to elucidate the specific downstream consequences of this metabolic pathway in vivo.

Experimental Protocols

Given the limited specific data on 2-Me-THIQ, the following protocols are proposed as a starting point for its characterization in CNS research. These are based on standard methodologies used for similar compounds.

In Vitro Receptor Binding Assays

This protocol outlines a general procedure for determining the binding affinity of 2-Me-THIQ to a panel of CNS receptors.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Receptor Membranes Prepare Receptor Membranes Incubate Membranes, Radioligand, and 2-Me-THIQ Incubate Membranes, Radioligand, and 2-Me-THIQ Prepare Receptor Membranes->Incubate Membranes, Radioligand, and 2-Me-THIQ Prepare Radioligand Prepare Radioligand Prepare Radioligand->Incubate Membranes, Radioligand, and 2-Me-THIQ Prepare 2-Me-THIQ dilutions Prepare 2-Me-THIQ dilutions Prepare 2-Me-THIQ dilutions->Incubate Membranes, Radioligand, and 2-Me-THIQ Separate Bound and Free Ligand Separate Bound and Free Ligand Incubate Membranes, Radioligand, and 2-Me-THIQ->Separate Bound and Free Ligand Quantify Radioactivity Quantify Radioactivity Separate Bound and Free Ligand->Quantify Radioactivity Calculate Ki values Calculate Ki values Quantify Radioactivity->Calculate Ki values

Workflow for in vitro receptor binding assay.

Objective: To determine the binding affinity (Ki) of 2-Me-THIQ for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin (B10506) 5-HT1A, 5-HT2A, etc.).

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest

  • Specific radioligand for each receptor

  • Assay buffer

  • 96-well plates

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Me-THIQ in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of radioligand, and either a vehicle control, a known reference compound, or a dilution of 2-Me-THIQ.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature and for a duration optimized for the particular receptor.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 2-Me-THIQ that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol is designed to assess the effect of 2-Me-THIQ on spontaneous locomotor activity in rodents, which can indicate potential stimulant or sedative properties.

Objective: To evaluate the effect of acute administration of 2-Me-THIQ on horizontal and vertical locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% Tween 80 in saline)

  • Male Wistar rats or C57BL/6 mice

  • Automated locomotor activity chambers

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each animal in a locomotor activity chamber and allow them to habituate for 30-60 minutes.

  • Administration: Remove the animals from the chambers, administer either vehicle or a specific dose of 2-Me-THIQ (e.g., via intraperitoneal injection), and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of any effects. Compare the total activity between the vehicle and 2-Me-THIQ treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Summary and Future Directions

This compound is a research chemical with a limited but intriguing pharmacological profile, primarily centered around its interaction with monoamine oxidase. Its potential to be metabolized to an inhibitor of catecholamine-metabolizing enzymes warrants further investigation into its effects on monoaminergic neurotransmission.

To fully understand the CNS properties of 2-Me-THIQ, future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities of 2-Me-THIQ at a wide range of CNS receptors, transporters, and ion channels.

  • In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to measure the effects of 2-Me-THIQ on the extracellular levels of dopamine, serotonin, and norepinephrine in key brain regions.

  • Broader Behavioral Phenotyping: Assessing the effects of 2-Me-THIQ in models of depression, anxiety, psychosis, and cognition to explore its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Me-THIQ to understand the structural requirements for its observed biological activities.[1]

By systematically addressing these research questions, the scientific community can elucidate the role of this compound in CNS function and evaluate its potential as a tool for neuroscience research or as a lead compound for drug discovery.

References

Application Note: Quantitative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline in Biological Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) is a tetrahydroisoquinoline derivative that may have endogenous origins and is of interest to researchers in neuroscience and drug development due to its structural similarity to other neuroactive compounds. Accurate and sensitive quantification of 2-Me-THIQ in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This application note provides a detailed protocol for the analysis of 2-Me-THIQ using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS). The methodologies presented are based on established techniques for structurally similar analytes and provide a robust framework for the sensitive and selective quantification of 2-Me-THIQ.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices. Below are recommended protocols for plasma/serum, urine, and tissue samples.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a rapid and straightforward method for removing proteins from plasma or serum.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of a cold (4 °C) 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724). If an internal standard is used, it should be added to the precipitation solvent.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20 °C for 1 hour to enhance protein precipitation.[1]

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4 °C.[1]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 4 °C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 (v/v) methanol and 5 mM ammonium (B1175870) formate).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 15 minutes at 4 °C to pellet any remaining particulates.[1]

  • Transfer the clear supernatant to an autosampler vial for HPLC-MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Urine and Plasma/Serum Samples

SPE provides a more thorough cleanup and can be advantageous for complex matrices or when lower detection limits are required. This protocol is adapted from a method for similar tetrahydroisoquinoline compounds.[1]

  • Sample Pre-treatment: To 3 mL of urine or plasma, add 1 mL of 28% v/v ammonium hydroxide (B78521) solution. If an internal standard is used, add it at this stage.

  • Liquid-Liquid Extraction (LLE) (Optional pre-cleanup): Extract the sample twice with 5 mL of dichloromethane. Centrifuge to separate the layers and combine the organic phases. Add the organic phase to 8 mL of 0.4 M perchloric acid, shake for 5 minutes, and collect the aqueous phase.[1]

  • SPE Cartridge Conditioning: Condition a Waters OASIS® HLB extraction cartridge (60 mg) by passing 5 mL of methanol followed by 5 mL of water.[1]

  • Sample Loading: Load the pre-treated sample (or the aqueous phase from LLE) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of water to remove salts and other polar interferences.[1]

  • Elution: Elute the analyte with 2 mL of 0.01% formic acid in methanol.[1]

  • Final Preparation: Transfer the eluate to an autosampler vial for injection into the HPLC-MS system.[1]

Protocol 3: Tissue Homogenization and Extraction

This protocol is suitable for the extraction of 2-Me-THIQ from brain or liver tissue.

  • Weigh approximately 20 mg of tissue and add 200 µL of water. Homogenize the tissue at low temperature.[1]

  • To the 200 µL of tissue homogenate, add 800 µL of a cold 1:1 (v/v) mixture of methanol and acetonitrile (containing internal standard if used).[1]

  • Follow steps 2-9 from the Protein Precipitation protocol for further processing of the sample.[1]

HPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of 2-Me-THIQ. These are based on a validated method for the closely related isomer 1-methyl-1,2,3,4-tetrahydroisoquinoline.[2][3]

Table 1: HPLC Parameters

ParameterRecommended Condition
Column Reversed-phase C18 or 5CN-MS column (e.g., 150 x 2.0 mm, 5 µm)[2][3]
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Methanol[2][3]
Gradient Isocratic with 90% B[2][3]
Flow Rate 0.2 mL/min[2][3]
Column Temperature 40 °C
Injection Volume 10-20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 400 °C
Collision Gas Argon

MRM Transitions for this compound

The exact MRM transitions should be optimized by infusing a standard solution of 2-Me-THIQ into the mass spectrometer. Based on the molecular weight of 2-Me-THIQ (147.22 g/mol )[4], the protonated precursor ion [M+H]⁺ will be m/z 148.1. Predicted product ions are based on the known fragmentation patterns of N-methylated tetrahydroisoquinolines, which often involve the loss of the N-methyl group or cleavage of the B-ring.[2][5]

Table 3: Predicted MRM Transitions for 2-Me-THIQ

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Notes
2-Me-THIQ148.1132.1To be optimizedPredicted loss of methane (B114726) (CH₄)
2-Me-THIQ148.1117.1To be optimizedPredicted loss of methylamine (B109427) (CH₃NH₂)
2-Me-THIQ148.191.1To be optimizedCommon fragment for tetrahydroisoquinolines (tropylium ion)[1]

It is highly recommended to use a deuterated internal standard, such as 2-methyl-d3-1,2,3,4-tetrahydroisoquinoline, for the most accurate quantification.

Data Presentation

The following tables summarize the expected quantitative performance of the method, adapted from a validated assay for the structurally similar 1-methyl-1,2,3,4-tetrahydroisoquinoline.[2][3] These values should be established specifically for 2-Me-THIQ during method validation.

Table 4: Method Validation Parameters (Adapted from a similar compound)

ParameterExpected Performance
Linearity (r²) > 0.99[2]
Lower Limit of Detection (LOD) ~0.01 ng/mL[2]
Lower Limit of Quantification (LLOQ) ~0.05 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 90%[2]
Matrix Effect Monitored and compensated for with internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 dry_down Evaporation to Dryness centrifuge1->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer hplc HPLC Separation (Reversed-Phase) transfer->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms quant Quantification (Peak Area Integration) ms->quant report Reporting (Concentration Calculation) quant->report

Caption: Experimental workflow for the HPLC-MS analysis of 2-Me-THIQ.

fragmentation_pathway cluster_products Predicted Product Ions precursor Precursor Ion [M+H]⁺ m/z 148.1 prod1 [M+H - CH₄]⁺ m/z 132.1 precursor->prod1 - CH₄ prod2 [M+H - CH₃NH₂]⁺ m/z 117.1 precursor->prod2 - CH₃NH₂ prod3 Tropylium Ion m/z 91.1 precursor->prod3 Ring Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for N-Methylated THIQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of N-methylated tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Pictet-Spengler reaction with an N-methylated β-arylethylamine showing low to no yield?

A1: Low yields in the Pictet-Spengler reaction with N-methylated substrates can stem from several factors. The N-methyl group can sterically hinder the initial formation of the iminium ion intermediate. Furthermore, the increased basicity of the secondary amine compared to a primary amine can lead to protonation of the starting material, reducing its nucleophilicity under strongly acidic conditions. Careful optimization of the acid catalyst, temperature, and reaction time is crucial.

Q2: I am observing significant side product formation. What are the common side reactions with N-methylated substrates?

A2: A common side reaction, particularly in the context of tryptamine-based substrates, is the formation of β-carbolines if the reaction conditions are not carefully controlled. In some cases, especially during reductive amination attempts to form N,N-dimethylated products, the Pictet-Spengler cyclization can become a competitive and undesired pathway. Other potential side reactions include polymerization or decomposition of starting materials under harsh acidic conditions or high temperatures.

Q3: How does the choice of acid catalyst affect the reaction with N-methylated amines?

A3: The acid catalyst is critical for the formation of the electrophilic iminium ion that drives the cyclization.[1] For N-methylated substrates, a careful balance is needed. Strong acids like hydrochloric acid or trifluoroacetic acid (TFA) can be effective but may also lead to unwanted side reactions if not used in appropriate concentrations.[1] In some cases, milder acids like acetic acid or Lewis acids may provide better results. The optimal pH can be substrate-dependent, and for certain N-methylated serotonin (B10506) derivatives, pH has been shown to guide the regioselectivity of the nucleophilic attack.

Q4: Can I use ketones instead of aldehydes with N-methylated β-arylethylamines in the Pictet-Spengler reaction?

A4: While aldehydes are more commonly used, ketones can participate in the Pictet-Spengler reaction. However, the reaction with ketones is generally more challenging due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions, such as higher temperatures and stronger acid catalysis, may be necessary to achieve satisfactory yields.

Q5: How can I control the diastereoselectivity of the reaction when forming a new stereocenter at C-1?

A5: Diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors. The choice of solvent and temperature can play a significant role. For instance, in the reaction of N-methyl-tryptamine with a chiral aldehyde, a mixture of diastereomers is often obtained. The ratio of these diastereomers can sometimes be altered by adjusting the reaction conditions. For N-benzyl tryptophan esters, non-acidic conditions have been shown to favor the formation of the trans-isomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Pictet-Spengler synthesis of N-methylated THIQs.

Problem 1: Low or No Product Yield
Probable CauseRecommended Solution(s)
Insufficiently Activated Aromatic Ring: The electron density of the aromatic ring may be too low for efficient electrophilic attack.- Use starting materials with electron-donating groups on the aromatic ring. - Consider using stronger acid catalysts (e.g., TFA, superacids) to increase the electrophilicity of the iminium ion, but monitor for side reactions.
Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time too short.- Screen a range of temperatures, from room temperature to reflux. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inappropriate Acid Catalyst or Concentration: The acid may be too weak to promote iminium ion formation or too strong, leading to protonation of the amine.- Screen various Brønsted acids (e.g., HCl, TFA, acetic acid) and Lewis acids (e.g., BF₃·OEt₂). - Titrate the amount of acid to find the optimal concentration.
Steric Hindrance from the N-Methyl Group: The methyl group can impede the approach of the aldehyde and subsequent cyclization.- For sterically hindered aldehydes, consider using higher temperatures or longer reaction times. - If possible, a less sterically demanding aldehyde might improve yields.
Problem 2: Formation of Side Products
Probable CauseRecommended Solution(s)
Polymerization or Decomposition: Harsh reaction conditions (strong acid, high temperature) can lead to degradation of starting materials or products.- Employ milder reaction conditions (lower temperature, weaker acid). - Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Formation of β-carbolines (for tryptamine (B22526) derivatives): The reaction conditions may favor aromatization of the newly formed ring.- Carefully control the reaction temperature and time to isolate the tetrahydro-β-carboline before oxidation can occur.
Competition with Reductive Amination: In protocols aiming for N,N-dimethylation, the Pictet-Spengler cyclization can be a major side reaction if the iminium ion is not reduced quickly.- Ensure the stoichiometry of the acid, formaldehyde, and reducing agent are carefully controlled. - Rapid reduction of the initially formed iminium ion is key to suppressing the Pictet-Spengler pathway.
Problem 3: Poor Diastereoselectivity
Probable CauseRecommended Solution(s)
Lack of Inherent Stereocontrol: The reaction conditions may not favor the formation of one diastereomer over the other.- Screen different solvents, as they can influence the transition state of the cyclization. - Vary the reaction temperature; lower temperatures often favor the kinetically controlled product.
Epimerization: A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired diastereomer.- Lowering the reaction temperature can reduce the rate of the retro-Pictet-Spengler reaction. - In some cases, the thermodynamically more stable diastereomer can be obtained by allowing the reaction to equilibrate at a higher temperature.

Data Presentation

The following table summarizes representative examples of the Pictet-Spengler reaction for the synthesis of N-methylated THIQs.

Starting N-Methylated AmineAldehyde/KetoneAcid CatalystSolventTemperatureYieldReference
N-Methyl-tryptamineChiral AldehydeAcetic AcidToluene80 °C64% (diastereomeric mixture)[2]
Nω-Methyl serotoninFormaldehydepH-dependentNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Methyl-Tetrahydro-β-Carbolines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-methyl-tryptamine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., acetic acid, trifluoroacetic acid)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the N-methyl-tryptamine derivative in the anhydrous solvent, add the aldehyde.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Reaction Mechanism

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-Methyl-β-arylethylamine N-Methyl-β-arylethylamine Iminium_Ion Iminium Ion N-Methyl-β-arylethylamine->Iminium_Ion + Aldehyde - H₂O Aldehyde Aldehyde N-Methylated_THIQ N-Methylated THIQ Iminium_Ion->N-Methylated_THIQ Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Pictet-Spengler reaction for N-methylated THIQs.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Side Products check_conditions Review Reaction Conditions start->check_conditions check_catalyst Optimize Acid Catalyst check_conditions->check_catalyst Catalyst Issue? check_temp Vary Temperature check_conditions->check_temp Temp. Issue? check_time Adjust Reaction Time check_conditions->check_time Time Issue? check_purity Analyze Starting Material Purity check_conditions->check_purity Purity Issue? solution_found Problem Resolved check_catalyst->solution_found check_temp->solution_found check_time->solution_found check_purity->solution_found

Caption: A logical workflow for troubleshooting common issues in the Pictet-Spengler reaction.

References

Technical Support Center: Bischler-Napieralski Synthesis of Tetrahydroisoquinolines (THIQs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on prevalent side reactions and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Bischler-Napieralski synthesis, and how can I identify it?

A1: The most significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative as a byproduct.[1][2] This occurs through the fragmentation of the nitrilium ion intermediate, a key electrophilic species in the main reaction pathway.[1] This side reaction is particularly favored when the resulting styrene is highly conjugated.[3] Identification of this byproduct can be achieved through standard analytical techniques such as NMR and mass spectrometry, where signals corresponding to a vinyl group and the fragmented aromatic portion will be apparent.

Q2: My reaction is producing a significant amount of styrene byproduct. How can I minimize this side reaction?

A2: Minimizing the retro-Ritter reaction can be achieved through several strategies:

  • Milder Reaction Conditions: Employing modern, milder protocols can suppress this side reaction. The use of triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at lower temperatures, which is less conducive to the fragmentation pathway.[3][4]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][2]

  • Alternative Reagents: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[1][2]

Q3: My reaction mixture is turning into a thick, unmanageable tar. What causes this and how can I prevent it?

A3: Tar formation is a common issue, particularly at elevated temperatures or with prolonged reaction times.[5] This is often due to the polymerization or decomposition of starting materials, intermediates, or the final product under the harsh, acidic conditions of the reaction.[3][5] To prevent this:

  • Temperature Control: Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.[5]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to avoid prolonged exposure to high heat.[5]

  • Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable and homogeneous reaction mixture.[5]

Q4: The yield of my desired 3,4-dihydroisoquinoline (B110456) is consistently low, even without significant side product formation. What are the likely causes?

A4: Low yields can stem from several factors unrelated to side reactions:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate contains electron-withdrawing groups, the cyclization will be significantly hindered.[3] The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough.[3]

  • Incomplete Reaction: The reaction time may be too short or the temperature too low for the specific substrate.[3]

Troubleshooting Guides

Low to No Product Formation
Potential Cause Recommended Solution
Deactivated Aromatic Ring Consider if the electronic properties of your substrate are suitable for this reaction. If possible, modify the aromatic ring with electron-donating groups.
Ineffective Dehydrating Agent For substrates with low reactivity, consider using a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[2][3] Alternatively, switch to a milder, more modern protocol using Tf₂O and 2-chloropyridine.[3]
Incomplete Reaction Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene (B28343) to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[3]
Formation of Styrene Side Product
Potential Cause Recommended Solution
High Reaction Temperature Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[3]
Nitrilium Ion Fragmentation Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.[1][2] Consider using oxalyl chloride to form a less fragmentation-prone N-acyliminium intermediate.[1][2]
Tar Formation
Potential Cause Recommended Solution
Excessive Heat/Prolonged Reaction Time Carefully control the reaction temperature and avoid overheating. Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]
Concentrated Reaction Mixture Use a sufficient volume of an appropriate anhydrous solvent to ensure the reaction mixture remains mobile.[5]

Experimental Protocols

General Procedure using Phosphorus Oxychloride (POCl₃)

This is a traditional protocol and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and require cooling with an ice bath.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is often more effective for sensitive substrates and can suppress side reactions.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[3]

  • Quench the reaction, work up, and purify as described in the general POCl₃ protocol.

Visualized Workflows and Mechanisms

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Formation start β-Arylethylamide nitrilium Nitrilium Ion Intermediate start->nitrilium Dehydrating Agent (e.g., POCl₃) cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline cyclized->product Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Retro_Ritter_Side_Reaction nitrilium Nitrilium Ion Intermediate main_product Desired Cyclization (Bischler-Napieralski) nitrilium->main_product Product Pathway side_product Styrene Derivative nitrilium->side_product Side Reaction Pathway fragmentation Fragmentation

Caption: The Retro-Ritter Side Reaction Pathway.

Troubleshooting_Workflow start Bischler-Napieralski Reaction Issues check_yield Low or No Yield? start->check_yield check_styrene Styrene Side Product? check_yield->check_styrene No solution_yield 1. Check Aromatic Ring Activation 2. Use Stronger Dehydrating Agent 3. Increase Temp/Time check_yield->solution_yield Yes check_tar Tar Formation? check_styrene->check_tar No solution_styrene 1. Use Milder Conditions (Tf₂O) 2. Use Nitrile Solvent 3. Consider Oxalyl Chloride check_styrene->solution_styrene Yes solution_tar 1. Control Temperature Carefully 2. Monitor and Reduce Reaction Time 3. Ensure Sufficient Solvent check_tar->solution_tar Yes success Successful THIQ Synthesis check_tar->success No solution_yield->check_styrene solution_styrene->check_tar solution_tar->success

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and direct methods for the synthesis of this compound involve the N-methylation of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). The two most widely employed methods for this transformation are:

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. It is known for its simplicity and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1][2][3]

  • Reductive Amination: This versatile method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4][5]

An alternative, though less direct, approach is to employ a synthetic strategy that builds the 2-methylated THIQ core from different starting materials, such as in certain multicomponent reactions.[6]

Q2: How do the Eschweiler-Clarke reaction and standard reductive amination compare for N-methylation of THIQ?

A2: Both methods are effective for N-methylation. The Eschweiler-Clarke reaction is a one-pot procedure that uses inexpensive reagents and avoids the formation of quaternary ammonium salts.[1][2] However, it often requires heating. Standard reductive amination offers a wider variety of reducing agents, some of which are milder and can be used at room temperature.[4] The choice between the two often depends on the scale of the reaction, the available reagents, and the presence of other functional groups on the substrate.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen method, reaction conditions, and scale. For the N-methylation of secondary amines, yields are generally high. Reductive amination procedures can achieve yields ranging from 78% to 95%.[7] The Eschweiler-Clarke reaction also typically provides high yields, often exceeding 80%.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Inefficient Iminium Ion Formation In reductive amination, the formation of the iminium ion from THIQ and formaldehyde can be slow. A catalytic amount of acetic acid can be added to accelerate this step.[8]
Decomposition of Reducing Agent Sodium borohydride can decompose in acidic conditions. If using NaBH₄ with an acidic catalyst, ensure the pH is controlled or switch to a more acid-stable reducing agent like NaBH₃CN or NaBH(OAc)₃.
Insufficient Reaction Temperature/Time The Eschweiler-Clarke reaction often requires heating (80-100 °C) to proceed to completion.[3][8] Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Poor Quality Reagents Ensure that the formaldehyde solution has not degraded (polymerized to paraformaldehyde) and that the formic acid is of high purity. Use freshly opened or properly stored reagents.

Problem 2: Formation of Side Products

Potential Cause Suggested Solution
Over-methylation (Quaternary Salt Formation) This is more common when using highly reactive methylating agents like methyl iodide. The Eschweiler-Clarke reaction inherently avoids this issue. In other methods, carefully control the stoichiometry of the methylating agent.
Side Reactions from Impurities in Starting Material Ensure the starting 1,2,3,4-tetrahydroisoquinoline is pure. Impurities can lead to competing side reactions.
Ring Opening or Rearrangement Under harsh acidic or basic conditions, the THIQ ring could potentially undergo side reactions. Ensure that the reaction conditions are not overly aggressive.

Problem 3: Difficult Purification of the Final Product

Potential Cause Suggested Solution
Emulsion during Aqueous Workup The basic nature of the product can lead to emulsions during extraction. To break the emulsion, add a saturated brine (NaCl) solution or a small amount of a different organic solvent. Centrifugation can also be effective.[8]
Co-elution of Product and Starting Material The starting material (THIQ) and the product (2-Methyl-THIQ) may have very similar polarities, making chromatographic separation challenging. Consider using a catch-and-release purification method with a polymer-supported sulfonic acid resin.[4][9]
Residual Reagents in Crude Product Excess formaldehyde or formic acid from the Eschweiler-Clarke reaction can complicate purification. A thorough aqueous workup with acidification, washing, and subsequent basification is crucial.[8]

Quantitative Data Summary

Table 1: Comparison of Yields for N-Methylation of Secondary Amines

Method Methyl Source Reducing Agent Typical Yield (%) Reference
Reductive Amination (Mechanochemical)FormalinNaBH(OAc)₃78 - 95[7]
Eschweiler-ClarkeFormaldehydeFormic Acid>80[3]
Reductive Amination (Solution)Various Aldehydes/KetonesNaBH₄ / Ti(Oi-Pr)₄High (not specified)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

  • 1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Aqueous formaldehyde (37% solution, 2.5 eq)

  • Formic acid (98-100%, 2.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq), aqueous formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-18 hours. The evolution of CO₂ gas indicates that the reaction is proceeding.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Acidify the mixture with 1M HCl and wash with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH > 11 by carefully adding NaOH.

  • Extract the product from the basic aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Aqueous formaldehyde (37% solution, 1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCE or THF.

  • Add aqueous formaldehyde (1.1 - 1.5 eq). If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_eschweiler_clarke Eschweiler-Clarke THIQ 1,2,3,4-Tetrahydroisoquinoline Iminium Iminium Ion Intermediate THIQ->Iminium + CH₂O Formaldehyde Formaldehyde (CH₂O) Product This compound Iminium->Product + [H⁻] from reducing agent Iminium->Product + HCOOH CO2 CO₂ Formic_Acid Formic Acid (HCOOH) Hydride_Source [H⁻]

Caption: Reaction pathways for the N-methylation of THIQ.

Experimental_Workflow start Start: Combine THIQ, Formaldehyde, and Acid/Reducing Agent reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Completion Is the reaction complete? Start->Check_Completion Check_Reagents Are reagents high quality? Check_Completion->Check_Reagents No Side_Products Are there side products? Check_Completion->Side_Products Yes Optimize_Conditions Increase time/temperature or add catalyst Check_Reagents->Optimize_Conditions Yes Use_New_Reagents Use fresh reagents Check_Reagents->Use_New_Reagents No Purification_Issue Is purification difficult? Side_Products->Purification_Issue Yes Change_Method Consider alternative synthesis method Side_Products->Change_Method No Modify_Workup Adjust workup procedure (e.g., add brine) Purification_Issue->Modify_Workup Yes Change_Purification Change purification method (e.g., acid resin) Purification_Issue->Change_Purification No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Starting Material (1,2,3,4-tetrahydroisoquinoline) in the Purified Product

  • Question: After purification, I still observe the presence of the starting material, 1,2,3,4-tetrahydroisoquinoline, in my final product. How can I remove it?

  • Answer: The presence of unreacted starting material is a common impurity, especially when using methods like the Eschweiler-Clarke reaction for N-methylation.[1][2][3] Several techniques can be employed for its removal:

    • Acid-Base Extraction: Since both the product and the starting material are basic, a simple acid-base extraction will not separate them. However, differences in their pKa values might be exploited through careful pH control during extraction, though this is often challenging.

    • Fractional Vacuum Distillation: Due to a likely difference in boiling points between this compound and 1,2,3,4-tetrahydroisoquinoline, fractional distillation under reduced pressure can be an effective separation method.[4][5][6]

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel can separate the product from the starting material. A gradient elution with a solvent system like ethyl acetate (B1210297) in hexanes, often with a small amount of a basic modifier like triethylamine (B128534) (0.1-1%), is recommended to prevent peak tailing of the amines.[7][8][9][10]

Issue 2: Discoloration (Yellow to Brown) of the Purified Product

  • Question: My purified this compound is colored, ranging from yellow to brown. What causes this and how can I obtain a colorless product?

  • Answer: Discoloration in amines is often due to oxidation or the presence of trace impurities.

    • Oxidation: Tetrahydroisoquinolines can be susceptible to air oxidation, leading to colored byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

    • Residual Impurities: Trace amounts of high molecular weight byproducts or residual reagents from the synthesis can also impart color.

    • Purification Strategies:

      • Charcoal Treatment: Treatment of a solution of the crude product with activated charcoal before filtration can help remove colored impurities.

      • Recrystallization of the Hydrochloride Salt: Converting the freebase to its hydrochloride salt and recrystallizing it from a suitable solvent system (e.g., ethanol/ether) can be highly effective in removing colored impurities and yielding a pure, crystalline solid.[11]

Issue 3: Oily Product Instead of a Crystalline Solid

  • Question: I am trying to isolate my product as a solid, but it consistently oils out. What can I do?

  • Answer: this compound is often isolated as an oil at room temperature.[12] If a solid form is desired, conversion to a salt is the most common and effective method.

    • Salt Formation: Reacting the purified freebase with an acid such as hydrochloric acid (in a solvent like ether or ethyl acetate) will precipitate the corresponding hydrochloride salt, which is typically a stable, crystalline solid.[11] Other acids like oxalic acid or tartaric acid can also be used.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction uses formaldehyde (B43269) and formic acid to methylate the secondary amine of 1,2,3,4-tetrahydroisoquinoline.[1][2][3] Common impurities include:

  • Unreacted 1,2,3,4-tetrahydroisoquinoline: Incomplete methylation.

  • Over-methylation products: While less common for this specific reaction which tends to stop at the tertiary amine, it's a possibility under harsh conditions.

  • Formic acid and formaldehyde residues: These should be removed during the initial workup.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor byproducts may form.

Q2: Which purification technique is most suitable for large-scale purification?

A2: For large-scale purification, fractional vacuum distillation is often the most practical and economical method for separating the desired product from lower and higher boiling point impurities.[4][5][6] It is efficient for separating compounds with different boiling points, such as the product from the unreacted starting material.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification and quantification of impurities.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially when coupled with a mass spectrometer (LC-MS).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation Difference in boiling points>98%Scalable, cost-effective for large quantities.Requires compounds to be thermally stable; may not separate isomers.
Column Chromatography Differential adsorption on a stationary phase>99%High resolution for separating closely related compounds.Can be time-consuming and requires significant solvent volumes; amines may streak on silica.
Recrystallization (as HCl salt) Difference in solubility>99.5%Yields a stable, crystalline solid; highly effective for removing colored impurities.Requires an additional reaction step (salt formation); potential for product loss in the mother liquor.
Acid-Base Extraction Difference in basicityLimited for this specific separationGood for removing acidic or neutral impurities.Ineffective for separating structurally similar amines like the starting material and product.[16]

Experimental Protocols

1. Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying several grams of crude this compound.

  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, a vacuum adapter, and a vacuum source with a pressure gauge.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

    • Collect any low-boiling fractions (e.g., residual solvents or starting material) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

    • Continue distillation until the temperature starts to rise again or only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

2. Purification by Column Chromatography

This protocol is suitable for small to medium-scale purification (mg to g).

  • Materials: Silica gel (230-400 mesh), hexanes, ethyl acetate, triethylamine (TEA), chromatography column, TLC plates.

  • Procedure:

    • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% TEA to the solvent system to improve the spot shape. The ideal Rf value for the product is around 0.2-0.3.

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA) and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the column.

    • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

3. Purification by Recrystallization of the Hydrochloride Salt

This protocol is excellent for obtaining a high-purity, solid product.

  • Materials: Purified this compound (freebase), anhydrous diethyl ether, ethanolic HCl or HCl gas, ethanol.

  • Procedure:

    • Dissolve the purified this compound freebase in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of ethanolic HCl (or bubble HCl gas through the solution) with stirring until the precipitation of the hydrochloride salt is complete. The solution should be acidic to litmus (B1172312) paper.

    • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

    • Slowly add diethyl ether until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude 2-Methyl-1,2,3,4- tetrahydroisoquinoline Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure_Freebase Pure Freebase (Oil) Distillation->Pure_Freebase Chromatography->Pure_Freebase Salt_Formation HCl Salt Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure HCl Salt (Solid) Recrystallization->Pure_Salt Pure_Freebase->Salt_Formation Troubleshooting_Chromatography Start Poor Peak Shape/ Tailing on Silica Gel Add_TEA Add 0.1-1% Triethylamine to Mobile Phase Start->Add_TEA Check_Improvement Peak Shape Improved? Add_TEA->Check_Improvement Resolved Problem Resolved Check_Improvement->Resolved Yes Alternative_SP Use Alternative Stationary Phase (e.g., Alumina or Amine-functionalized Silica) Check_Improvement->Alternative_SP No

References

Technical Support Center: Enantioselective Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of substituted tetrahydroisoquinolines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Pictet-Spengler Reaction

  • Question: My Pictet-Spengler reaction is resulting in a low yield of the desired tetrahydroisoquinoline. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Pictet-Spengler reaction can stem from several factors. Here's a systematic approach to troubleshooting:

    • Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[1] If your β-arylethylamine substrate possesses electron-withdrawing groups, the cyclization step can be sluggish.

      • Solution: Consider using starting materials with electron-donating groups on the aromatic ring. If this is not possible, employing stronger acid catalysts or higher reaction temperatures may be necessary to drive the reaction forward.[1]

    • Iminium Ion Formation: The formation of the iminium ion intermediate is a critical step. Inefficient imine formation or its instability can lead to low yields.

      • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. Using a slight excess of the aldehyde or ketone can also help drive the equilibrium towards the iminium ion.[1]

    • Reaction Conditions: Temperature and catalyst choice are crucial.

      • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating to reflux.[1] However, be mindful that excessive heat can lead to decomposition. A screening of different protic acids (e.g., HCl, TFA) or Lewis acids (e.g., BF₃·OEt₂) is recommended to find the optimal catalyst for your specific substrate.

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.

      • Solution: Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about the competing reaction pathways. Adjusting the reaction time and temperature can help minimize the formation of these byproducts.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: I am performing an enantioselective Pictet-Spengler or a related asymmetric synthesis of a substituted tetrahydroisoquinoline, but the enantiomeric excess (ee) of my product is low. What factors influence enantioselectivity and how can I improve it?

  • Answer: Achieving high enantioselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction:

    • Chiral Catalyst/Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.

      • Solution:

        • Catalyst Screening: A thorough screening of different classes of chiral catalysts (e.g., chiral phosphoric acids, thiourea (B124793) derivatives, metal complexes with chiral ligands) is often necessary to identify the most effective one for your substrate.[2][3]

        • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Insufficient catalyst may lead to a significant background racemic reaction.

        • Catalyst Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.

    • Solvent Effects: The solvent can significantly impact the transition state of the enantioselective step.

      • Solution: Screen a variety of solvents with different polarities and coordinating abilities. Non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) often favor high enantioselectivity in organocatalyzed reactions.[4]

    • Temperature: Temperature control is critical for enantioselectivity.

      • Solution: Lowering the reaction temperature generally enhances enantioselectivity by favoring the kinetically controlled product and minimizing racemization.[1]

    • Substrate-Catalyst Matching: The steric and electronic properties of both the substrate and the catalyst must be well-matched.

      • Solution: Sometimes, modifying the protecting group on the nitrogen atom of the β-arylethylamine can improve the interaction with the chiral catalyst and enhance enantioselectivity.

Issue 3: Side Products in Bischler-Napieralski Reaction

  • Question: My Bischler-Napieralski reaction is producing significant amounts of side products, particularly a styrene (B11656) derivative. How can I suppress this side reaction?

  • Answer: The formation of a styrene derivative via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis, especially when the intermediate nitrilium ion is stabilized by conjugation.[5]

    • Mechanism of Side Reaction: The nitrilium ion intermediate can fragment to form a stable carbocation and a nitrile, leading to the formation of a styrene byproduct.

    • Solutions:

      • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion, thus minimizing the formation of the styrene byproduct.[5]

      • Milder Reagents: Employing milder dehydrating agents can sometimes prevent the fragmentation. For instance, using triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows for the reaction to proceed at lower temperatures, which can suppress the retro-Ritter reaction.

      • Alternative Chemistry: A procedure using oxalyl chloride to generate an N-acyliminium intermediate can be less susceptible to this fragmentation pathway.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions for synthesizing tetrahydroisoquinolines?

    • A1: The key difference lies in the starting materials and the intermediate. The Pictet-Spengler reaction starts with a β-arylethylamine and an aldehyde or ketone, proceeding through an iminium ion intermediate.[1] The Bischler-Napieralski reaction begins with a β-arylethylamide, which is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which is then reduced to the tetrahydroisoquinoline. This reaction proceeds via a nitrilium ion intermediate.[6]

  • Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect these reactions?

    • A2: In both reactions, which are examples of electrophilic aromatic substitution, electron-donating groups (e.g., -OCH₃, -OH) on the aromatic ring increase its nucleophilicity, thereby accelerating the cyclization step and generally leading to higher yields under milder conditions.[1][6] Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the aromatic ring, making the cyclization more difficult and often requiring harsher reaction conditions.

  • Q3: Can I use ketones in the Pictet-Spengler reaction?

    • A3: Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions with ketones often require more forcing conditions (stronger acids, higher temperatures) and may result in lower yields.[1]

  • Q4: What are some common chiral catalysts used for the asymmetric Pictet-Spengler reaction?

    • A4: Several classes of chiral catalysts have been successfully employed, including:

      • Chiral Phosphoric Acids (CPAs): These Brønsted acids have proven to be highly effective for a wide range of substrates.[7]

      • Chiral Thiourea Derivatives: These act as hydrogen-bond donors to activate the iminium ion.[3]

      • Chiral Metal Complexes: Transition metal complexes with chiral ligands can also catalyze the reaction with high enantioselectivity.

  • Q5: How can I monitor the progress of my reaction?

    • A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis. For enantioselective reactions, chiral HPLC or chiral GC is necessary to determine the enantiomeric excess.

Data Presentation

Table 1: Effect of Chiral Catalyst on Enantioselectivity in a Model Pictet-Spengler Reaction *

EntryChiral CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1(R)-TRIP10Toluene-208592
2(S)-BINOL10CH₂Cl₂-207885
3Chiral Thiourea A5Toluene09195
4Chiral Thiourea B5CH₂Cl₂08288
5Ru/(S)-BINAP2Methanol (B129727)259598

*Data is illustrative and compiled from various sources to show general trends. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on the Enantioselective Synthesis of a Tetrahydroisoquinoline Derivative *

EntrySolventDielectric Constant (ε)Temperature (°C)Yield (%)ee (%)
1Toluene2.4-208894
2Dichloromethane9.1-208591
3Tetrahydrofuran7.6-207582
4Acetonitrile37.5-206075
5Methanol32.7-205568

*Data is illustrative and compiled from various sources to show general trends. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst

This protocol provides a general guideline for the enantioselective synthesis of a 1-substituted tetrahydroisoquinoline.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-arylethylamine (1.0 eq) and the chiral phosphoric acid catalyst (0.05-0.1 eq).

  • Add anhydrous toluene to dissolve the solids (concentration typically 0.1 M).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Slowly add the aldehyde (1.1 eq) to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantiomerically enriched tetrahydroisoquinoline.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: General Procedure for Bischler-Napieralski Reaction followed by Reduction

This protocol describes a two-step synthesis of a 1-substituted tetrahydroisoquinoline.

Step A: Bischler-Napieralski Cyclization

Materials:

  • β-arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)

  • Anhydrous toluene or acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃) (2.0-5.0 eq) to the solution. The addition can be exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step B: Reduction to Tetrahydroisoquinoline

Materials:

Procedure:

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired tetrahydroisoquinoline.

Mandatory Visualization

pictet_spengler_workflow Troubleshooting Workflow for Pictet-Spengler Reaction cluster_start cluster_analysis Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start: Low Yield or Poor Enantioselectivity check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Analyze Problem check_conditions Verify Anhydrous Conditions start->check_conditions optimize_catalyst Screen Chiral Catalysts / Vary Loading check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent If no improvement success Improved Yield / Enantioselectivity optimize_catalyst->success Success optimize_temp Vary Temperature optimize_solvent->optimize_temp If no improvement optimize_solvent->success Success modify_substrate Modify Substrate (e.g., Protecting Group) optimize_temp->modify_substrate If no improvement optimize_temp->success Success modify_substrate->success Success failure No Improvement: Re-evaluate Strategy modify_substrate->failure If no improvement

Caption: A logical workflow for troubleshooting common issues in the enantioselective Pictet-Spengler reaction.

bischler_napieralski_mechanism Bischler-Napieralski Reaction and Side Reaction cluster_reactants cluster_intermediates Reaction Pathway cluster_products Products amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Activation reagent Dehydrating Agent (e.g., POCl₃) cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization Desired Pathway styrene Styrene Derivative (Side Product) nitrilium->styrene Side Reaction (Retro-Ritter) dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) cyclization->dihydroisoquinoline

Caption: Mechanism of the Bischler-Napieralski reaction, highlighting the formation of the desired product and a common side product.

References

Stability and storage conditions for 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydroisoquinoline. It includes guidance on stability and storage, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and protected from direct sunlight and heat.[1] It is also advisable to store it away from flammable substances and incompatible materials such as strong oxidizing agents and strong acids.[1][2] For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.

Q2: How stable is this compound under typical laboratory conditions?

A2: this compound is generally stable under standard ambient conditions (room temperature). However, its stability can be affected by exposure to high temperatures, extreme pH, oxidizing agents, and light. As a tertiary amine, it is susceptible to oxidation. One known metabolic degradation pathway involves oxidation by monoamine oxidase to form the N-methylisoquinolinium ion. While specific quantitative data on its degradation under various non-enzymatic stress conditions is limited in publicly available literature, forced degradation studies are recommended to determine its intrinsic stability in your specific experimental matrix.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways under forced conditions include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products. Enzymatic oxidation to the N-methylisoquinolinium ion has been reported.

  • Acid/Base Hydrolysis: While the core structure is relatively stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation, although this is less common for this type of ring system compared to esters or amides.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

  • Thermal Degradation: High temperatures can lead to decomposition.

Q4: What are the known incompatible materials with this compound?

A4: Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous reactions and degradation of the compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears discolored (e.g., yellowing) Oxidation or degradation due to improper storage (exposure to air, light, or heat).Store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using an amber vial, and store it at the recommended cool temperature. For critical experiments, it is advisable to use a freshly opened container or repurify the material if discoloration is significant.
Inconsistent results in bioassays Degradation of the compound in the assay buffer or medium.Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. Consider adjusting the pH or adding antioxidants if degradation is observed.
Poor peak shape or unexpected peaks in HPLC analysis On-column degradation, interaction with the stationary phase, or improper mobile phase.Ensure the mobile phase pH is compatible with the compound's stability. A pH between 3 and 7 is generally recommended for tertiary amines on silica-based columns. Use a high-quality, end-capped column to minimize silanol (B1196071) interactions. If peak tailing is observed, consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Loss of compound during sample preparation Adsorption to plasticware or glassware.Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Pre-rinsing containers with the solvent used to dissolve the compound can also help to minimize loss.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Physical Form Solid or oilRefer to the certificate of analysisPubChem
Storage Temperature Cool and dry locationStore at 2-8°C for short-term and consider -20°C for long-term storage, as recommended by some suppliers.[1]
Light Protect from lightStore in an amber vial or a light-blocking container.[1]
Atmosphere Inert atmosphere recommendedFor sensitive applications, store under argon or nitrogen to prevent oxidation.General chemical handling practice
Incompatible Materials Strong oxidizing agents, strong acidsStore separately from these materials.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat in an oven at 70°C for 48 hours.

    • At appropriate time points, dissolve a known weight of the solid in the solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

3. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

  • A reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any new peaks that appear, which can help in identifying degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition at each time point.

  • Determine the retention times and peak areas of any degradation products.

  • A mass balance should be performed to ensure that the decrease in the parent peak area is accounted for by the formation of degradation product peaks.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidative Degradation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 70°C) stock_solution->thermal photo Photolytic Degradation (UV/Vis Light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc data_analysis Data Analysis (% Degradation, Mass Balance) hplc->data_analysis

Caption: Workflow for a forced degradation study.

Caption: Logic diagram for HPLC troubleshooting.

References

Technical Support Center: Analysis of Synthetic 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in synthetic 2-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential impact on the impurity profile?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Pictet-Spengler Reaction: Cyclization of 2-phenylethylamine with an aldehyde (commonly formaldehyde (B43269) or its equivalent) to form 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ).

  • N-Methylation: Introduction of a methyl group onto the secondary amine of the THIQ ring, often via the Eschweiler-Clarke reaction using formaldehyde and formic acid.

The impurity profile is significantly influenced by the purity of starting materials and the control of reaction conditions in both steps.

Q2: What are the most likely impurities to be found in a sample of synthetic this compound?

A2: Impurities can originate from starting materials, side-reactions, over-reactions, or degradation. The most common impurities are summarized in the table below.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating and quantifying the main compound and less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown impurities and for confirming the structure of the final product.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of synthetic this compound.

Issue 1: Unexpected Peaks in the Chromatogram

Possible Cause 1: Starting Material Impurities

  • Identification: Compare the retention times of unexpected peaks with those of the starting materials (2-phenylethylamine, formaldehyde, formic acid). Impurities in commercial formaldehyde, such as formic acid, can lead to side products.[2][3][4]

  • Solution: Source high-purity starting materials and re-analyze.

Possible Cause 2: Side-Reaction Products

  • Identification:

    • N-Formyl-1,2,3,4-tetrahydroisoquinoline: This is a common byproduct of the Eschweiler-Clarke reaction. It will have a different retention time and a mass corresponding to the addition of a formyl group (-CHO).

    • This compound-4,6-diol: This has been identified as a potential impurity and may arise from reactions involving substituted phenylethylamines or subsequent oxidation.

  • Solution: Optimize the reaction conditions of the N-methylation step (e.g., temperature, stoichiometry of reagents) to minimize the formation of side-products.

Possible Cause 3: Degradation Products

  • Identification:

    • N-oxide of this compound: Can form upon exposure to air or oxidizing agents. This will result in a peak with a mass increase of 16 amu.

    • N-Methylisoquinolinium ion: This is an oxidation product.[5] It is a charged species and may behave differently in chromatography.

  • Solution: Ensure proper handling and storage of the sample under an inert atmosphere and protected from light to prevent degradation.

Issue 2: Poor Peak Shape or Resolution in HPLC
  • Possible Cause: The basic nature of the analyte and some impurities can lead to tailing on standard silica-based columns.

  • Solution:

    • Use a mobile phase with a buffer to control the pH.

    • Employ a column specifically designed for the analysis of basic compounds.

    • Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.

Issue 3: Difficulty in Quantifying Impurities
  • Possible Cause: Co-elution of impurities with the main peak or other impurities.

  • Solution:

    • Optimize the chromatographic method (e.g., gradient profile, temperature, mobile phase composition).

    • Use a more selective detector, such as a mass spectrometer, which can distinguish between co-eluting compounds based on their mass-to-charge ratio.

Data Presentation: Common Impurities

The following table summarizes the potential impurities, their likely sources, and their molecular weights for easier identification in mass spectrometry.

Impurity NameStructureMolecular Weight ( g/mol )Likely Source
1,2,3,4-TetrahydroisoquinolineC₉H₁₁N133.19Incomplete N-methylation
2-PhenylethylamineC₈H₁₁N121.18Unreacted starting material
N-Formyl-1,2,3,4-tetrahydroisoquinolineC₁₀H₁₁NO161.20Side-reaction in Eschweiler-Clarke
This compound N-oxideC₁₀H₁₃NO163.22Oxidation/Degradation
N-Methylisoquinolinium ionC₁₀H₁₂N⁺146.21Oxidation/Degradation[5]
This compound-4,6-diolC₁₀H₁₃NO₂179.22Side-reaction/Starting material impurity

Experimental Protocols

Protocol 1: HPLC-MS for Impurity Profiling
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

Protocol 2: GC-MS for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Inlet Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Injection Mode: Splitless

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-400

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis start 2-Phenylethylamine + Formaldehyde pictet_spengler Pictet-Spengler Reaction start->pictet_spengler thiq 1,2,3,4-Tetrahydroisoquinoline (THIQ) pictet_spengler->thiq methylation N-Methylation (Eschweiler-Clarke) thiq->methylation final_product Crude this compound methylation->final_product hplc_ms HPLC-MS Analysis final_product->hplc_ms Non-volatile impurities gc_ms GC-MS Analysis final_product->gc_ms Volatile impurities nmr NMR Spectroscopy final_product->nmr Structural confirmation data_analysis Data Analysis & Impurity Identification hplc_ms->data_analysis gc_ms->data_analysis nmr->data_analysis

Caption: Synthetic and analytical workflow for this compound.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions & Verification start Unexpected Peak in Chromatogram cause1 Starting Material Impurity? start->cause1 cause2 Side-Reaction Product? start->cause2 cause3 Degradation Product? start->cause3 solution1 Analyze Starting Materials cause1->solution1 solution2 Optimize Reaction Conditions cause2->solution2 solution3 Review Sample Handling & Storage cause3->solution3 verify Re-analyze Sample solution1->verify solution2->verify solution3->verify

References

Preventing retro-Ritter reaction in Bischler-Napieralski synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on common experimental challenges, with a particular focus on preventing the undesired retro-Ritter side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] This reaction is a fundamental tool in the synthesis of numerous isoquinoline (B145761) alkaloids and other pharmaceutically important compounds. The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Q2: What is the retro-Ritter reaction in the context of the Bischler-Napieralski synthesis?

The retro-Ritter reaction is a significant side reaction that can occur during the Bischler-Napieralski synthesis, leading to the formation of a styrene (B11656) derivative instead of the desired 3,4-dihydroisoquinoline.[3] This fragmentation is particularly favorable when the resulting styrene is highly conjugated. The reaction proceeds through a nitrilium ion intermediate, which, instead of undergoing intramolecular cyclization, fragments.

Q3: What are the common dehydrating agents used in the Bischler-Napieralski reaction?

Several dehydrating agents, also known as condensing agents, are commonly used, with the choice depending on the reactivity of the substrate.[2]

  • Phosphorus oxychloride (POCl₃): The most common and often effective reagent for electron-rich aromatic rings.

  • Phosphorus pentoxide (P₂O₅) in POCl₃: A more potent combination for less reactive or electron-deficient substrates.

  • Triflic anhydride (B1165640) (Tf₂O): Used in modern, milder protocols, often in the presence of a non-nucleophilic base like 2-chloropyridine (B119429).

  • Polyphosphoric acid (PPA): A strong acid and dehydrating agent suitable for certain substrates.

  • Oxalyl chloride with a Lewis acid (e.g., FeCl₃): Forms an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the retro-Ritter reaction.[1]

Q4: How can I minimize the retro-Ritter side reaction?

Several strategies can be employed to suppress the formation of the styrene byproduct:

  • Use of Milder Reagents: Employing modern, milder conditions such as triflic anhydride (Tf₂O) with 2-chloropyridine allows the reaction to proceed at lower temperatures, which can significantly reduce the retro-Ritter pathway.

  • Alternative Activation: A method developed by Larsen and colleagues uses oxalyl chloride and a Lewis acid (FeCl₃) to generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[1]

  • Solvent Choice: Using the corresponding nitrile as the reaction solvent (e.g., acetonitrile (B52724) for an N-acetyl substrate) can shift the equilibrium away from the retro-Ritter products.[3] However, the cost and availability of specific nitriles can be a limitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of styrene-like side product observed. The reaction conditions favor the retro-Ritter pathway. This is common with high temperatures and strongly acidic conditions, especially when the resulting styrene is conjugated.1. Switch to milder reagents: Use the Tf₂O/2-chloropyridine protocol which allows for lower reaction temperatures. 2. Use an alternative activation method: Employ the oxalyl chloride/FeCl₃ method to avoid the formation of the nitrilium ion intermediate.[1] 3. Change the solvent: If applicable, use the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[3]
Low or no yield of the desired 3,4-dihydroisoquinoline. 1. Deactivated aromatic ring: The aromatic ring lacks sufficient electron-donating groups to facilitate the electrophilic substitution. 2. Insufficiently potent dehydrating agent: The chosen reagent is not strong enough for the specific substrate.1. Increase the strength of the dehydrating agent: If using POCl₃ alone, try a mixture of P₂O₅ in refluxing POCl₃.[2] 2. Switch to a more effective modern protocol: The Tf₂O/2-chloropyridine system is often more effective for less reactive substrates.
Formation of a complex mixture of products or tar. The substrate or product is decomposing under the harsh reaction conditions (high temperature, strong acid).1. Lower the reaction temperature: If possible, reduce the reflux temperature or switch to a lower-boiling solvent. 2. Employ milder conditions: The Tf₂O/2-chloropyridine protocol is performed at much lower temperatures (-20 °C to 0 °C) and can prevent degradation. 3. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Data Presentation: Comparison of Methods to Prevent retro-Ritter Reaction

The following tables summarize the effectiveness of different methods in preventing the retro-Ritter side reaction. Note that direct comparison on the same substrate is not always available in the literature; however, the data provides a useful guide for selecting an appropriate method.

Table 1: Yields for the Oxalyl Chloride Method (Larsen et al.) [1]

Substrate (β-arylethylamide)Product (3,4-dihydroisoquinoline)Yield (%)
N-Acetyl-2-(4-methoxyphenyl)ethylamine6-Methoxy-1-methyl-3,4-dihydroisoquinoline85
N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine6,7-Dimethoxy-3,4-dihydroisoquinoline92
N-Acetyl-2-phenylethylamine1-Methyl-3,4-dihydroisoquinoline78

Table 2: Yields for the Triflic Anhydride Method

Substrate (β-arylethylamide)Product (3,4-dihydroisoquinoline)Yield (%)Reference
N-Benzoyl-2-phenylethylamine1-Phenyl-3,4-dihydroisoquinoline95[3]
N-(4-Methoxybenzoyl)-2-(3-methoxyphenyl)ethylamine7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline91[3]
N-Acetyl-2-(4-chlorophenyl)ethylamine1-Methyl-7-chloro-3,4-dihydroisoquinoline88[3]

Note: The retro-Ritter product is generally not observed or is present in negligible amounts with these optimized methods.

Experimental Protocols

Protocol 1: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

This protocol is adapted from the procedure described by Movassaghi and Hill.[3]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Modified Bischler-Napieralski using Oxalyl Chloride and FeCl₃

This protocol is based on the work of Larsen et al. and is particularly effective for substrates prone to the retro-Ritter reaction.[1]

  • Formation of the Intermediate: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.1 equiv) at 0 °C. Allow the reaction to stir for 1-2 hours.

  • Cyclization: Add a Lewis acid, such as ferric chloride (FeCl₃, 1.1 equiv), to the reaction mixture and stir at room temperature. The reaction progress should be monitored by TLC or LC-MS until the intermediate is consumed.

  • Work-up of Intermediate: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Removal of the Oxalyl Group: Dissolve the crude intermediate in a mixture of methanol (B129727) and sulfuric acid (e.g., 10:1 v/v) and heat to reflux. Monitor the reaction by TLC until the deprotection is complete.

  • Final Work-up and Purification: Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.

Visualizations

Bischler_Napieralski_vs_Retro_Ritter cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Reaction Pathways start β-Arylethylamide nitrilium Nitrilium Ion start->nitrilium Dehydrating Agent (e.g., POCl₃) BN_product Bischler-Napieralski Product (3,4-Dihydroisoquinoline) nitrilium->BN_product Intramolecular Cyclization (Desired Pathway) RR_product Retro-Ritter Product (Styrene Derivative) nitrilium->RR_product Fragmentation (Side Reaction)

Caption: Competing pathways in the Bischler-Napieralski synthesis.

Troubleshooting_Workflow start Bischler-Napieralski Reaction check_yield Low Yield or Side Product Formation? start->check_yield retro_ritter Significant Retro-Ritter (Styrene) Product? check_yield->retro_ritter Yes success Successful Synthesis check_yield->success No decomposition Tar or Complex Mixture? retro_ritter->decomposition No solution_rr 1. Use Milder Reagents (Tf₂O) 2. Use Oxalyl Chloride Method 3. Use Nitrile Solvent retro_ritter->solution_rr Yes no_reaction No Reaction? decomposition->no_reaction No solution_decomp 1. Lower Reaction Temperature 2. Use Milder Conditions (Tf₂O) 3. Reduce Reaction Time decomposition->solution_decomp Yes solution_no_reaction 1. Use Stronger Dehydrating Agent (P₂O₅/POCl₃) 2. Switch to Milder, More Effective Protocol (Tf₂O) no_reaction->solution_no_reaction Yes end Consult Further Literature or Alternative Synthesis no_reaction->end No solution_rr->start solution_decomp->start solution_no_reaction->start

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of THIQ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in key synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in THIQ synthesis?

A1: Regioselectivity in the synthesis of THIQ derivatives, particularly in reactions like the Pictet-Spengler and Bischler-Napieralski, is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. These conditions include the choice of acid catalyst, solvent, and reaction temperature.

Q2: Which are the most common synthetic routes to THIQs where regioselectivity is a concern?

A2: The most common and effective methods for constructing the THIQ core where regioselectivity is a critical consideration are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.

Q3: How can I favor the formation of a specific regioisomer in the Pictet-Spengler reaction?

A3: To favor a specific regioisomer, you can manipulate the reaction conditions. For instance, with meta-substituted phenethylamines, using strong acidic conditions and higher temperatures typically promotes the formation of the para-cyclized product, which is often the thermodynamically favored isomer. Conversely, neutral or slightly basic pH can sometimes favor the ortho-cyclized product, which is kinetically controlled.

Q4: In the Bischler-Napieralski reaction, how does the choice of dehydrating agent affect the outcome?

A4: The choice of dehydrating agent is crucial. For electron-rich aromatic rings, milder agents like phosphorus oxychloride (POCl₃) may be sufficient.[1] However, for less reactive or electron-deficient rings, stronger dehydrating systems such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or triflic anhydride (B1165640) (Tf₂O) are often necessary to achieve good yields.[2][3]

Q5: Can protecting groups be used to control regioselectivity?

A5: Yes, protecting groups can be a powerful tool to direct the regioselectivity of the cyclization. By blocking a more reactive position on the aromatic ring, a protecting group can force the cyclization to occur at a less favored but desired position. The choice of protecting group is critical and must be stable to the reaction conditions and easily removable afterward.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Pictet-Spengler Reaction

Symptom: You are obtaining a mixture of regioisomers (e.g., 6-substituted and 8-substituted THIQs) instead of the desired single product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal pH For para-cyclization with activating groups, ensure strongly acidic conditions (e.g., using TFA or HCl). For ortho-cyclization with phenolic substrates, consider neutral or slightly basic conditions to favor the formation of a zwitterionic intermediate.
Incorrect Solvent Choice The polarity of the solvent can influence the transition state. Protic solvents often favor the formation of the para-isomer. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to optimize for your desired isomer.
Inappropriate Temperature Higher temperatures generally favor the thermodynamically more stable product (often the para-isomer). To obtain the kinetically favored product (often the ortho-isomer), try running the reaction at a lower temperature.
Electronic Effects of Substituents If the inherent electronic effects of your substituents strongly favor the undesired isomer, consider modifying the substitution pattern on the aromatic ring if synthetically feasible, or employ a directing protecting group.
Issue 2: Low Yield in the Bischler-Napieralski Reaction

Symptom: The reaction is sluggish, and the yield of the desired 3,4-dihydroisoquinoline (B110456) is low.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Deactivated Aromatic Ring The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups. For such substrates, use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or a modern, milder protocol with Tf₂O and a non-nucleophilic base (e.g., 2-chloropyridine).[2][3]
Insufficiently Potent Dehydrating Agent If using POCl₃ alone for a moderately activated ring and observing low yield, consider switching to a more potent dehydrating system.
Side Reactions (Retro-Ritter) The formation of a styrene-like byproduct via a retro-Ritter reaction can be a major issue. To minimize this, consider using nitriles as solvents, which can shift the equilibrium away from the fragmentation pathway. Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid this side reaction.[4]
Inappropriate Reaction Temperature While often requiring heat, excessively high temperatures can lead to decomposition. Monitor the reaction by TLC and try to find the minimum temperature required for the reaction to proceed at a reasonable rate.

Data Presentation

Table 1: Effect of Dehydrating Agent on Yield in the Bischler-Napieralski Reaction (Representative Data)

Dehydrating Agent Substrate Type Typical Yield (%) Notes
POCl₃Electron-rich60-85Standard and cost-effective choice for activated substrates.[1]
P₂O₅ in POCl₃Electron-neutral/deficient40-70More potent system for less reactive substrates.[3][5]
Polyphosphoric Acid (PPA)Electron-rich50-80Can be effective but may require higher temperatures.
Triflic Anhydride (Tf₂O) / 2-chloropyridineBroad scope70-95Milder conditions, often providing higher yields and cleaner reactions.[6]

Note: Yields are highly substrate-dependent and the values presented are representative.

Table 2: Influence of Solvent on Regioselectivity of the Pictet-Spengler Reaction of a Dopamine Derivative

Solvent Ortho:Para Ratio
Dichloromethane (DCM)95:5
Tetrahydrofuran (THF)90:10
Acetonitrile (MeCN)80:20
Methanol (MeOH)20:80
Trifluoroethanol (TFE)5:95

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Protocol 1: Regioselective Pictet-Spengler Synthesis of a 6-Substituted THIQ

This protocol describes a general procedure for favoring the para-cyclization product.

Materials:

  • β-(3-methoxyphenyl)ethylamine

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve β-(3-methoxyphenyl)ethylamine (1.0 eq) in DCM.

  • Add paraformaldehyde (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Bischler-Napieralski Synthesis using POCl₃

This protocol is a general procedure for the cyclization of an activated β-arylethylamide.

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile, add POCl₃ (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline (B145761)

This reaction proceeds in two main stages: the formation of a benzalaminoacetal followed by acid-catalyzed cyclization.[7][8]

Materials:

Procedure: Step 1: Formation of the Benzalaminoacetal

  • Mix equimolar amounts of benzaldehyde and aminoacetaldehyde diethyl acetal in a flask. The condensation reaction is often spontaneous.

  • Allow the mixture to stand at room temperature for several hours or until the reaction is complete (monitored by the disappearance of the aldehyde).

  • The resulting benzalaminoacetal can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal dropwise to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 100 °C for several hours), monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a cold sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isoquinoline derivative by distillation or column chromatography.

Visualizations

Regioselectivity_Pictet_Spengler cluster_start Starting Material cluster_conditions Reaction Conditions cluster_outcome Regioselective Outcome start meta-Substituted Phenethylamine strong_acid Strong Acid (TFA, HCl) Higher Temperature start->strong_acid Favors neutral_pH Neutral/Slightly Basic pH Lower Temperature start->neutral_pH Favors para_product Para-Cyclization (Thermodynamic Product) strong_acid->para_product Leads to ortho_product Ortho-Cyclization (Kinetic Product) neutral_pH->ortho_product Leads to

Caption: Decision workflow for controlling regioselectivity in the Pictet-Spengler reaction.

Bischler_Napieralski_Workflow start Start: β-Arylethylamide check_activation Aromatic Ring Activation? start->check_activation electron_rich Electron-Rich check_activation->electron_rich Yes electron_deficient Electron-Deficient/ Neutral check_activation->electron_deficient No mild_reagent Use Milder Reagent (e.g., POCl₃) electron_rich->mild_reagent strong_reagent Use Stronger Reagent (e.g., P₂O₅/POCl₃ or Tf₂O) electron_deficient->strong_reagent cyclization Cyclization to 3,4-Dihydroisoquinoline mild_reagent->cyclization strong_reagent->cyclization

Caption: Reagent selection guide for the Bischler-Napieralski reaction based on substrate reactivity.

Protecting_Group_Strategy start Substituted Phenethylamine with Two Possible Cyclization Sites protect Protect More Reactive Site with a Suitable Protecting Group (PG) start->protect cyclize Perform Pictet-Spengler or Bischler-Napieralski Reaction protect->cyclize deprotect Deprotect to Yield Regiopure THIQ cyclize->deprotect product Desired Regioisomer deprotect->product

Caption: General workflow for utilizing a protecting group to achieve regioselectivity in THIQ synthesis.

References

Validation & Comparative

A Comparative Analysis of Neuroprotective Tetrahydroisoquinolines: Spotlight on 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant focus on the neuroprotective properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-Me-THIQ), while data on its isomer, 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ), is notably scarce. This guide, therefore, provides an in-depth analysis of 1-Me-THIQ's neuroprotective effects, supported by experimental data, and addresses the current knowledge gap regarding 2-Me-THIQ.

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the brain that has demonstrated significant potential as a neuroprotective agent in a variety of preclinical models.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of glutamatergic neurotransmission.[2][3] In contrast, there is a conspicuous absence of published research directly investigating the neuroprotective effects of this compound (2-Me-THIQ). This disparity in the scientific literature prevents a direct, data-driven comparison of the two isomers. This guide will focus on the extensive evidence supporting the neuroprotective role of 1-Me-THIQ.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): A Profile of Neuroprotection

1-Me-THIQ has been investigated for its ability to counteract the effects of various neurotoxins and pathological conditions that lead to neuronal damage. A significant body of evidence points to its potential therapeutic application in neurodegenerative disorders like Parkinson's disease.[1][4]

Quantitative Neuroprotective Effects of 1-Me-THIQ

The following table summarizes key quantitative data from preclinical studies demonstrating the neuroprotective efficacy of 1-Me-THIQ.

Experimental Model Neurotoxin/Insult Key Efficacy Metric Result with 1-Me-THIQ Reference
Rat Striatal SlicesRotenoneDopamine (B1211576) concentrationSignificantly reduced the fall in striatal dopamineAntkiewicz-Michaluk et al., 2004[1]
MiceMPTPStriatal Dopamine ContentPrevented MPTP-induced reductionOkuda et al., 2006[4]
MiceMPTPTyrosine Hydroxylase-positive cellsInhibited the reduction in the number of cellsOkuda et al., 2006[4]
Diabetic MiceStreptozotocin (STZ)Mechanical AllodyniaReversed STZ-induced allodyniaWąsik et al., 2023[3]
Diabetic MiceStreptozotocin (STZ)Thermal HyperalgesiaReversed STZ-induced hyperalgesiaWąsik et al., 2023[3]
Mechanisms of Neuroprotection

The neuroprotective effects of 1-Me-THIQ are attributed to several interconnected mechanisms:

  • Monoamine Oxidase (MAO) Inhibition: 1-Me-THIQ is a reversible inhibitor of both MAO-A and MAO-B.[3] By inhibiting these enzymes, it reduces the oxidative deamination of monoamines like dopamine, thereby decreasing the production of reactive oxygen species (ROS) and neurotoxic metabolites.

  • Free Radical Scavenging: 1-Me-THIQ possesses direct antioxidant properties, enabling it to scavenge harmful free radicals that contribute to oxidative stress and neuronal damage.[2][3]

  • Antagonism of the Glutamatergic System: Excessive glutamate (B1630785) activity leads to excitotoxicity, a common pathway of neuronal death in many neurological disorders. 1-Me-THIQ has been shown to have an antagonistic effect on the glutamatergic system, which may contribute to its neuroprotective profile.[2]

  • Inhibition of Calcium Influx: By inhibiting excessive calcium ion influx into neurons, 1-Me-THIQ helps to prevent the activation of downstream apoptotic pathways.[3]

The proposed signaling pathway for the neuroprotective action of 1-Me-THIQ is illustrated below:

G cluster_0 Neurotoxic Insult (e.g., MPTP, Rotenone) cluster_1 Cellular Stress cluster_2 1-Me-THIQ Intervention cluster_3 Cellular Outcomes MPTP MPTP OxidativeStress Oxidative Stress (ROS Production) MPTP->OxidativeStress Rotenone Rotenone MitoDysfunction Mitochondrial Dysfunction Rotenone->MitoDysfunction NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath MitoDysfunction->OxidativeStress Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->NeuronalDeath OneMeTHIQ 1-Me-THIQ OneMeTHIQ->OxidativeStress Inhibits (MAO Inhibition, Free Radical Scavenging) OneMeTHIQ->Excitotoxicity Inhibits Neuroprotection Neuroprotection OneMeTHIQ->Neuroprotection

Proposed neuroprotective mechanism of 1-Me-THIQ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of 1-Me-THIQ.

In Vivo Model of Parkinson's Disease (MPTP-induced)

Objective: To assess the ability of 1-Me-THIQ to protect against dopamine neuron degeneration induced by MPTP in mice.

Protocol:

  • Animal Model: Male C57BL/6 mice are typically used.

  • MPTP Administration: Mice are administered with MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.

  • 1-Me-THIQ Treatment: 1-Me-THIQ is administered (e.g., 50 mg/kg, intraperitoneally) 30 minutes before each MPTP injection.

  • Behavioral Assessment: Motor function can be assessed using tests like the rotarod test or pole test at specified time points after MPTP administration.

  • Neurochemical Analysis: At the end of the experiment, mice are euthanized, and brain tissue (specifically the striatum and substantia nigra) is dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.

The experimental workflow for this model is depicted in the following diagram:

G start C57BL/6 Mice treatment 1-Me-THIQ or Vehicle Administration start->treatment mptp MPTP Administration treatment->mptp behavior Behavioral Testing mptp->behavior euthanasia Euthanasia and Brain Dissection behavior->euthanasia hplc HPLC Analysis (Dopamine & Metabolites) euthanasia->hplc ihc Immunohistochemistry (TH Staining) euthanasia->ihc end Data Analysis hplc->end ihc->end

Workflow for the MPTP mouse model of Parkinson's disease.
In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

Objective: To evaluate the protective effect of 1-Me-THIQ against a neurotoxin in a human neuroblastoma cell line.

Protocol:

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Pre-treatment: Cells are pre-treated with various concentrations of 1-Me-THIQ for a specified duration (e.g., 1 hour).

  • Neurotoxin Exposure: A neurotoxin, such as MPP+ (the active metabolite of MPTP) or rotenone, is added to the culture medium to induce cell death.

  • Cell Viability Assay (MTT Assay): After the toxin exposure period (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • Apoptosis Assays: To determine the mode of cell death, assays such as TUNEL staining or caspase-3 activity assays can be performed.

This compound (2-Me-THIQ): An Unexplored Isomer

A thorough search of prominent scientific databases (PubMed, Google Scholar) did not yield any studies specifically investigating the neuroprotective properties of 2-Me-THIQ. While the broader class of tetrahydroisoquinolines has been explored for various biological activities, the focus has predominantly been on C-1 substituted derivatives like 1-Me-THIQ.

The structural difference between 1-Me-THIQ and 2-Me-THIQ lies in the position of the methyl group. In 1-Me-THIQ, the methyl group is at the C-1 position of the isoquinoline (B145761) ring, which is a chiral center. In 2-Me-THIQ, the methyl group is on the nitrogen atom (N-2). This seemingly small structural change can have a significant impact on the molecule's pharmacological properties, including its ability to interact with biological targets like enzymes and receptors.

Based on structure-activity relationship studies of other tetrahydroisoquinoline derivatives, it is plausible that N-methylation could alter the compound's affinity for MAO enzymes or its antioxidant capacity. However, without direct experimental evidence, any comparison of the neuroprotective potential of 2-Me-THIQ with that of 1-Me-THIQ would be purely speculative.

Conclusion and Future Directions

The available scientific evidence strongly supports the neuroprotective potential of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Its multifaceted mechanism of action, targeting key pathways involved in neuronal death, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

The significant lack of research on this compound highlights a clear knowledge gap. Future studies are warranted to explore the neuroprotective effects of 2-Me-THIQ and to conduct direct comparative analyses with 1-Me-THIQ. Such research would provide valuable insights into the structure-activity relationships of neuroprotective tetrahydroisoquinolines and could potentially lead to the discovery of novel therapeutic agents for neurological disorders. Researchers in the field of drug development are encouraged to consider the evaluation of this understudied isomer.

References

A Comparative Analysis of Pictet-Spengler and Bischler-Napieralski Syntheses for Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pharmacologically relevant scaffolds, the tetrahydroisoquinoline (THIQ) core represents a privileged structure found in numerous alkaloids and therapeutic agents. Two of the most venerable and widely employed methods for the construction of this heterocyclic system are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides a detailed comparative analysis of these two synthetic strategies, supported by experimental data, comprehensive protocols, and visual diagrams to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Distinctions

FeaturePictet-Spengler SynthesisBischler-Napieralski Synthesis
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1][2]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (THIQ).[1]3,4-Dihydroisoquinoline (DHIQ).[1]
Subsequent Steps Often the final product.Requires a reduction step (e.g., NaBH₄) to yield the THIQ.[3]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures for less reactive substrates).[4]Generally requires harsher, anhydrous, and often refluxing acidic conditions.[3]
Key Intermediate Iminium ion.[1]Nitrilium ion or related species.[5]

Reaction Mechanisms and Logical Flow

The fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions lies in the nature of the electrophilic species that undergoes intramolecular cyclization. The Pictet-Spengler reaction proceeds through a Schiff base and a subsequent iminium ion, whereas the Bischler-Napieralski reaction involves the formation of a more electrophilic nitrilium ion intermediate from an amide.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a straightforward method for THIQ synthesis.[6] The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system. Deprotonation restores aromaticity, yielding the final product.

Pictet-Spengler Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Deprotonation Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation THIQ Tetrahydroisoquinoline Deprotonation->THIQ Bischler-Napieralski Reaction cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Nitrilium Ion) Amide->Activated_Intermediate + Dehydrating Agent DHIQ 3,4-Dihydroisoquinoline Activated_Intermediate->DHIQ Intramolecular Cyclization Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction THIQ Tetrahydroisoquinoline Reduction->THIQ Workflow_Comparison cluster_PS Pictet-Spengler Synthesis cluster_BN Bischler-Napieralski Synthesis PS_Start β-Arylethylamine + Aldehyde/Ketone PS_Reaction One-Pot Reaction (Acid Catalyst) PS_Start->PS_Reaction PS_Product Tetrahydroisoquinoline PS_Reaction->PS_Product BN_Start β-Arylethylamide BN_Cyclization Cyclization (Dehydrating Agent) BN_Start->BN_Cyclization BN_Intermediate 3,4-Dihydroisoquinoline BN_Cyclization->BN_Intermediate BN_Reduction Reduction (e.g., NaBH₄) BN_Intermediate->BN_Reduction BN_Product Tetrahydroisoquinoline BN_Reduction->BN_Product

References

Validating the Purity of Synthetic 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of synthetic 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

This compound is a key structural motif in many biologically active compounds, and its purity can significantly impact research outcomes and the safety and efficacy of potential drug candidates. This guide offers detailed experimental protocols, data-driven comparisons, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. LC-MS/MS, HPLC-UV, and GC-MS each offer distinct advantages and limitations.

ParameterLC-MS/MSHPLC-UVGC-MS
Specificity Very HighModerate to HighHigh
Sensitivity (LOD/LOQ) Very High (pg to fg range)Moderate (ng range)High (pg range)
Impurity Identification High Confidence (based on mass-to-charge ratio and fragmentation)Tentative (based on retention time and UV spectrum)High Confidence (based on mass spectral library matching)
Applicability Broad (polar and non-polar, thermally labile compounds)Broad (non-volatile and thermally labile compounds)Volatile and thermally stable compounds
Sample Preparation Simple dissolution; may require filtrationSimple dissolution; may require filtrationMay require derivatization for non-volatile impurities
Analysis Time Typically 10-30 minutes per sampleTypically 15-30 minutes per sampleTypically 15-30 minutes per sample
Instrumentation Cost HighLow to ModerateModerate

Table 1: Comparison of Performance Characteristics for Purity Analysis.

Potential Impurities in Synthetic this compound

Understanding the synthetic route is crucial for identifying potential process-related impurities. Two common methods for the synthesis of this compound are the Pictet-Spengler reaction followed by N-methylation (e.g., Eschweiler-Clarke reaction), or a direct synthesis from appropriate precursors.

Potential Impurities:

  • Starting Materials: Unreacted phenethylamine, formaldehyde, or other precursors.

  • Intermediates: Incompletely reacted intermediates from the Pictet-Spengler or N-methylation reactions.

  • Byproducts:

    • From Pictet-Spengler Reaction: Formation of isomers or related ring-closed structures.

    • From Eschweiler-Clarke Reaction: Under-methylation (unreacted 1,2,3,4-tetrahydroisoquinoline) or over-methylation (quaternary ammonium (B1175870) salts), although the latter is less common under controlled conditions.[1]

  • Degradation Products: Oxidation or decomposition products formed during synthesis or storage.

Experimental Protocols

LC-MS/MS Method for Purity Validation

This method is designed for the sensitive and specific detection and quantification of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the synthetic this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
  • Prepare a dilute solution (e.g., 1 µg/mL) for analysis.
  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5-95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Full scan for impurity identification and Selected Reaction Monitoring (SRM) for quantification of the main component and known impurities.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • Collision Gas: Argon.

SRM Transitions:

  • This compound: Precursor ion (m/z) 148.1, product ions (m/z) 133.1, 117.1.
  • Monitor for expected impurities based on their predicted mass-to-charge ratios.

Alternative Method: HPLC-UV
  • Column and Mobile Phase: Similar to LC-MS/MS, but trifluoroacetic acid (TFA) can be used as a mobile phase modifier for improved peak shape, though it is not MS-compatible.

  • Detection: UV detector set at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 210 nm and 254 nm).

  • Quantification: Purity is typically assessed by area percent normalization.

Alternative Method: GC-MS
  • Sample Preparation: The sample may require derivatization if impurities are not sufficiently volatile.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer scanning a suitable mass range.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of synthetic this compound purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_validation Purity Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis (e.g., NMR, IR) Purification->Initial_Analysis Sample_Prep Sample Preparation Initial_Analysis->Sample_Prep LCMS_Dev LC-MS/MS Method Development & Optimization HPLC_Dev HPLC-UV Method Development GCMS_Dev GC-MS Method Development LCMS_Analysis LC-MS/MS Analysis (Purity & Impurity ID) Sample_Prep->LCMS_Analysis HPLC_Analysis HPLC-UV Analysis (Purity Assay) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis & Comparison LCMS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for Purity Validation of Synthetic Compounds.

Signaling Pathway of Impurity Impact

Impurity_Impact_Pathway cluster_experiment Biological Experiment cluster_results Results & Interpretation Compound Synthetic Compound (with Impurities) Target Biological Target (e.g., Receptor, Enzyme) Compound->Target Assay In vitro / In vivo Assay Target->Assay Observed_Effect Observed Biological Effect Assay->Observed_Effect Data_Interpretation Data Interpretation Observed_Effect->Data_Interpretation False_Positive False Positive/ Negative Results Observed_Effect->False_Positive Conclusion Conclusion on Compound Activity Data_Interpretation->Conclusion Erroneous_SAR Erroneous Structure- Activity Relationship (SAR) Data_Interpretation->Erroneous_SAR Impurity Impurity Off_Target Off-Target Effects Impurity->Off_Target interacts with Off_Target->Observed_Effect contributes to

Caption: Impact of Impurities on Biological Assays.

Conclusion

For the comprehensive purity validation of synthetic this compound, LC-MS/MS stands out as the superior technique due to its high sensitivity, specificity, and ability to provide structural information for impurity identification. While HPLC-UV is a cost-effective method for routine purity assessment and GC-MS is valuable for analyzing volatile impurities, LC-MS/MS offers a more complete picture of the impurity profile. The choice of methodology should be guided by the specific requirements of the research or development phase, with LC-MS/MS being the recommended approach for thorough characterization and quality control.

References

A Comparative Analysis of N-Alkylated Tetrahydroisoquinoline Analogs: Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of N-alkylated tetrahydroisoquinoline (THIQ) analogs across various biological targets. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2][3] N-alkylation of the THIQ core has been a key strategy for modulating the potency and selectivity of these analogs for various biological targets, including central nervous system (CNS) receptors, cancer cell lines, and pathogenic bacteria like Mycobacterium tuberculosis.[1][4][5] This guide synthesizes SAR data to facilitate the rational design of new and more effective THIQ-based therapeutic agents.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of various N-alkylated THIQ analogs, highlighting the impact of different N-substituents on their potency.

Table 1: Binding Affinity of N-Alkylated THIQ Analogs for CNS Receptors

CompoundN-Alkyl SubstituentD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT1A Ki (nM)5-HT7 Ki (nM)Reference
1a2-(benzo[d]thiazol-2-yl)butyl1678.7671022[4]

Table 2: Anticancer Activity of N-Alkylated THIQ Analogs

CompoundN-SubstituentCancer Cell LineIC50 (µM)Reference
GM-3-18-CO-C6H4-4-ClHCT116 (Colon)0.9 - 10.7[6]
GM-3-121-CO-C6H4-4-EtMCF-7 (Breast)0.43 (µg/mL)[6]
GM-3-121-CO-C6H4-4-EtMDA-MB-231 (Breast)0.37 (µg/mL)[6]
GM-3-121-CO-C6H4-4-EtIshikawa (Endometrial)0.01 (µg/mL)[6]
7eSee publicationA549 (Lung)0.155[7]
8dSee publicationMCF7 (Breast)0.170[7]

Table 3: Antitubercular Activity of N-Substituted THIQ Analogs

CompoundN-Substituent LinkerTerminal GroupMIC (µg/mL) vs. M. tuberculosis H37RvReference
13-CH2-4'-methoxy-[1,1'-biphenyl]-3-ylNot explicitly stated, but is a lead compound[1]
28-CONH-4'-methyl-[1,1'-biphenyl]-3-yl~2.8 (average for lipophilic X)[1]
29-CONH-4'-ethyl-[1,1'-biphenyl]-3-yl~2.8 (average for lipophilic X)[1]
30-CONH-4'-benzyl-[1,1'-biphenyl]-3-yl~2.8 (average for lipophilic X)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Receptor Binding Assays for CNS Receptors

These assays are performed to determine the affinity of a compound for a specific receptor.[2]

  • Membrane Preparation: Membranes are prepared from guinea pig brains.

  • σ1 Receptor Assay:

    • Radioligand: --INVALID-LINK---pentazocine (1.0 nM).

    • Buffer: 50 mM Tris-HCl (pH 7.4, 25 °C).

    • Non-specific Binding Definition: Haloperidol (1.0 μM).

    • Incubation: 150 min at 37°C with 0.25 mg protein in a final volume of 1.0 mL.

  • σ2 Receptor Assay:

    • Radioligand: [3H] ditolylguanidine ([3H]DTG, 3.0 nM).

    • σ1 Receptor Mask: 200 nM (+)-pentazocine.

    • Buffer: 50 mM Tris-HCl (pH 8.0, 25 °C).

    • Non-specific Binding Definition: DTG (100 μM).

    • Incubation: 120 min at 25 °C with 0.25 mg protein in a final volume of 0.5 mL.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

2. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: Cells are fixed with 10% (w/v) trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris-base solution.

  • Data Analysis: The absorbance is read on a plate reader, and the concentration that inhibits cell growth by 50% (GI50) is calculated.

3. Mycobacterial Growth Inhibition Assay (MGIA)

This assay measures the ability of compounds to inhibit the growth of Mycobacterium tuberculosis.[9][10][11][12]

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is prepared.

  • Assay Setup: The test compounds are serially diluted in 96-well plates. The mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C.

  • Growth Determination: After the incubation period, a growth indicator (e.g., Resazurin) is added, and the plates are incubated further.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change, indicating inhibition of mycobacterial growth.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway: NF-κB Inhibition by Tetrahydroisoquinoline Analogs

Several tetrahydroisoquinoline derivatives exert their anticancer effects by inhibiting the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[8]

NF_kappa_B_Pathway cluster_nucleus Nucleus THIQ N-Alkylated Tetrahydroisoquinoline IKK IKK Complex THIQ->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB Gene_Expression Target Gene Expression (Proliferation, Survival) NFkappaB_active->Gene_Expression Promotes Nucleus Nucleus IkappaB_NFkappaB->NFkappaB_active IκBα degradation

Caption: Inhibition of the NF-κB signaling pathway by N-alkylated THIQs.

Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay

The following diagram illustrates the key steps in the SRB assay for determining the anticancer activity of the synthesized compounds.

SRB_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add N-Alkylated THIQ Analogs (various concentrations) incubate1->add_compounds incubate2 Incubate for 48 hours add_compounds->incubate2 fix_cells Fix cells with TCA incubate2->fix_cells stain_cells Stain with SRB solution fix_cells->stain_cells wash Wash unbound dye stain_cells->wash solubilize Solubilize bound dye with Tris buffer wash->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate GI50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship: General SAR of N-Alkylated Tetrahydroisoquinolines

This diagram outlines the general structure-activity relationship for N-alkylated THIQs, showing how modifications to different parts of the molecule can influence its biological activity.

SAR_Logic cluster_N_Alkyl N-Alkyl Group Characteristics cluster_Aromatic Aromatic Ring Substituent Effects THIQ_Core Tetrahydroisoquinoline Core Biological_Activity Biological Activity (Potency & Selectivity) THIQ_Core->Biological_Activity N_Alkyl_Group N-Alkyl Substituent N_Alkyl_Group->Biological_Activity Key determinant of potency and selectivity Length Chain Length Bulk Steric Bulk Lipophilicity Lipophilicity Aromatic_Substituents Substituents on Aromatic Ring Aromatic_Substituents->Biological_Activity Modulates activity Electronic_Effects Electron-donating/ withdrawing groups Positional_Effects Substitution Pattern (ortho, meta, para)

Caption: Key structural determinants of N-alkylated THIQ bioactivity.

References

A Spectroscopic Showdown: Differentiating 2-Methyl-1,2,3,4-tetrahydroisoquinoline from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its key structural isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid in their unambiguous identification.

Distinguishing between isomers of a pharmacologically relevant scaffold like tetrahydroisoquinoline is a critical step in drug discovery and development. Subtle changes in the position of a single methyl group can drastically alter a molecule's biological activity, toxicity, and metabolic profile. This guide presents a side-by-side spectroscopic comparison of this compound and its isomers: 1-Methyl-1,2,3,4-tetrahydroisoquinoline and N-methyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of experimental data in public databases, a complete spectroscopic profile for 3-Methyl- and 4-Methyl-1,2,3,4-tetrahydroisoquinoline could not be compiled.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂- (C1)-CH₂- (C3)-CH₂- (C4)-CH- (C1)N-CH₃C-CH₃
This compound7.18-7.11 (m, 4H)[1]3.60-3.47 (m, 2H)[1]3.05-3.01 (m, 2H)[1]2.83-2.79 (m, 2H)[1]-2.06 (s, 3H)[1]-
1-Methyl-1,2,3,4-tetrahydroisoquinolineData not available-Data not availableData not availableData not available-Data not available
N-Methyl-1,2,3,4-tetrahydroquinolineData not available-Data not availableData not available-Data not availableData not available

Note: The ¹H NMR data for this compound is reported for a 2-aryl substituted derivative and may not perfectly represent the unsubstituted compound.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CAromatic C (quaternary)-CH₂- (C1)-CH₂- (C3)-CH₂- (C4)-CH- (C1)N-CH₃C-CH₃
This compound128.8, 127.1, 126.9, 126.5[1]147.9, 138.0, 134.3[1]54.7[1]50.2[1]27.2[1]-42.2[1]-
1-Methyl-1,2,3,4-tetrahydroisoquinolineData not availableData not available-Data not availableData not availableData not available-Data not available
N-Methyl-1,2,3,4-tetrahydroquinoline129.1, 126.8, 123.0, 116.5, 111.9147.2, 122.4-22.027.9-39.0-

Note: The ¹³C NMR data for this compound is reported for a 2-aryl substituted derivative. The data for N-Methyl-1,2,3,4-tetrahydroquinoline is from the Spectral Database for Organic Compounds (SDBS).

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC-H Aliphatic StretchC=C Aromatic Stretch
This compoundN/A~3060-3020~2950-2800~1600, 1490
1-Methyl-1,2,3,4-tetrahydroisoquinoline~3300 (broad)~3060-3020~2950-2800~1600, 1490
N-Methyl-1,2,3,4-tetrahydroquinolineN/A~3060-3020~2950-2800~1600, 1490

Note: The IR data is generalized based on typical absorptions for the functional groups present.

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment(s)
This compound147[2]132[3]117, 91
1-Methyl-1,2,3,4-tetrahydroisoquinoline147132117, 91
N-Methyl-1,2,3,4-tetrahydroquinoline147[4]132117, 91

Note: Fragmentation patterns can be highly similar for these isomers, often showing a prominent M-15 peak corresponding to the loss of a methyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Sample Preparation (Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electron ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation. For LC-MS, electrospray ionization (ESI) is commonly used, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Isomeric Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Experimental workflow for spectroscopic comparison.

Isomer_Differentiation_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Conclusion H1_NMR ¹H NMR: - Number of Signals - Chemical Shifts - Splitting Patterns Isomer_1 1-Methyl-THIQ H1_NMR->Isomer_1 Unique spin systems Isomer_2 2-Methyl-THIQ H1_NMR->Isomer_2 Unique spin systems Isomer_N N-Methyl-THQ H1_NMR->Isomer_N Unique spin systems C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->Isomer_1 Distinct carbon environments C13_NMR->Isomer_2 Distinct carbon environments C13_NMR->Isomer_N Distinct carbon environments IR_Analysis Presence/Absence of N-H stretch IR_Analysis->Isomer_1 N-H band present IR_Analysis->Isomer_2 N-H band absent IR_Analysis->Isomer_N N-H band absent MS_Analysis Fragmentation Pattern (e.g., M-15) MS_Analysis->Isomer_1 Subtle differences MS_Analysis->Isomer_2 Subtle differences MS_Analysis->Isomer_N Subtle differences

Logical relationships for isomer differentiation.

References

Comparative Bioactivity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold serves as a privileged structure in medicinal chemistry.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the bioactivity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) and other THIQ derivatives, supported by experimental data. The diverse biological activities exhibited by this class of compounds, including antitumor, antimicrobial, antiviral, and neuroprotective effects, make them promising candidates for drug discovery.[3][5][6][7][8]

Overview of Bioactivity

The THIQ nucleus is a core component of many natural alkaloids and synthetic compounds, demonstrating a broad spectrum of pharmacological properties.[3][5][6][7] Modifications to the THIQ scaffold, including substitutions at the nitrogen atom (position 2) and other positions, have led to the development of potent and selective therapeutic agents.[7] 2-Me-THIQ, a simple derivative, has been noted for its potential neuroprotective and monoamine oxidase (MAO) inhibitory activities.

Comparative Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of various THIQ derivatives. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Anticancer and Anti-Angiogenesis Activity of THIQ Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
GM-3-121MCF-7 (Breast)Antiproliferative0.43 (µg/mL)[9]
GM-3-121MDA-MB-231 (Breast)Antiproliferative0.37 (µg/mL)[9]
GM-3-121Ishikawa (Endometrial)Antiproliferative0.01 (µg/mL)[9]
GM-3-18HCT116 (Colon)KRas Inhibition0.9 - 10.7[9]
GM-3-121-Anti-angiogenesis1.72[9]
GM-3-13-Anti-angiogenesis5.44[9]

Table 2: Monoamine Oxidase (MAO) and Other Neurological Activities of THIQ Derivatives

Compound/DerivativeTargetAssayIC50 / Ki (nM)Reference
DiclofensineDopamine (B1211576) Transporter (DAT)Reuptake Inhibition0.74[4]
DiclofensineNorepinephrine Transporter (NET)Reuptake Inhibition2.3[4]
DiclofensineSerotonin Transporter (SERT)Reuptake Inhibition3.7[4]
6aqSERT/NET/DATReuptake InhibitionKi: 44/10/32[10]
2jSERT/NET/DATReuptake InhibitionKi: 411/71/159[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Plating: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay assesses the potential of compounds to inhibit MAO-A and MAO-B enzymes.[13]

  • Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.[13]

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and prepare serial dilutions in the assay buffer.[13]

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well black plate.

    • Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).[14]

    • Pre-incubate the plate with the MAO enzyme and test compounds for approximately 15 minutes at 37°C.[13]

    • Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.[13]

    • Incubate the plate at 37°C, protected from light.[13]

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[13]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[13]

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[3]

  • Cell Plating: Plate cells expressing the dopamine transporter (e.g., CHO-S/hDAT) in a 96-well plate.[15]

  • Compound Incubation: Pre-incubate the cells with the test compound or vehicle in a modified Tris-HEPES buffer (pH 7.1) for 20 minutes at 25°C.[15]

  • Dopamine Addition: Add a solution containing a known concentration of radiolabeled dopamine (e.g., 50 nM [³H]Dopamine) to each well and incubate for an additional 10 minutes.[15]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radiolabeled dopamine using a scintillation counter to determine the level of uptake.[15]

  • Data Analysis: A reduction in [³H]Dopamine uptake of 50% or more compared to a control inhibitor (e.g., 10 µM nomifensine) indicates significant inhibitory activity.[15]

Signaling Pathways and Mechanisms of Action

The biological activities of THIQ derivatives are mediated through various signaling pathways. For instance, some derivatives exert their anticancer effects by targeting the NF-κB signaling pathway.[5] In the context of neurodegenerative diseases, the neuroprotective effects of certain THIQs are attributed to their ability to inhibit monoamine oxidase and modulate dopamine metabolism.[16]

Below are diagrams illustrating key concepts and workflows relevant to the study of THIQ derivatives.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR synthesis THIQ Derivative Synthesis in_vitro In Vitro Assays (e.g., MTT, MAO, DAT) synthesis->in_vitro Screening in_vivo In Vivo Models (if applicable) in_vitro->in_vivo Lead Compound Selection data_analysis IC50/Ki Determination in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Optimization

General workflow for the development and evaluation of THIQ derivatives.

mao_inhibition_pathway cluster_neuron Presynaptic Neuron dopamine Dopamine mao Monoamine Oxidase (MAO-A/B) dopamine->mao Metabolism metabolites Inactive Metabolites mao->metabolites thiq THIQ Derivative (e.g., 2-Me-THIQ) thiq->mao Inhibition

Mechanism of MAO inhibition by THIQ derivatives.

References

Comparative Molecular Docking Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in Oncology and Virology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the molecular docking performance of 2-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives against key protein targets in cancer and HIV. This document provides a comparative analysis of their binding affinities, detailed experimental protocols for in silico studies, and visual workflows to elucidate the methodologies.

Introduction

This compound (MTHIQ) is a core scaffold in a class of synthetic and natural compounds that exhibit a wide range of biological activities. The structural rigidity and synthetic tractability of the MTHIQ nucleus make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the comparative molecular docking performance of MTHIQ derivatives against two critical therapeutic targets: KRas and VEGF receptors in oncology, and HIV-1 Reverse Transcriptase in virology. By presenting quantitative data, detailed methodologies, and clear visualizations, this guide aims to provide researchers with a valuable resource for the rational design of next-generation MTHIQ-based inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives against their respective targets.

Table 1: Anti-Cancer Activity of Acyl-MTHIQ Derivatives

Compound IDTarget ProteinIn Vitro AssayIC50 Value (µM)Key Interacting Residues (Predicted)
GM-3-18KRasKRas Inhibition0.9 - 10.7THR 74 (Hydrogen Bond)
GM-3-121VEGF ReceptorAnti-angiogenesis Assay1.72GLU 885 (Hydrogen Bond)

Data sourced from studies on substituted tetrahydroisoquinoline derivatives as potential KRas inhibitors and anti-angiogenic agents.

Table 2: Anti-HIV Activity of 1-Aryl-MTHIQ Analogs

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Binding Mode
1dHIV-1 Reverse Transcriptase-20.05Binds to the non-nucleoside inhibitor binding pocket (NNIBP)
2cHIV-1 Reverse Transcriptase-19.01Binds to the non-nucleoside inhibitor binding pocket (NNIBP)
2dHIV-1 Reverse Transcriptase-18.06Binds to the non-nucleoside inhibitor binding pocket (NNIBP)

Data sourced from molecular docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogs as HIV-1 RT inhibitors.

Experimental Protocols

This section provides detailed methodologies for the molecular docking studies cited in this guide, offering a reproducible framework for further research.

Molecular Docking Protocol for KRas and VEGF Receptors (using AutoDock Vina)

This protocol is a representative methodology for docking MTHIQ derivatives against KRas and VEGF receptors.

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins, KRas (PDB ID: 4EPX) and VEGF receptor (PDB ID: 3WZD), were downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.

    • The protein structures were then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives (e.g., GM-3-18 and GM-3-121) were sketched using a chemical drawing tool.

    • These 2D structures were converted to 3D conformations.

    • The energy of the 3D ligand structures was minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Molecular Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.

    • A grid box was defined around the active site of each protein. The grid box dimensions and center were chosen to encompass the known binding pocket of the natural substrate or a known inhibitor. For KRas (PDB: 4EPX), a representative grid box would be centered on the allosteric pocket, and for VEGF (PDB: 3WZD), it would be centered on the ATP-binding site.

    • The docking algorithm explored the conformational space of the ligand within the defined grid box and predicted the best binding poses.

    • The results were ranked based on their docking scores (binding affinities).

  • Analysis of Docking Results:

    • The docking scores, typically in kcal/mol, were used to evaluate the predicted binding affinity of the ligands for the target proteins.

    • The best-docked poses were visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Molecular Docking Protocol for HIV-1 Reverse Transcriptase (using SYBYL-X)

This protocol outlines a representative methodology for docking MTHIQ derivatives against HIV-1 Reverse Transcriptase.

  • Protein and Ligand Preparation:

    • The crystal structure of HIV-1 Reverse Transcriptase in complex with a non-nucleoside inhibitor (PDB ID: 1FK9) was obtained from the PDB.

    • The protein structure was prepared by removing water molecules and the co-crystallized ligand. Hydrogen atoms were added, and the structure was energy minimized.

    • The 3D structures of the this compound analogs were prepared and optimized.

  • Molecular Docking using Flexidock:

    • The Flexidock module within the SYBYL-X software suite was utilized for the docking simulations.

    • Partial atomic charges for the protein were calculated using the Kollman-all-atom method.

    • Partial atomic charges for the ligands were calculated using the Gasteiger-Huckel method.

    • The active site for docking was defined based on the position of the co-crystallized inhibitor in the original PDB file.

    • The Flexidock algorithm was then used to flexibly dock the prepared ligands into the defined active site of the HIV-1 RT.

  • Scoring and Analysis:

    • The resulting poses were scored using the software's built-in scoring function to estimate the binding affinity.

    • The interactions between the top-scoring poses and the amino acid residues of the non-nucleoside inhibitor binding pocket were analyzed to understand the binding mode.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., KRas, VEGF, HIV-1 RT) Protein_Prep Prepare Protein (Remove water, add hydrogens, etc.) PDB->Protein_Prep Ligand_Sketch Sketch/Obtain Ligand Structure (MTHIQ Derivative) Ligand_Prep Prepare Ligand (3D conversion, energy minimization) Ligand_Sketch->Ligand_Prep Grid_Gen Define Grid Box (around active site) Protein_Prep->Grid_Gen Docking Perform Molecular Docking (AutoDock Vina / SYBYL) Ligand_Prep->Docking Grid_Gen->Docking Scoring Score & Rank Poses (Binding Affinity) Docking->Scoring Interaction_Analysis Analyze Interactions (H-bonds, hydrophobic, etc.) Scoring->Interaction_Analysis Lead_Opt Lead Optimization Interaction_Analysis->Lead_Opt

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_cancer Cancer Progression cluster_hiv HIV Replication KRas KRas Signaling Proliferation Cell Proliferation & Angiogenesis KRas->Proliferation VEGF VEGF Signaling VEGF->Proliferation HIV_RT HIV-1 Reverse Transcriptase Replication Viral DNA Synthesis HIV_RT->Replication MTHIQ_Cancer MTHIQ Derivatives (e.g., GM-3-18, GM-3-121) MTHIQ_Cancer->KRas Inhibition MTHIQ_Cancer->VEGF Inhibition MTHIQ_HIV MTHIQ Derivatives (e.g., 1d, 2c, 2d) MTHIQ_HIV->HIV_RT Inhibition

Caption: Inhibition of cancer and HIV pathways by MTHIQ derivatives.

Predictive Models for 2-Methyl-1,2,3,4-tetrahydroisoquinoline Activity: An In Vitro vs. In Silico Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between in vitro and in silico models for predicting the biological activity of compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) is a critical decision. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies for key assays, to aid in the selection of the most appropriate predictive models.

This compound is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry found in numerous natural products and synthetic compounds with a wide range of biological activities. The activity of THIQ derivatives is often associated with the central nervous system, particularly the dopaminergic system, making them relevant for research into neurodegenerative diseases and other neurological conditions.

In Vitro Models: Direct Biological Assessment

In vitro models involve experiments conducted on biological components outside of a living organism, such as cell cultures or isolated enzymes. These methods provide direct evidence of a compound's biological activity. For 2-Me-THIQ, relevant in vitro assays often focus on its potential interaction with key targets in the dopaminergic system, such as dopamine (B1211576) receptors and monoamine oxidase (MAO).

In Silico Models: Computational Prediction

In silico models use computer simulations to predict the activity of a compound. These methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are valuable for screening large numbers of compounds and prioritizing candidates for further experimental testing.

Comparative Analysis: Performance and Applications

FeatureIn Vitro ModelsIn Silico Models
Principle Direct measurement of biological activity in a controlled environment.Computational prediction of activity based on molecular structure and properties.
Throughput Lower; can be time-consuming and resource-intensive.High; allows for rapid screening of large virtual compound libraries.
Cost Higher; requires specialized equipment, reagents, and cell lines.Lower; primarily requires computational resources and software.
Predictive Accuracy Generally considered the "gold standard" for confirming biological activity.Predictive power varies depending on the model and the compound class. Requires experimental validation.
Information Provided Quantitative data on potency (e.g., IC₅₀, Kᵢ), efficacy, and mechanism of action.Predicted binding affinity, binding mode, and potential for activity.
Stage of Drug Discovery Lead optimization, preclinical development.Hit identification, lead discovery.

Quantitative Data Comparison

The following table presents representative data for tetrahydroisoquinoline derivatives from various studies, illustrating the types of quantitative data obtained from both in vitro and in silico approaches. Direct comparative data for 2-Me-THIQ in a single study is limited in the public domain; therefore, data for closely related analogs are provided to demonstrate the principles.

Compound/DerivativeMethodTargetMetricValueReference
Tetrahydroisoquinoline AnalogIn Vitro (Radioligand Binding Assay)Dopamine D3 ReceptorpKi8.4[1]
Tetrahydroisoquinoline DerivativeIn Vitro (Enzyme Inhibition Assay)Monoamine Oxidase-A (MAO-A)Ki (µM)16.4 - 37.6[2]
Tetrahydroisoquinoline DerivativeIn Vitro (Enzyme Inhibition Assay)Monoamine Oxidase-B (MAO-B)Ki (µM)16.4 - 37.6[2]
N-methyl-1,2,3,4-tetrahydroisoquinolineIn Vitro (Enzyme Kinetics)Monoamine Oxidase-A (MAO-A)Km (µM)571[3]
N-methyl-1,2,3,4-tetrahydroisoquinolineIn Vitro (Enzyme Kinetics)Monoamine Oxidase-B (MAO-B)Km (µM)463[3]
Tetrahydroisoquinoline DerivativesIn Vitro (Cytotoxicity Assay)SH-SY5Y cellsTC₅₀ (µM)90 - >3000[4]
Tetrahydroisoquinoline-based CompoundsIn Silico (Molecular Dynamics)CD44 Hyaluronan-binding domainBinding StabilityStable[5][6]
Tetrahydroisoquinoline AnalogsIn Silico (Molecular Docking)Dopamine ReceptorsPredicted BindingFavorable[7]

Experimental Protocols

In Vitro: Dopamine Receptor Binding Assay (Competitive)

This protocol describes a common method to determine the affinity of a test compound like 2-Me-THIQ for a specific dopamine receptor subtype.[8]

  • Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest are prepared from cultured cells expressing the receptor or from specific brain regions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]spiperone for D2-like receptors).[9]

    • Serial dilutions of the unlabeled test compound (2-Me-THIQ).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro: Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[10]

  • Enzyme Preparation: Use commercially available or purified MAO-A and MAO-B enzymes.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate buffer (pH 7.4).

    • The MAO enzyme.

    • Various concentrations of the test compound (2-Me-THIQ) or a known inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction. For MAO-A, a common substrate is kynuramine (B1673886), and for MAO-B, benzylamine (B48309) is often used.[10]

  • Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The product of the MAO-A reaction with kynuramine (4-hydroxyquinoline) can be detected at 316 nm, and the product of the MAO-B reaction with benzylamine (benzaldehyde) can be detected at 250 nm.[10]

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

In Silico: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (e.g., a dopamine receptor or MAO) from a protein database like the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 2-Me-THIQ and optimize its geometry.

  • Docking Simulation:

    • Use a docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the receptor.

    • The software will generate multiple possible binding poses and calculate a docking score for each, which estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 2-Me-THIQ and the protein's active site.

    • The docking score can be used to rank different compounds in a virtual screening campaign.

Visualizing Molecular Interactions and Pathways

To understand the context of 2-Me-THIQ's potential activity, it is helpful to visualize the relevant biological pathways and experimental workflows.

G Experimental Workflow: In Vitro vs. In Silico cluster_in_silico In Silico Model cluster_in_vitro In Vitro Model a 2-Me-THIQ Structure b Molecular Docking / QSAR a->b c Predicted Activity / Binding Affinity b->c e Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) c->e Guide Experimental Design d Synthesized 2-Me-THIQ d->e f Measured Activity (IC50, Ki) e->f f->b Validate / Refine Model

Caption: A logical workflow comparing in silico and in vitro approaches.

G Dopaminergic Signaling Pathway (D1-like Receptor) dopamine Dopamine or 2-Me-THIQ (Agonist) receptor D1-like Receptor (D1, D5) dopamine->receptor g_protein Gαs/olf receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates darpp32 DARPP-32 pka->darpp32 phosphorylates downstream Downstream Cellular Effects darpp32->downstream

Caption: A simplified diagram of the D1-like dopamine receptor signaling cascade.

Conclusion

Both in vitro and in silico models are indispensable tools in modern drug discovery for predicting the activity of compounds like this compound. In silico methods offer a rapid and cost-effective means of initial screening and hypothesis generation. In contrast, in vitro assays provide essential experimental validation and quantitative data on a compound's biological effects. An integrated approach, where in silico predictions guide in vitro experiments and experimental data is used to refine computational models, represents the most efficient and effective strategy for advancing promising compounds through the drug development pipeline.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-TIQ) with a panel of related receptors, including dopamine (B1211576) receptors, sigma receptors, imidazoline (B1206853) receptors, and its interaction with monoamine oxidase (MAO). The information is compiled from available experimental data to offer an objective overview of the compound's pharmacological profile.

Data Presentation: Receptor and Enzyme Interaction Profile of 2-Me-TIQ

TargetParameterValueSpeciesTissue/System
Monoamine Oxidase A (MAO-A) Kₘ571 ± 25 µMHumanBrain Synaptosomal Mitochondria
Vₘₐₓ0.29 ± 0.06 pmol/min/mg proteinHumanBrain Synaptosomal Mitochondria
Monoamine Oxidase B (MAO-B) Kₘ463 ± 43 µMHumanBrain Synaptosomal Mitochondria
Vₘₐₓ0.16 ± 0.03 pmol/min/mg proteinHumanBrain Synaptosomal Mitochondria
Dopamine Receptors Binding Affinity (Kᵢ)Data not available--
Sigma Receptors Binding Affinity (Kᵢ)Data not available--
Imidazoline Receptors Binding Affinity (Kᵢ)Data not available--

Kₘ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

In-Depth Analysis of Receptor and Enzyme Interactions

Monoamine Oxidase (MAO): this compound is a substrate for both MAO-A and MAO-B, as evidenced by the determined Kₘ and Vₘₐₓ values.[1] The oxidation of 2-Me-TIQ by MAO results in the formation of the N-methylisoquinolinium ion.[1] The comparable Kₘ values for both isoforms suggest that 2-Me-TIQ has a similar affinity for MAO-A and MAO-B. However, the higher Vₘₐₓ for MAO-A indicates that it is metabolized more rapidly by this isoform.[1]

Dopamine Receptors: While direct binding affinity data for 2-Me-TIQ at dopamine receptors is not currently published, behavioral studies in rodents suggest it possesses dopamine antagonist properties. N-Methyl-1,2,3,4-tetrahydroisoquinoline (MTIQ) has been shown to antagonize apomorphine-induced stereotypy and attenuate L-dopa-induced hyperactivity, effects typically associated with dopamine receptor blockade.[2] The similarity in behavioral effects between 2-Me-TIQ and its homologs with some neuroleptics suggests they may represent a novel class of short-acting dopamine antagonists.[2]

Sigma and Imidazoline Receptors: The tetrahydroisoquinoline scaffold is a common motif in ligands targeting sigma and imidazoline receptors. Various derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been synthesized and shown to possess high affinity for these receptors. However, specific cross-reactivity studies quantifying the binding of 2-Me-TIQ to sigma and imidazoline receptors have not been identified in the reviewed literature. Further experimental investigation is required to determine the affinity of 2-Me-TIQ for these receptor types.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support further research and comparative analysis.

Radioligand Binding Assay for Dopamine and Sigma Receptors

This protocol outlines a general procedure for determining the binding affinity of 2-Me-TIQ for dopamine (e.g., D₂) and sigma (e.g., σ₁ and σ₂) receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for dopamine receptors, guinea pig brain for sigma receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

  • The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.

  • To each well, add:

    • 50 µL of various concentrations of 2-Me-TIQ or a reference compound.

    • 50 µL of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-(+)-Pentazocine for σ₁ receptors, or [³H]-DTG for σ₁/σ₂ receptors) at a concentration close to its K₋ value.

    • 150 µL of the membrane preparation.

  • For non-specific binding determination, a high concentration of a non-labeled competing ligand (e.g., haloperidol (B65202) for D₂ and sigma receptors) is added instead of the test compound.

  • The plate is incubated for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation_Low_Speed Centrifugation_Low_Speed Homogenization->Centrifugation_Low_Speed Supernatant_1 Supernatant_1 Centrifugation_Low_Speed->Supernatant_1 Centrifugation_High_Speed Centrifugation_High_Speed Supernatant_1->Centrifugation_High_Speed Membrane_Pellet Membrane_Pellet Centrifugation_High_Speed->Membrane_Pellet Resuspension Resuspension Membrane_Pellet->Resuspension Protein_Assay Protein_Assay Resuspension->Protein_Assay Compound 2-Me-TIQ / Reference Incubation Incubation Compound->Incubation Radioligand Radioligand Radioligand->Incubation Membranes Membrane Preparation Membranes->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Raw_Data Raw_Data Scintillation_Counting->Raw_Data IC50_Determination IC50_Determination Raw_Data->IC50_Determination Non-linear Regression Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation Cheng-Prusoff Equation G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection Detection & Analysis Cell_Culture Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding 96-well plate Buffer_Exchange Buffer_Exchange Cell_Seeding->Buffer_Exchange Add PDE inhibitor Compound_Incubation Compound_Incubation Buffer_Exchange->Compound_Incubation Add 2-Me-TIQ Agonist_Stimulation Agonist_Stimulation Compound_Incubation->Agonist_Stimulation Cell_Lysis Cell_Lysis Agonist_Stimulation->Cell_Lysis cAMP_Measurement cAMP_Measurement Cell_Lysis->cAMP_Measurement e.g., HTRF, AlphaScreen Data_Analysis Data_Analysis cAMP_Measurement->Data_Analysis Calculate IC50 G cluster_dopamine Dopamine Receptor Signaling cluster_mao Monoamine Oxidase Action Dopamine Dopamine D1_Receptor D1_Receptor Dopamine->D1_Receptor binds D2_Receptor D2_Receptor Dopamine->D2_Receptor binds Gs_Protein Gs_Protein D1_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA activates Cellular_Response_1 Cellular_Response_1 PKA->Cellular_Response_1 phosphorylates targets Gi_Protein Gi_Protein D2_Receptor->Gi_Protein activates Gi_Protein->Adenylyl_Cyclase inhibits 2-Me-TIQ 2-Me-TIQ MAO_A_B MAO_A_B 2-Me-TIQ->MAO_A_B substrate N-methylisoquinolinium ion N-methylisoquinolinium ion MAO_A_B->N-methylisoquinolinium ion oxidizes to H2O2 H2O2 MAO_A_B->H2O2 produces

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, ensuring adherence to best practices and regulatory compliance.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following guidance is synthesized from SDSs of closely related compounds, such as 1,2,3,4-tetrahydroisoquinoline, and represents current best practices for the disposal of similar chemical entities.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.

In the event of a spill, isolate the area and prevent the material from entering drains or waterways. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.[1] Collect the absorbed material and contaminated items into a designated, sealable container for hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Preparation:
  • Segregation: Isolate waste this compound from all other waste streams. Do not mix with non-halogenated solvents, aqueous solutions, or solid waste.

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company. Provide the disposal service with a complete and accurate declaration of the waste contents.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate from other waste streams B->C D Select & Label appropriate hazardous waste container C->D E Transfer waste to container (Do not overfill) D->E F Securely seal the container E->F G Store in designated hazardous waste area F->G H Arrange for pickup by licensed waste disposal service G->H I Complete waste manifest documentation H->I

References

Personal protective equipment for handling 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1612-65-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes inhalation of vapors or mists.

Health Hazard Information

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H320: Causes eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Proper Ventilation (Chemical Fume Hood) prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handle_transfer Carefully Transfer Chemical (Avoid Splashes and Inhalation) prep_materials->handle_transfer handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction handle_storage Store in a Tightly Closed Container in a Dry, Cool, and Well-Ventilated Area handle_reaction->handle_storage waste_collection Collect Waste in a Labeled, Sealed Container handle_reaction->waste_collection handle_storage->handle_transfer dispose Dispose of Waste According to Institutional and Local Regulations waste_collection->dispose emergency_spill Spill: Absorb with Inert Material and Collect for Disposal emergency_exposure Exposure: Follow First Aid Measures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.